molecular formula C11H10BrN3 B1682090 SMER28 CAS No. 307538-42-7

SMER28

Numéro de catalogue: B1682090
Numéro CAS: 307538-42-7
Poids moléculaire: 264.12 g/mol
Clé InChI: BCPOLXUSCUFDGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SMER 28 is a member of the class of quinazolines that is quinazoline which is substituted by a prop-2-en-1-ylnitrilo group and a bromo group at positions 4 and 6, respectively. It is a modulator of mammalian autophagy. It has a role as an autophagy inducer. It is a member of quinazolines, a secondary amino compound and an organobromine compound.

Propriétés

IUPAC Name

6-bromo-N-prop-2-enylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPOLXUSCUFDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364408
Record name 6-Bromo-N-prop-2-enylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307538-42-7
Record name SMER 28
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307538-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-prop-2-enylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SMER 28
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Multifaceted Mechanism of Action of SMER28: An Autophagy Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SMER28, a small molecule initially identified as an enhancer of rapamycin-induced autophagy, has emerged as a potent modulator of cellular protein homeostasis with therapeutic potential in a range of diseases, including neurodegenerative disorders and certain cancers. Initially characterized as an mTOR-independent autophagy inducer, subsequent research has unveiled a more complex mechanism of action. This technical guide synthesizes the current understanding of this compound's molecular targets and signaling pathways, presenting key quantitative data and detailed experimental protocols to facilitate further investigation into its therapeutic applications.

Core Mechanisms of Action

This compound exerts its biological effects primarily through two distinct, yet potentially interconnected, mechanisms: the inhibition of Class I phosphoinositide 3-kinases (PI3Ks) and the direct binding and modulation of Valosin-Containing Protein (VCP/p97).

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Contrary to initial findings suggesting an mTOR-independent mechanism, recent studies have demonstrated that this compound directly inhibits the catalytic subunits of Class I PI3Ks.[1][2][3][4] This inhibition attenuates the canonical PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, proliferation, and a key negative regulator of autophagy.

The primary targets of this compound within this pathway are the p110δ and, to a lesser extent, the p110γ isoforms of PI3K.[2][3][5] Inhibition of these kinases leads to a reduction in the phosphorylation of downstream effectors, including AKT at both Thr308 and Ser473, thereby relieving the inhibitory pressure on the autophagy-initiating ULK1 complex.[3] This mode of action accounts for the observed increase in autophagosome synthesis and enhanced clearance of autophagy substrates.[6][7]

Allosteric Modulation of VCP/p97 ATPase Activity

A second, well-defined mechanism of this compound involves its direct interaction with VCP/p97, an abundant AAA+ ATPase that plays a critical role in protein quality control, including both the ubiquitin-proteasome system (UPS) and autophagy.[8][9][10] this compound binds to a cleft between the substrate-binding domain and the D1 ATPase domain of VCP.[8] This binding event selectively increases the ATPase activity of the D1 domain without affecting the D2 domain.[8]

This enhanced VCP D1 ATPase activity promotes the assembly and activity of the PtdIns3K complex I, leading to increased production of phosphatidylinositol 3-phosphate (PtdIns3P) and subsequent recruitment of early autophagic markers like WIPI2 and ATG16L1, ultimately enhancing autophagosome biogenesis.[8][11] Furthermore, by modulating VCP activity, this compound also stimulates the clearance of soluble misfolded proteins via the ubiquitin-proteasome system, demonstrating a dual impact on cellular proteostasis.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on this compound.

ParameterValueContextReference
Binding Affinity (Kd)
This compound to VCP/p97~750 ± 250 nMSurface Plasmon Resonance (SPR)[12]
In Vitro Kinase Inhibition
PI3KδMarkedly inhibited200 µM this compound[2]
PI3KγLesser extent200 µM this compound[2]
PI3KαMarkedly inhibited200 µM this compound[2]
PI3KβMarkedly inhibited200 µM this compound[2]
Effective Concentration in Cell Culture
N2a-APP cells (Aβ reduction)Apparent EC50 ~10 µM16-hour treatment[13]
N2a-APP cells (APP-CTF reduction)Apparent EC50 ~20 µM16-hour treatment[13]
MEF cells (βCTF clearance)10 µM16-hour treatment[6]
U-2 OS cells (Autophagy induction)50 µM16-hour treatment[1]
HeLa cells (Autophagy flux)10-100 µM24-48 hour treatment[11]
HD and SCA3 fibroblasts20-30 µM24-hour treatment[11]

Table 1: Binding Affinity and Efficacy of this compound

Cell LineTreatment ConditionsObserved EffectReference
U-2 OS50 µM this compound for 16 hIncreased number and area of LC3 and p62 positive puncta.[1]
PC-1250 µM this compound for 3 days (with NGF)Increased acetylated α-tubulin levels, indicating microtubule stabilization.[14]
Primary Neurons50 µM this compound pretreatment for 16 hProtection against kainic acid-induced axonal fragmentation.[14]
N2a-APP50 µM this compound for 16 hSignificant decrease in soluble Aβ40 and Aβ42 peptides.[13]

Table 2: Cellular Effects of this compound Treatment

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

SMER28_Signaling cluster_PI3K PI3K/AKT/mTOR Pathway cluster_VCP VCP/p97 Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Autophagy_PI3K Autophagy ULK1->Autophagy_PI3K Initiates VCP VCP/p97 PtdIns3K_C1 PtdIns3K Complex I (Beclin-1, VPS34, etc.) VCP->PtdIns3K_C1 Promotes Assembly & Activity UPS Ubiquitin-Proteasome System VCP->UPS Facilitates substrate delivery PtdIns3P PtdIns3P PtdIns3K_C1->PtdIns3P Produces WIPI2 WIPI2 PtdIns3P->WIPI2 Recruits Autophagosome Autophagosome Biogenesis WIPI2->Autophagosome Misfolded_Proteins Misfolded/Aggregated Proteins Misfolded_Proteins->UPS This compound This compound This compound->PI3K Inhibits This compound->VCP Binds & Activates D1 ATPase caption Figure 1. Dual mechanism of action of this compound.

Caption: Figure 1. Dual mechanism of action of this compound.

Experimental Workflow for Assessing Autophagy Induction

Autophagy_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_wb Western Blotting cluster_if Immunofluorescence start Seed Cells (e.g., U-2 OS, N2a-APP) treat Treat with this compound (e.g., 50 µM, 16h) + Vehicle Control (DMSO) start->treat baf Optional: Co-treat with Bafilomycin A1 (100-400 nM) to assess autophagic flux treat->baf harvest Harvest Cells baf->harvest lysis Cell Lysis (RIPA buffer + inhibitors) harvest->lysis fix Fixation & Permeabilization (4% PFA, 0.25% Triton X-100) harvest->fix sds SDS-PAGE lysis->sds stain Stain with Primary Antibodies (anti-LC3B, anti-p62) fix->stain transfer Transfer to Membrane sds->transfer probe Probe with Primary Antibodies (anti-LC3B, anti-p62) transfer->probe detect Secondary Antibody & ECL probe->detect quantify_wb Densitometry (LC3-II/LC3-I ratio, p62 levels) detect->quantify_wb secondary Fluorescent Secondary Antibody stain->secondary image Confocal Microscopy secondary->image quantify_if Quantify Puncta (Number & Area per cell) image->quantify_if caption Figure 2. Workflow for autophagy analysis.

Caption: Figure 2. Workflow for autophagy analysis.

Detailed Experimental Protocols

Western Blot Analysis of Autophagy Markers (LC3-II and p62)

This protocol is adapted from methodologies described for U-2 OS and N2a-APP cells.[1][13]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for the specified duration (e.g., 16 hours).

    • For autophagic flux analysis, co-treat a set of wells with Bafilomycin A1 (100-400 nM) for the final 2-4 hours of this compound treatment.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification:

    • Perform densitometric analysis of the bands.

    • Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels (in the absence of lysosomal inhibitors) indicate autophagy induction. A further accumulation of LC3-II in the presence of Bafilomycin A1 confirms increased autophagic flux.

Immunofluorescence for LC3 Puncta

This protocol is based on methods used for U-2 OS cells.[1]

  • Cell Culture:

    • Seed cells on glass coverslips in a 24-well plate.

    • Allow cells to adhere overnight.

    • Treat with this compound (e.g., 50 µM) or vehicle control for the desired time (e.g., 16 hours).

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30-60 minutes.

    • Incubate with primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • (Optional) Counterstain nuclei with DAPI.

    • Wash three times with PBST.

  • Imaging and Analysis:

    • Mount coverslips onto glass slides.

    • Image using a confocal microscope.

    • Quantify the number and area of LC3-positive puncta per cell using image analysis software. An increase in LC3 puncta is indicative of autophagosome formation.

Conclusion

The mechanism of action of this compound is more intricate than initially understood, involving the dual targeting of the PI3K/AKT/mTOR pathway and the VCP/p97 protein quality control machinery. This multifaceted activity results in a robust induction of autophagy and enhancement of proteasomal clearance, positioning this compound as a valuable chemical probe for studying protein homeostasis and a promising lead compound for the development of therapeutics for a variety of proteinopathies and other diseases. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore and harness the therapeutic potential of this compound.

References

A Technical Guide to the SMER28 mTOR-Independent Autophagy Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMER28 (Small Molecule Enhancer of Rapamycin (B549165) 28) is a cell-permeable quinazoline (B50416) compound that has garnered significant interest as a potent inducer of autophagy, operating through a mechanism independent of the central mTOR (mammalian target of rapamycin) signaling pathway.[1][2][3] This unique property positions this compound as a valuable tool for studying autophagy and as a potential therapeutic agent for a range of pathologies, including neurodegenerative diseases and certain cancers.[1][4][5] This technical guide provides an in-depth overview of the this compound-mediated autophagy pathway, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the associated signaling cascades and workflows.

Mechanism of Action: An Evolving Understanding

Initially identified in a screen for compounds that enhance the cytostatic effects of rapamycin in Saccharomyces cerevisiae, this compound was subsequently confirmed to induce autophagy in mammalian cells.[2] A key characteristic of this compound is its ability to increase autophagosome synthesis and enhance the clearance of aggregate-prone proteins associated with neurodegenerative conditions such as Huntington's, Parkinson's, and Alzheimer's diseases.[1][6][7]

While initially the direct molecular target of this compound was unknown, subsequent research has revealed a more complex mechanism than a simple mTOR-independent pathway.[4][8] There is compelling evidence suggesting that this compound's effects are mediated through at least two key proteins:

  • Valosin-Containing Protein (VCP/p97): Recent studies have identified VCP, an ATP-driven chaperone involved in protein quality control, as a direct binding target of this compound.[4] The binding of this compound to the D1 ATPase domain of VCP is reported to enhance its activity, leading to increased autophagy flux and clearance of proteasomal substrates.[4] This dual action on both major cellular degradation pathways makes this compound a particularly interesting molecule.[4]

  • Phosphoinositide 3-kinase (PI3K): Other research indicates that this compound can directly inhibit the class I PI3K family, with a particular affinity for the p110δ and p110γ isoforms.[8][9][10] By inhibiting the PI3K/AKT signaling axis, this compound can indirectly induce autophagy.[8][9] However, it's noteworthy that at lower concentrations (e.g., 50 µM), this compound does not appear to affect mTOR phosphorylation, supporting the mTOR-independent nature of its primary mechanism. At higher concentrations (e.g., 200 µM), some reduction in mTOR phosphorylation has been observed.[8][9]

The induction of autophagy by this compound is dependent on the core autophagy protein ATG5.[1][6][7] This has been demonstrated in studies where the effects of this compound on clearing amyloid-β peptides and APP-CTF were abrogated in Atg5-/- mouse embryonic fibroblasts.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound in Autophagy Induction and Substrate Clearance

Cell LineConcentrationDuration of TreatmentObserved EffectReference
COS-747 µM16 hoursIncreased percentage of EGFP-LC3 positive cells with >5 vesicles.[2]
HeLa (expressing EGFP-LC3)47 µM24 hoursIncreased formation of EGFP-LC3 puncta.[2]
PC12 (expressing A53T α-synuclein)43 µM24 hoursEnhanced clearance of A53T α-synuclein.[3]
COS-7 (expressing EGFP-HDQ74)47 µM24 hoursReduced aggregation and cell death.[2]
MEFs (overexpressing βCTF)10 µM16 hoursDecreased levels of βCTF.[3]
U-2 OS50 µM16 hoursIncreased number of LC3 and p62-positive puncta.[9]
Mouse Striatal Cells (Q111/Q111)20 µM24 hoursSignificant reduction in mutant huntingtin levels.[11]
HD Fibroblasts (mHTT-polyQ80)20 µM24 hoursSignificant reduction in mutant huntingtin levels.[11]
SCA3 Fibroblasts30 µM24 hoursSignificant reduction in polyQ-expanded Ataxin 3 levels.[11]

Table 2: Effects of this compound on Cell Viability and Proliferation

Cell LineConcentrationDuration of TreatmentObserved EffectReference
U-2 OS50 µM47 hoursRetarded cell growth, comparable to 300 nM rapamycin.[9][12]
U-2 OS200 µM47 hoursAlmost complete growth arrest.[9][12]
U-2 OS50 µM48 hours>95% cell viability.[9]
U-2 OS200 µM48 hoursApproximately 25% cell death (increased apoptosis).[9]

Experimental Protocols

Immunofluorescence Staining for LC3 Puncta Formation

This protocol is adapted from methodologies used to assess autophagosome formation.[9][10]

Materials:

  • Cells of interest (e.g., U-2 OS, HeLa)

  • Glass coverslips

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody against LC3B

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 10 µM to 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound treatment.

  • Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubate the cells for the desired period (e.g., 16-24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-LC3B antibody, diluted in blocking buffer, overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Visualize and quantify the LC3 puncta using a fluorescence microscope.

Western Blotting for Autophagy Markers and Substrate Clearance

This protocol is a general guideline for assessing protein levels following this compound treatment.[11][13]

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3, anti-p62/SQSTM1, anti-mutant Huntingtin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse cell pellets in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Normalize protein concentrations for all samples and prepare lysates by adding Laemmli sample buffer and boiling.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Visualizing the Pathways and Workflows

Signaling Pathways of this compound-Induced Autophagy

SMER28_Signaling_Pathway cluster_0 This compound Primary Mechanisms cluster_1 VCP/p97 Pathway cluster_2 PI3K Inhibition Pathway cluster_3 Core Autophagy Machinery cluster_4 Cellular Outcomes This compound This compound VCP VCP/p97 This compound->VCP binds to PI3K PI3K (p110δ/γ) This compound->PI3K inhibits VCP_D1 D1 ATPase Activity VCP->VCP_D1 enhances ATG5 ATG5-dependent pathway VCP_D1->ATG5 induces AKT AKT PI3K->AKT activates AKT->ATG5 inhibits Autophagosome Autophagosome Synthesis ATG5->Autophagosome Autophagy_Flux Autophagy Flux Autophagosome->Autophagy_Flux Clearance Clearance of Aggregate-Prone Proteins Autophagy_Flux->Clearance Proteostasis Enhanced Proteostasis Clearance->Proteostasis SMER28_Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Cell Culture Setup treatment This compound Treatment (various concentrations and durations) start->treatment immunofluorescence Immunofluorescence (LC3 puncta) treatment->immunofluorescence autophagosome visualization western_blot Western Blotting (LC3-II, p62, substrates) treatment->western_blot protein level changes viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay cytotoxicity assessment image_analysis Image Analysis (puncta quantification) immunofluorescence->image_analysis densitometry Densitometry (protein level quantification) western_blot->densitometry statistical_analysis Statistical Analysis viability_assay->statistical_analysis end Conclusion on this compound Efficacy image_analysis->end densitometry->end statistical_analysis->end

References

Unraveling the Enigma of SMER28: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMER28, a small molecule enhancer of rapamycin, has emerged as a significant modulator of autophagy, a fundamental cellular process for degrading and recycling cellular components. Initially identified in a screen for mTOR-independent autophagy inducers, this compound has garnered considerable interest for its therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides an in-depth exploration of the core aspects of this compound target identification and validation, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Identified Molecular Targets of this compound

Through a series of rigorous investigations, two primary molecular targets of this compound have been identified, shedding light on its complex mechanism of action.

Phosphoinositide 3-Kinase (PI3K) p110δ

Recent studies have revealed that this compound directly inhibits the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] This inhibition attenuates the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2][3] The preferential inhibition of the p110δ isoform, which is predominantly expressed in hematopoietic cells, suggests a potential therapeutic window for B-cell lymphomas and other hematological malignancies.[1]

Valosin-Containing Protein (VCP/p97)

Another validated target of this compound is the Valosin-Containing Protein (VCP/p97), an ATP-driven chaperone involved in protein quality control.[4][5][6] this compound binds to VCP and selectively stimulates the ATPase activity of its D1 domain.[4][5][7] This interaction enhances both autophagic and proteasomal clearance of neurotoxic proteins, highlighting its potential in treating neurodegenerative diseases characterized by protein aggregation, such as Huntington's and Parkinson's disease.[4][5][6]

Quantitative Analysis of this compound Activity

The biological effects of this compound have been quantified across various experimental settings, providing a clear picture of its potency and cellular impact.

ParameterCell LineConcentrationObservationReference
PI3K p110δ Inhibition In vitro assay50 µM~87% inhibition[8]
200 µMComplete inhibition[8]
PI3K p110γ Inhibition In vitro assay50 µM~43% inhibition[8]
200 µM~86% inhibition[8]
Cell Viability U-2 OS50 µM (48h)>95% viable[1][8]
200 µM (48h)~75% viable[1][8]
Apoptosis U-2 OS200 µM (48h)Increased Annexin V-positive cells[1][8]
Autophagy Induction U-2 OS50 µM (16h)Significant increase in LC3 and p62 puncta[1][8]
COS-747 µM (16h)Increased percentage of cells with >5 EGFP-LC3 vesicles[9]
Clearance of Mutant Huntingtin COS-747 µM (24h)Significant reduction in EGFP-HDQ74 aggregates[9]
Clearance of A53T α-synuclein PC1243 µMEnhanced clearance[10]

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating key signaling pathways involved in autophagy and cell survival.

PI3K/AKT/mTOR Pathway

By directly inhibiting PI3K p110δ, this compound leads to a significant reduction in the phosphorylation of downstream effectors such as AKT at both Thr308 and Ser473.[1] This dampening of the PI3K/AKT signaling cascade ultimately results in the inhibition of mTOR, a master negative regulator of autophagy.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K p110δ RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 This compound This compound This compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Autophagy Autophagy mTORC1->Autophagy

This compound inhibits the PI3K/AKT/mTOR signaling pathway.
VCP-Mediated Autophagy Induction

This compound's interaction with VCP enhances the assembly and activity of the PtdIns3K complex I, which includes Beclin 1, VPS34, ATG14, and PIK3R4.[5][11] This leads to increased production of phosphatidylinositol 3-phosphate (PtdIns3P), a crucial lipid for the initiation and nucleation of autophagosomes.[5]

VCP_Autophagy_Pathway This compound This compound VCP VCP/p97 This compound->VCP PI3KC1 PtdIns3K Complex I (Beclin 1, VPS34, ATG14, etc.) VCP->PI3KC1  Stimulates assembly  and activity PtdIns3P PtdIns3P Production PI3KC1->PtdIns3P Autophagosome Autophagosome Biogenesis PtdIns3P->Autophagosome

This compound stimulates VCP to promote autophagosome formation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in this compound research.

Western Blotting for Phosphoprotein Analysis

This protocol is used to determine the phosphorylation status of proteins within a signaling pathway following this compound treatment.

1. Cell Lysis:

  • Treat cells with desired concentrations of this compound or controls for the specified time.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

3. SDS-PAGE and Electrotransfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Perform densitometric analysis to quantify the relative protein levels, normalizing to a loading control (e.g., GAPDH or Tubulin).[1]

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound and control compounds for the desired duration (e.g., 48 hours).

3. Assay Procedure:

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition:

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1]

Autophagy Flux Assay (LC3 Immunofluorescence)

This method visualizes and quantifies the formation of autophagosomes (LC3 puncta).

1. Cell Culture and Treatment:

  • Grow cells on glass coverslips in a 24-well plate.

  • Treat cells with this compound or control compounds for the specified time (e.g., 16 hours).

2. Cell Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes.

  • Wash with PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against LC3 (and p62 if desired) for 1 hour.

  • Wash with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash with PBS.

4. Imaging and Quantification:

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Acquire images using a confocal or fluorescence microscope.

  • Quantify the number and area of LC3-positive puncta per cell using image analysis software.[1]

Target Validation Workflow

Validating a potential drug target is a multi-step process that builds a strong case for its role in the compound's mechanism of action.

Target_Validation_Workflow A Initial Target Hypothesis (e.g., from screening, proteomics) B Direct Binding Assays (e.g., DARTS, LiP-MS) A->B C In Vitro Functional Assays (e.g., Kinase Assays) B->C D Cellular Target Engagement (e.g., Cellular Thermal Shift Assay) C->D E Phenotypic Analysis in Target-Modified Cells (e.g., Knockdown, Knockout) D->E F Validated Target E->F

A logical workflow for the validation of this compound's molecular targets.

Conclusion

The identification and validation of PI3K p110δ and VCP/p97 as direct targets of this compound have significantly advanced our understanding of its molecular mechanisms. By inhibiting the PI3K/AKT/mTOR pathway and enhancing VCP-mediated protein clearance, this compound presents a multi-faceted approach to inducing autophagy and promoting cellular homeostasis. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel modulators of these critical cellular pathways. The continued investigation into the nuanced pharmacology of this compound holds promise for the development of innovative treatments for a host of challenging diseases.

References

The Modulatory Role of SMER28 on VCP/p97: A Technical Guide to its Interaction and Cellular Consequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) chaperone that plays a critical role in cellular protein homeostasis. It is a key regulator of both the ubiquitin-proteasome system (UPS) and autophagy, two essential pathways for the clearance of misfolded and aggregated proteins.[1][2][3] The accumulation of such aberrant proteins is a hallmark of numerous neurodegenerative diseases, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][2][3] Consequently, modulating the activity of VCP/p97 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the interaction between the small molecule SMER28 and VCP/p97, detailing its mechanism of action, the experimental methodologies used to characterize this interaction, and its downstream cellular effects.

This compound-VCP/p97 Interaction: Quantitative Analysis

This compound has been identified as a modulator of VCP/p97 activity.[1][2] Its interaction with VCP/p97 has been characterized using various biophysical and biochemical techniques, yielding quantitative data on its binding affinity and its effect on the protein's enzymatic function.

ParameterValueMethodReference
Binding Affinity (Kd) ~750 ± 250 nMSurface Plasmon Resonance (SPR)[1][2]
Effect on ATPase Activity Stimulates D1 domain ATPase activityIn vitro ATPase assays[2][4][5]
Concentration for Activity 20 µM (in cellular and in vitro assays)Various[6]

Table 1: Quantitative data on the interaction between this compound and VCP/p97.

Mechanism of Action: Allosteric Modulation of VCP/p97

This compound acts as an allosteric activator of VCP/p97. Limited proteolysis-coupled mass spectrometry (LiP-MS) has revealed that this compound binds to a cleft located between the N-terminal substrate-binding domain and the D1 ATPase domain of VCP.[4][5] This binding event induces a conformational change that selectively enhances the ATPase activity of the D1 domain, without affecting the D2 domain's activity or the overall hexameric structure of the VCP/p97 complex.[4][5]

This targeted activation of the D1 domain has significant downstream consequences for cellular protein quality control pathways.

Signaling Pathway of this compound-VCP/p97 Interaction

SMER28_VCP_Pathway cluster_this compound Small Molecule Intervention cluster_VCP VCP/p97 Chaperone Complex cluster_Autophagy Autophagy Pathway cluster_UPS Ubiquitin-Proteasome System This compound This compound VCP VCP/p97 Hexamer This compound->VCP Binds to N/D1 cleft VCP_D1 D1 ATPase Domain VCP->VCP_D1 contains VCP_D2 D2 ATPase Domain VCP->VCP_D2 contains UPS_Clearance Clearance of Soluble Misfolded Proteins VCP->UPS_Clearance Enhances PtdIns3K PtdIns3K Complex I (BECN1, ATG14, etc.) VCP_D1->PtdIns3K Stimulates Assembly and Activity PtdIns3P PtdIns3P Synthesis PtdIns3K->PtdIns3P Increases Autophagosome Autophagosome Biogenesis PtdIns3P->Autophagosome Promotes Autophagy_Clearance Clearance of Aggregated Proteins Autophagosome->Autophagy_Clearance Mediates

This compound-VCP/p97 signaling cascade.

Experimental Protocols

Characterizing the interaction between a small molecule and its protein target requires a multi-faceted approach. Below are detailed methodologies for key experiments used to elucidate the this compound-VCP/p97 interaction.

Experimental Workflow for Characterizing this compound-VCP/p97 Interaction

Experimental_Workflow cluster_Binding Binding Characterization cluster_Mechanism Mechanism of Action cluster_Cellular Cellular Effects SPR Surface Plasmon Resonance (SPR) DARTS DARTS Assay LiP_MS Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS) SPR->LiP_MS Confirms Binding DARTS->LiP_MS Confirms Target Engagement ATPase_Assay Bioluminescence ATPase Assay LiP_MS->ATPase_Assay Identifies Binding Site Co_IP Co-Immunoprecipitation (PtdIns3K Complex Assembly) ATPase_Assay->Co_IP Demonstrates Functional Effect Reporter_Assay Ubiquitin Fusion Degradation (UFD) Reporter Assay ATPase_Assay->Reporter_Assay Demonstrates Functional Effect

Workflow for studying this compound-VCP/p97.
Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to VCP/p97.

Methodology:

  • Immobilization: Recombinant purified VCP/p97 protein is immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

  • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is measured in real-time.

  • Data Analysis: The association and dissociation rates are recorded. The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).[1]

Drug Affinity Responsive Target Stability (DARTS) Assay

Objective: To confirm the direct binding of this compound to VCP/p97 in a complex cellular lysate.

Methodology:

  • Lysate Preparation: HeLa cells are lysed to obtain a native protein mixture.

  • Compound Incubation: Aliquots of the cell lysate are incubated with this compound (e.g., 20 µM) or a vehicle control (DMSO) for 1 hour.[6]

  • Limited Proteolysis: A protease, such as pronase, is added to the lysates to induce partial protein degradation.

  • Analysis: The samples are analyzed by SDS-PAGE and Western blotting using an antibody specific for VCP/p97. A higher abundance of intact VCP/p97 in the this compound-treated sample compared to the control indicates that this compound binding protects VCP/p97 from proteolytic degradation.

Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS)

Objective: To identify the binding site of this compound on VCP/p97.

Methodology:

  • Sample Preparation: Purified VCP/p97 is incubated with either this compound or a vehicle control.

  • Limited Proteolysis: A protease, such as proteinase K, is added for a short duration to induce limited cleavage at exposed and flexible regions of the protein.

  • Denaturation and Tryptic Digestion: The reaction is quenched, and the proteins are denatured and subjected to a complete tryptic digest.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry.

  • Data Analysis: Peptides that show a differential abundance between the this compound-treated and control samples are identified. The location of these peptides on the protein structure reveals regions where this compound binding has altered the protein's conformation and accessibility to the protease, thereby indicating the binding site.[4][5]

In Vitro ATPase Activity Assay

Objective: To measure the effect of this compound on the ATPase activity of VCP/p97.

Methodology:

  • Reaction Setup: Recombinant VCP/p97 is incubated in a reaction buffer containing ATP and varying concentrations of this compound.

  • ATP Hydrolysis: The reaction is allowed to proceed for a defined period at 37°C.

  • Detection: The amount of ATP remaining in the reaction is quantified using a bioluminescence-based assay (e.g., Kinase-Glo). The luminescent signal is inversely proportional to the ATPase activity.

  • Data Analysis: The ATPase activity in the presence of this compound is compared to the vehicle control to determine the fold-change in activity. To confirm the specificity for the D1 domain, the assay can be repeated using VCP/p97 mutants with inactivated D1 or D2 domains (e.g., VCP-E305Q for D1 and VCP-E578Q for D2).[6]

Downstream Cellular Consequences of this compound-VCP/p97 Interaction

The this compound-mediated activation of VCP/p97's D1 ATPase domain leads to the enhanced clearance of pathogenic proteins through two major cellular degradation pathways.

Enhancement of Autophagy

This compound binding to VCP/p97 promotes the assembly and activity of the PtdIns3K complex I.[4][5] This complex is essential for the production of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in the initiation of autophagosome formation.[4][5] The increased levels of PtdIns3P lead to enhanced autophagosome biogenesis and, consequently, an increased autophagic flux.[4][5] This results in the efficient clearance of aggregate-prone proteins that are typically degraded via autophagy.[1][2][3]

Stimulation of the Ubiquitin-Proteasome System

In addition to its role in autophagy, this compound-activated VCP/p97 also enhances the degradation of soluble misfolded proteins through the ubiquitin-proteasome system.[4] This dual-action of this compound on both major protein degradation pathways makes it a particularly interesting molecule for therapeutic development.

Conclusion

This compound represents a valuable tool for studying the complex biology of VCP/p97 and a potential starting point for the development of novel therapeutics for neurodegenerative diseases. Its ability to allosterically activate the D1 ATPase domain of VCP/p97, leading to the enhanced clearance of pathogenic proteins through both autophagy and the ubiquitin-proteasome system, highlights the therapeutic potential of modulating this key cellular chaperone. The experimental protocols detailed in this guide provide a robust framework for further investigation into the intricate mechanisms of VCP/p97 regulation and the discovery of new modulators.

References

SMER28: A Technical Guide to its Applications in Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMER28, a small molecule enhancer of rapamycin, has emerged as a significant modulator of cellular protein homeostasis with profound implications for neurodegenerative disease research. Initially identified as an mTOR-independent autophagy inducer, subsequent research has revealed a more complex mechanism of action involving the regulation of key cellular degradation pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in cellular models of neurodegeneration, and detailed protocols for its use in research settings. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the pathogenesis of neurodegenerative diseases and explore potential therapeutic strategies.

Mechanism of Action: A Dual Regulator of Protein Clearance

This compound enhances the clearance of aggregate-prone proteins, a pathological hallmark of many neurodegenerative disorders, through the modulation of two primary cellular degradation pathways: autophagy and the ubiquitin-proteasome system (UPS).[1][2] This dual activity makes it a potent tool for studying protein quality control.

Autophagy Induction

This compound stimulates autophagy, the process by which cells degrade and recycle damaged organelles and misfolded proteins.[3][4] Two distinct mechanisms for autophagy induction by this compound have been proposed:

  • VCP/p97 Activation: this compound directly binds to the Valosin-Containing Protein (VCP/p97), an ATP-driven chaperone crucial for protein homeostasis.[1][5] This interaction selectively stimulates the ATPase activity of VCP's D1 domain, which in turn promotes the assembly and activity of the PtdIns3K complex I.[1][2] The increased activity of this complex leads to elevated levels of PtdIns3P, a key lipid in the initiation and biogenesis of autophagosomes.[1][2]

  • PI3K/mTOR Signaling Attenuation: this compound has also been shown to directly inhibit the p110δ and, to a lesser extent, the p110γ isoforms of phosphoinositide 3-kinase (PI3K).[6][7] This inhibition of the PI3K/AKT signaling pathway, which is a negative regulator of autophagy, leads to the induction of the autophagic process.[6][8]

SMER28_Autophagy_Induction

Enhancement of Proteasomal Clearance

In addition to its role in autophagy, VCP/p97 is integral to the ubiquitin-proteasome system (UPS). By activating VCP/p97, this compound also stimulates the clearance of soluble misfolded proteins via the UPS.[1][2] This concurrent enhancement of two major protein degradation pathways allows for the efficient removal of a broad spectrum of pathological protein species.[1]

Applications in Neurodegenerative Disease Models

This compound has demonstrated significant efficacy in clearing neurotoxic proteins in various cellular and animal models of neurodegenerative diseases.

Huntington's Disease

This compound enhances the clearance of mutant huntingtin (mHTT) fragments.[3][4] Studies have shown that treatment with this compound reduces the number of mHTT aggregates and mitigates toxicity in cell and Drosophila models of Huntington's disease.[9]

Parkinson's Disease

In models of Parkinson's disease, this compound promotes the clearance of A53T α-synuclein, a protein prone to aggregation in this condition.[4][10] This effect is observed in a manner independent of rapamycin, suggesting a distinct mechanism from mTOR inhibition.[9]

Alzheimer's Disease

This compound has been shown to decrease the levels of amyloid-β (Aβ) peptides and the amyloid precursor protein C-terminal fragment (APP-CTF) in both cell lines and primary neuronal cultures.[3][11][12] This clearance is dependent on the autophagy-related protein 5 (Atg5), highlighting the crucial role of autophagy in this process.[11][12]

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from various studies on the efficacy of this compound in clearing neurotoxic proteins and its effects on cell viability.

Cell LineTarget ProteinThis compound ConcentrationIncubation Time% Reduction of Target ProteinReference
PC12A53T α-synuclein43 µM24 hSignificant reduction[9][10]
COS-7EGFP-HDQ7447 µM24 hSignificant reduction in aggregates[9]
N2a-APPAβ4050 µM16 h~40%[11]
N2a-APPAPP-CTF50 µM16 h~60%[11]
Rat Primary NeuronsAβ4050 µM16 h~30%[11]
Rat Primary NeuronsAPP-CTF50 µM16 h~50%[11]
Cell LineThis compound ConcentrationIncubation TimeEffect on Cell ViabilityReference
U-2 OS50 µM48 h>95% viable cells[13]
U-2 OS200 µM48 h~55% viable cells[13]
N2a-APPUp to 50 µM16 hNo significant cytotoxicity[11]

Detailed Experimental Protocols

General Cell Culture and this compound Treatment

Experimental_Workflow_Cell_Culture Start Start Plate_Cells Plate cells at desired density Start->Plate_Cells Adherence Allow cells to adhere overnight (37°C, 5% CO₂) Plate_Cells->Adherence Prepare_this compound Prepare this compound working solutions (e.g., 10-50 µM in complete medium) Adherence->Prepare_this compound Vehicle_Control Prepare vehicle control (DMSO) Adherence->Vehicle_Control Treatment Replace medium with this compound or vehicle control Prepare_this compound->Treatment Vehicle_Control->Treatment Incubation Incubate for 16-24 hours Treatment->Incubation Downstream_Analysis Proceed to downstream analysis (e.g., Immunofluorescence, Western Blot) Incubation->Downstream_Analysis

  • Cell Plating: Plate cells (e.g., N2a, PC12, U-2 OS) in appropriate culture vessels and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare working solutions of this compound in complete cell culture medium at final concentrations typically ranging from 10 µM to 50 µM. A vehicle control (DMSO) at the same final concentration as the highest this compound treatment should also be prepared.

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubation: Incubate the cells for the desired period, typically 16-24 hours, depending on the cell type and experimental endpoint.

Immunofluorescence Staining for LC3 Puncta

Experimental_Workflow_Immunofluorescence Start Start: this compound-treated cells on coverslips Wash_PBS1 Wash twice with PBS Start->Wash_PBS1 Fixation Fix with 4% PFA (15 min, RT) Wash_PBS1->Fixation Wash_PBS2 Wash three times with PBS Fixation->Wash_PBS2 Permeabilization Permeabilize with 0.1% Triton X-100 in PBS (10 min) Wash_PBS2->Permeabilization Wash_PBS3 Wash three times with PBS Permeabilization->Wash_PBS3 Blocking Block with 5% BSA in PBS (1 hour) Wash_PBS3->Blocking Primary_Ab Incubate with primary antibody (anti-LC3B) overnight at 4°C Blocking->Primary_Ab Wash_PBS4 Wash three times with PBS Primary_Ab->Wash_PBS4 Secondary_Ab Incubate with fluorescently labeled secondary antibody (1 hour, RT, dark) Wash_PBS4->Secondary_Ab Wash_PBS5 Wash three times with PBS Secondary_Ab->Wash_PBS5 Mounting Mount coverslips on slides Wash_PBS5->Mounting Imaging Image with confocal microscopy Mounting->Imaging

  • Cell Culture: Plate cells on glass coverslips and treat with this compound or vehicle as described in Protocol 4.1.

  • Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[7]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[7]

  • Blocking: Wash three times with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.[7]

  • Primary Antibody Incubation: Incubate with a primary antibody against LC3B diluted in blocking buffer overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.[7]

  • Mounting and Imaging: Wash three times with PBS, mount the coverslips on microscope slides, and visualize using confocal microscopy.

Western Blotting for Protein Clearance
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target protein (e.g., α-synuclein, APP-CTF, LC3) and a loading control (e.g., actin, tubulin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Perform densitometry analysis of the protein bands to quantify the relative protein levels.

Conclusion and Future Directions

This compound represents a valuable chemical probe for dissecting the intricate cellular mechanisms of protein degradation and their role in neurodegeneration. Its ability to enhance the clearance of toxic protein aggregates through both autophagy and the proteasome makes it a compelling candidate for further investigation as a potential therapeutic lead. Future research should focus on elucidating the precise interplay between the VCP/p97 and PI3K pathways in mediating the effects of this compound, as well as evaluating its efficacy and safety in more advanced preclinical models of neurodegenerative diseases. The detailed protocols and data presented in this guide are intended to facilitate these efforts and accelerate the translation of basic research findings into novel therapeutic interventions.

References

The Dual-Edged Sword: A Technical Guide to SMER28 for Enhanced Clearance of Protein Aggregates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of misfolded and aggregated proteins is a pathological hallmark of a wide range of debilitating neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. The cellular machinery responsible for maintaining protein homeostasis, primarily the autophagy and ubiquitin-proteasome systems, often becomes impaired in these conditions. This guide provides an in-depth technical overview of SMER28, a small molecule that has emerged as a promising tool for clearing these toxic protein aggregates. This compound acts as a potent, mTOR-independent inducer of autophagy and also enhances proteasomal clearance through a novel mechanism involving the activation of Valosin-Containing Protein (VCP/p97). This dual-action capability makes this compound a compelling candidate for therapeutic development and a valuable molecular probe for studying cellular protein quality control pathways.

Mechanism of Action: A Two-Pronged Approach to Proteostasis

Initially identified as a small molecule enhancer of rapamycin, this compound's primary mechanism of action is now understood to be the activation of VCP/p97, a critical AAA+ ATPase involved in diverse cellular processes, including protein degradation.[1] this compound's engagement with VCP/p97 initiates a cascade of events that bolsters both major arms of the cell's protein clearance machinery.

Enhancement of Autophagy

This compound directly binds to the VCP/p97 protein, specifically stimulating the ATPase activity of its D1 domain.[2][3] This targeted activation of VCP/p97 enhances the assembly and activity of the PtdIns3K complex I.[2] The subsequent increase in phosphatidylinositol 3-phosphate (PtdIns3P) levels is a critical step in the initiation and biogenesis of autophagosomes, the double-membraned vesicles that engulf and sequester cytoplasmic cargo for lysosomal degradation.[1][2] This leads to an overall increase in autophagy flux, facilitating the clearance of aggregate-prone proteins such as mutant huntingtin (mHTT) and A53T α-synuclein.[2][4]

Stimulation of the Ubiquitin-Proteasome System (UPS)

In addition to its role in autophagy, VCP/p97 is integral to the ubiquitin-proteasome system, which is primarily responsible for the degradation of soluble, short-lived proteins. This compound's activation of VCP/p97 also stimulates the clearance of soluble misfolded proteins via the UPS.[2][5] This concurrent enhancement of both the autophagy and proteasomal pathways allows for the efficient removal of a broad spectrum of pathological protein species, from soluble monomers to larger, insoluble aggregates.[1][5]

A proposed signaling pathway for this compound's action is depicted below:

SMER28_Signaling_Pathway This compound This compound VCP VCP/p97 This compound->VCP D1_ATPase D1 ATPase Activity VCP->D1_ATPase PtdIns3K PtdIns3K Complex I Assembly & Activity D1_ATPase->PtdIns3K UPS Ubiquitin-Proteasome System (UPS) D1_ATPase->UPS PtdIns3P PtdIns3P Levels PtdIns3K->PtdIns3P Autophagosome Autophagosome Biogenesis PtdIns3P->Autophagosome Autophagy Autophagic Clearance of Aggregates Autophagosome->Autophagy UPS_Clearance Proteasomal Clearance of Soluble Misfolded Proteins UPS->UPS_Clearance

This compound Signaling Pathway for Protein Aggregate Clearance.

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from various studies on the efficacy of this compound in inducing autophagy and clearing neurotoxic proteins in different cellular models.

Table 1: Effect of this compound on Autophagy Induction

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
U-2 OS50 µM16 hoursIncreased number of LC3 and p62-positive autophagosomal puncta.[6]
HeLa expressing SRAI-LC3B10-100 µM48 hoursDose-dependent increase in autophagy flux.[1]

Table 2: Effect of this compound on Protein Aggregate Clearance

Cell ModelTarget ProteinThis compound ConcentrationIncubation TimeObserved EffectReference
PC12 cellsA53T α-synuclein43 µM-Enhancement of autophagy and decrease in α-synuclein levels.[4]
COS-7 cellsEGFP-tagged mutant huntingtin47 µM48 hoursInhibition of huntingtin aggregation and protection against cell death.[4]
MEF cells overexpressing βCTFAβ/APP-CTF10 µM16 hoursMarked decrease in Aβ/APP-CTF levels.[4]
Mouse Striatal Cells (Q111/Q111)Mutant huntingtin20 µM24 hoursSignificant reduction in mutant huntingtin levels.[1]
Huntington's Disease Fibroblasts (mHTT-polyQ80)Mutant huntingtin20 µM24 hoursReduction in mutant huntingtin levels.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on autophagy induction and protein aggregate clearance.

Protocol 1: Induction of Autophagy and Assessment by LC3 Immunofluorescence

This protocol is designed to visualize and quantify the induction of autophagy by monitoring the formation of LC3-positive puncta, which represent autophagosomes.

Materials:

  • Mammalian cell line of interest (e.g., U-2 OS, HeLa)

  • Complete cell culture medium

  • This compound stock solution (10-50 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against LC3B

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere overnight.

  • This compound Treatment: Prepare working solutions of this compound in complete cell culture medium at final concentrations ranging from 10 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration. Replace the medium in the wells with the this compound-containing or vehicle control medium and incubate for 16-24 hours.[5]

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[5]

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.[5]

    • Incubate with the primary antibody against LC3B diluted in blocking buffer overnight at 4°C.[5]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.[5]

    • Wash three times with PBS.

  • Imaging and Analysis: Mount the coverslips onto microscope slides and image using a fluorescence microscope. Quantify the number of LC3-positive puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the vehicle control indicates the induction of autophagy.[5]

LC3_Puncta_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis Seed_Cells Seed cells on coverslips Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_this compound Prepare this compound working solutions Adhere->Prepare_this compound Treat_Cells Incubate cells with this compound (16-24h) Prepare_this compound->Treat_Cells Fix Fix with 4% PFA Treat_Cells->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with 5% BSA Permeabilize->Block Primary_Ab Incubate with anti-LC3B antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary Ab + DAPI Primary_Ab->Secondary_Ab Image Image with fluorescence microscope Secondary_Ab->Image Quantify Quantify LC3 puncta per cell Image->Quantify

Experimental workflow for LC3 puncta formation assay.
Protocol 2: VCP/p97 ATPase Activity Assay

This protocol describes a bioluminescence-based assay to measure the effect of this compound on the ATPase activity of purified VCP/p97 protein.

Materials:

  • Purified recombinant VCP/p97 protein

  • Assay buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • ATP solution (0.5 µM)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white microplate, add the purified VCP protein to the assay buffer.

  • Compound Addition: Add this compound at various concentrations or a vehicle control (DMSO) to the wells. Include a positive control inhibitor of VCP, such as DBeQ, if desired. Incubate at room temperature for 60 minutes.[1]

  • Initiate Reaction: Add ATP to each well to a final concentration of 0.5 µM to start the ATPase reaction. Incubate at room temperature for 60 minutes.[1]

  • Measure Remaining ATP: Add the Kinase-Glo® reagent to each well, which contains luciferase and its substrate luciferin. Incubate for 10 minutes at room temperature in the dark.[1]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer. The light output is proportional to the amount of ATP remaining in the well.

  • Data Analysis: The luminescence signal is inversely proportional to the VCP ATPase activity. A lower luminescence signal in the this compound-treated wells compared to the vehicle control indicates stimulation of ATPase activity.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for small molecule therapeutics for neurodegenerative diseases characterized by protein aggregation. Its unique dual mechanism of action, simultaneously enhancing both autophagy and proteasomal clearance, offers a comprehensive approach to restoring cellular proteostasis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the intricate cellular pathways it modulates. Future research should focus on optimizing the pharmacological properties of this compound, evaluating its efficacy and safety in preclinical animal models, and identifying biomarkers to monitor its therapeutic effects. The continued exploration of VCP/p97 activators like this compound holds great promise for the development of novel treatments for a range of devastating proteinopathies.

References

The Role of SMER28 in Enhancing Alpha-Synuclein Clearance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of alpha-synuclein (B15492655) is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease. Enhancing the cellular clearance of this protein is a promising therapeutic strategy. This technical guide provides an in-depth overview of the small molecule SMER28 and its role in promoting the degradation of alpha-synuclein. This compound acts as a potent, mTOR-independent activator of autophagy and also stimulates the ubiquitin-proteasome system. Its molecular target is the valosin-containing protein (VCP/p97), a key regulator of cellular protein homeostasis. By binding to and modulating VCP's ATPase activity, this compound initiates a signaling cascade that enhances the clearance of aggregation-prone proteins like the A53T mutant of alpha-synuclein. This document details the underlying molecular mechanisms, presents available quantitative data, provides comprehensive experimental protocols for studying this compound's effects, and visualizes the key pathways involved.

Introduction

Alpha-synuclein is a presynaptic neuronal protein that, in its misfolded and aggregated state, forms the primary component of Lewy bodies, the characteristic intracellular inclusions in Parkinson's disease and other synucleinopathies. The accumulation of these aggregates is believed to be a central event in the pathogenesis of these disorders, leading to synaptic dysfunction and neuronal cell death. Consequently, strategies aimed at reducing the burden of alpha-synuclein are of significant therapeutic interest.

One such strategy is the enhancement of cellular protein degradation pathways, primarily the autophagy-lysosome pathway and the ubiquitin-proteasome system (UPS). This compound (Small Molecule Enhancer of Rapamycin 28) is a cell-permeable small molecule that has been identified as an inducer of autophagy, independent of the well-characterized mTOR (mammalian target of rapamycin) pathway.[1] Notably, this compound has been shown to enhance the clearance of various aggregation-prone proteins, including mutant huntingtin and the A53T variant of alpha-synuclein, in both cellular and animal models.[1][2]

This guide will provide a detailed examination of the mechanisms by which this compound promotes alpha-synuclein clearance, offering a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.

Molecular Mechanism of this compound Action

This compound's primary mechanism of action involves the direct binding to and modulation of the Valosin-Containing Protein (VCP), also known as p97. VCP is a hexameric AAA+ ATPase that plays a crucial role in a multitude of cellular processes, including protein quality control.[1] this compound binding selectively stimulates the ATPase activity of the D1 domain of VCP.[1] This activation initiates two parallel pathways for protein clearance: the autophagy-lysosome pathway and the ubiquitin-proteasome system.

Activation of Autophagy

This compound-mediated activation of VCP enhances the assembly and activity of the Class III phosphatidylinositol 3-kinase (PI3K) complex I.[1][3] This complex is critical for the initiation of autophagy and is composed of several key proteins including Beclin-1 (BECN1), VPS34 (PIK3C3), VPS15 (PIK3R4), ATG14, and NRBF2.[1] The increased activity of this complex leads to a higher production of phosphatidylinositol 3-phosphate (PtdIns3P), a lipid that serves as a docking site for other autophagy-related proteins like WIPI2 and ATG16L1, ultimately leading to enhanced autophagosome formation and maturation.[1][4]

Stimulation of the Ubiquitin-Proteasome System

Concurrently with autophagy induction, this compound's interaction with VCP also stimulates the clearance of soluble, misfolded proteins via the ubiquitin-proteasome system (UPS).[1] This dual action is particularly advantageous as it allows for the degradation of both monomeric and oligomeric/aggregated forms of alpha-synuclein.[1] Importantly, this VCP-dependent proteasomal clearance does not appear to involve an increase in the intrinsic activity of the proteasome itself.[1]

Data Presentation

While the qualitative effects of this compound on alpha-synuclein clearance are well-documented, comprehensive quantitative data from a single source is limited. The following tables summarize available data on the effects of this compound on autophagy induction and alpha-synuclein clearance from various studies.

Cell LineThis compound ConcentrationIncubation TimeObserved Effect on AutophagyReference
PC1243 µMNot SpecifiedDecrease in A53T alpha-synuclein levels[5]
COS-747 µM16 hoursIncreased percentage of cells with >5 EGFP-LC3 vesicles[2]
HeLa47 µM24 hoursOvert EGFP-LC3 vesicle formation[2]
HeLa20 µM8 hoursIncreased LC3-II to actin ratio[3]
Model SystemThis compound TreatmentOutcomeReference
Cellular and fly modelsNot SpecifiedEnhanced clearance of A53T SNCA/α-synuclein[1]
Parkinson's disease rat modelNot SpecifiedNeuroprotective effects[1]
Primary Neurons50 µM (pretreatment for 16h)Protected axons against degradation by approx. 82%[2]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on alpha-synuclein clearance.

Western Blot Analysis for Alpha-Synuclein Quantification

This protocol describes the quantification of total alpha-synuclein levels in cell lysates following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-alpha-synuclein, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density. Once attached, treat cells with desired concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle (DMSO) for the intended duration (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in lysis buffer on ice.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-alpha-synuclein antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize alpha-synuclein levels to the loading control.

Immunofluorescence for Visualization of Alpha-Synuclein Aggregates

This protocol allows for the visualization and quantification of intracellular alpha-synuclein aggregates.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-alpha-synuclein (aggregate-specific if desired)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips. Treat with this compound or vehicle as described for Western blotting.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash cells with PBS and block with blocking buffer for 1 hour.

  • Antibody Incubation:

    • Incubate with primary anti-alpha-synuclein antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS. Incubate with DAPI for 5 minutes. Wash with PBS. Mount coverslips onto slides using antifade mounting medium.

  • Imaging and Analysis: Visualize cells using a fluorescence microscope. Capture images and quantify the number and size of alpha-synuclein aggregates per cell.

Mandatory Visualizations

Signaling Pathways

SMER28_Pathway cluster_autophagy Autophagy Induction cluster_ups Ubiquitin-Proteasome System Stimulation This compound This compound VCP VCP/p97 This compound->VCP Binds & Activates (D1 ATPase) PI3K_complex PI3K Complex I (BECN1, VPS34, VPS15, ATG14, NRBF2) VCP->PI3K_complex Promotes Assembly & Activity PtdIns3P PtdIns3P PI3K_complex->PtdIns3P Catalyzes Autophagosome Autophagosome Formation (WIPI2, ATG16L1 recruitment) PtdIns3P->Autophagosome Initiates Lysosome Lysosome Autophagosome->Lysosome Fusion AlphaSyn_agg α-Synuclein Aggregates AlphaSyn_agg->Autophagosome Sequestration Degradation_A Degradation Lysosome->Degradation_A Leads to SMER28_UPS This compound VCP_UPS VCP/p97 SMER28_UPS->VCP_UPS Binds & Activates AlphaSyn_sol Soluble Misfolded α-Synuclein VCP_UPS->AlphaSyn_sol Facilitates Clearance Proteasome Proteasome AlphaSyn_sol->Proteasome Targeting Degradation_U Degradation Proteasome->Degradation_U Leads to Experimental_Workflow cluster_wb Western Blot Analysis cluster_if Immunofluorescence Analysis start Start: Cell Culture Model (e.g., expressing A53T α-syn) treatment This compound Treatment (Dose-response & Time-course) start->treatment harvest Cell Harvest & Lysis treatment->harvest fixation Fixation (4% PFA) protein_quant Protein Quantification (BCA) harvest->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF) sds_page->transfer immunoblot Immunoblotting (α-syn & loading control Ab) transfer->immunoblot detection Chemiluminescence Detection immunoblot->detection analysis_wb Quantification of α-synuclein Levels detection->analysis_wb permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (Serum) permeabilization->blocking staining Immunostaining (α-syn Ab & fluorescent secondary) blocking->staining imaging Fluorescence Microscopy staining->imaging analysis_if Quantification of α-synuclein Aggregates imaging->analysis_if

References

Unlocking Erythropoiesis in Diamond-Blackfan Anemia: A Technical Guide to SMER28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diamond-Blackfan Anemia (DBA) is a rare inherited bone marrow failure syndrome characterized by a selective aplasia of erythroid progenitors. Current treatment modalities are limited and often associated with significant side effects, highlighting the urgent need for novel therapeutic strategies. This technical guide provides an in-depth overview of SMER28, a small molecule autophagy inducer, as a promising therapeutic agent for DBA. This compound has been shown to promote erythropoiesis in preclinical models of DBA through a novel, mTOR-independent mechanism. This document details the molecular mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the involved signaling pathways and experimental workflows.

Introduction to Diamond-Blackfan Anemia and the Therapeutic Rationale for this compound

Diamond-Blackfan Anemia is primarily caused by heterozygous mutations in genes encoding ribosomal proteins, leading to ribosomal haploinsufficiency. This results in impaired ribosome biogenesis, p53 activation, and subsequent apoptosis of erythroid precursors, leading to a profound red blood cell aplasia[1]. While corticosteroids and chronic blood transfusions are the mainstays of treatment, they are not universally effective and carry long-term toxicities.

This compound (Small Molecule Enhancer of Rapamycin 28) was identified through an unbiased chemical screen using induced pluripotent stem cells (iPSCs) derived from DBA patients[2][3]. It is a cell-permeable quinazoline (B50416) compound that induces autophagy independently of the mTOR (mammalian target of rapamycin) signaling pathway[2][3][4]. Autophagy, a cellular self-degradation process, plays a crucial role in cellular homeostasis and the clearance of damaged organelles, a process vital for erythroid differentiation[5]. In the context of DBA, this compound-induced autophagy is proposed to alleviate the cellular stress caused by ribosomal dysfunction, thereby promoting the survival and differentiation of erythroid progenitors[2][3].

Molecular Mechanism of Action of this compound

This compound's therapeutic effect in DBA is attributed to its ability to stimulate autophagy in an mTOR-independent manner. This is significant as mTOR inhibitors can have broad effects on cell growth and proliferation. The action of this compound is dependent on the core autophagy protein ATG5[2].

Recent studies have elucidated potential direct molecular targets of this compound, providing a mechanistic basis for its mTOR-independent autophagy induction:

  • PI3K Inhibition: this compound has been shown to directly inhibit phosphatidylinositol 3-kinase (PI3K), with a particular affinity for the p110δ isoform[6][7]. The PI3K/AKT/mTOR pathway is a central negative regulator of autophagy. By inhibiting PI3K, this compound can disinhibit the autophagy-initiating ULK1 complex, leading to the formation of autophagosomes. This mechanism bypasses direct mTOR inhibition.

  • VCP/p97 Activation: Another identified target of this compound is the Valosin-Containing Protein (VCP/p97), an AAA+ ATPase involved in a wide range of cellular processes, including protein quality control and autophagy[8][9]. This compound binding to VCP/p97 enhances its ATPase activity, which in turn stimulates the formation of the PI3K complex I, a key step in autophagosome biogenesis[8][9][10]. This dual engagement with both autophagy and proteasomal degradation pathways may contribute to the clearance of aggregate-prone proteins and the restoration of cellular homeostasis.

The downstream effects of this compound-induced autophagy in DBA erythroid progenitors include the upregulation of globin gene expression, a critical component of red blood cell function[2][3].

Quantitative Preclinical Data for this compound in DBA Models

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various DBA models.

In Vitro Model Cell Type This compound Concentration Key Quantitative Findings Reference
DBA Patient-derived iPSCs (RPS19 mutant)Hematopoietic Progenitor Cells10 µMIncreased number of erythroid (CD71+/Glycophorin A+) colonies.[2][3]
DBA Patient-derived iPSCs (RPL5 mutant)Hematopoietic Progenitor Cells10 µMRescue of erythroid differentiation defect.[2][3]
In Vivo Model Animal Model This compound Dose and Administration Key Quantitative Findings Reference
Zebrafish (Danio rerio)rps29 mutant1 µM in embryo medium>50% of embryos showed high hemoglobin expression compared to 20% in vehicle controls.[11]
Mouse (Mus musculus)Irradiation-induced anemiaSubcutaneous injectionDose-dependent increase in red blood cell production.[4][11]
Mouse (Mus musculus)DBA patient cell xenograftNot specifiedIncreased red blood cell production.[11]
Molecular Target Inhibition Target This compound Concentration Inhibition Reference
In vitro kinase assayPI3K p110α200 µMMarked inhibition[6][12]
In vitro kinase assayPI3K p110β200 µMMarked inhibition[6][12]
In vitro kinase assayPI3K p110γ200 µMModerate inhibition[6][12]
In vitro kinase assayPI3K p110δ50 µMMild inhibition[6][12]
In vitro kinase assayPI3K p110δ200 µMStrong inhibition[6][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound for DBA treatment.

Generation and Erythroid Differentiation of DBA Patient-Derived iPSCs

Objective: To generate a patient-specific in vitro model of DBA to screen for therapeutic compounds and study disease pathogenesis.

Protocol:

  • iPSC Generation:

    • Obtain skin fibroblasts or peripheral blood mononuclear cells from DBA patients with confirmed mutations (e.g., in RPS19 or RPL5) and healthy donors, following institutional guidelines and with informed consent.

    • Reprogram somatic cells into iPSCs using non-integrating Sendai virus or mRNA-based methods expressing the Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).

    • Culture putative iPSC colonies on Matrigel-coated plates in mTeSR1 medium.

    • Characterize established iPSC lines for pluripotency markers (e.g., NANOG, OCT4, TRA-1-60) by immunofluorescence and for trilineage differentiation potential using embryoid body formation. Confirm the presence of the DBA-causing mutation by sequencing.

  • Hematopoietic Progenitor Cell (HPC) Generation:

    • Differentiate iPSCs into HPCs using a spin-embryoid body (EB) method. Briefly, generate EBs from iPSCs in suspension culture in serum-free differentiation medium supplemented with BMP4, VEGF, and SCF.

    • After 10-14 days of differentiation, harvest floating CD34+ HPCs from the culture supernatant. Purity can be assessed by flow cytometry.

  • Erythroid Differentiation:

    • Plate the generated CD34+ HPCs in serum-free medium supplemented with erythropoietin (EPO), stem cell factor (SCF), and interleukin-3 (IL-3) to promote erythroid differentiation.

    • Culture for an additional 7-14 days. Monitor the progression of erythroid differentiation by morphology (May-Grünwald-Giemsa staining) and flow cytometry for erythroid-specific surface markers.

Flow Cytometry for Erythroid Differentiation Markers

Objective: To quantify the extent of erythroid differentiation in in vitro cultures.

Protocol:

  • Cell Preparation: Harvest cells from the erythroid differentiation culture. Wash the cells with PBS containing 2% FBS.

  • Antibody Staining: Incubate the cells with fluorescently conjugated antibodies against human CD71 (Transferrin Receptor) and CD235a (Glycophorin A) for 30 minutes on ice in the dark. Use appropriate isotype controls to set the gates.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate on the live cell population based on forward and side scatter. Quantify the percentage of cells in different erythroid populations:

    • Early erythroblasts: CD71 high / CD235a low-intermediate

    • Late erythroblasts: CD71 high / CD235a high

    • Mature erythrocytes: CD71 low / CD235a high

In Vivo Evaluation of this compound in a Zebrafish Model of DBA

Objective: To assess the efficacy of this compound in rescuing the anemic phenotype in a vertebrate model of DBA.

Protocol:

  • Zebrafish Model: Use a zebrafish line with a mutation in a ribosomal protein gene that recapitulates the DBA phenotype, such as an rps29 mutant, which exhibits a severe anemic phenotype.

  • Drug Treatment:

    • Collect zebrafish embryos and place them in 96-well plates at a density of one embryo per well in embryo medium.

    • Add this compound to the embryo medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the embryos at 28.5°C for 48-72 hours post-fertilization (hpf).

  • Hemoglobin Staining (o-dianisidine staining):

    • At the desired time point (e.g., 72 hpf), dechorionate the embryos if necessary.

    • Prepare a staining solution of o-dianisidine (0.6 mg/mL), sodium acetate (B1210297) (pH 4.5), hydrogen peroxide (0.65%), and ethanol (B145695) (40%).

    • Stain the embryos in the dark for 15-30 minutes.

    • Wash the embryos with PBS and fix them in 4% paraformaldehyde.

  • Analysis:

    • Image the stained embryos using a stereomicroscope.

    • Quantify the level of hemoglobinization by measuring the staining intensity in a defined region (e.g., the yolk sac or heart) using image analysis software[13]. The proportion of embryos with rescued hemoglobin expression can also be determined.

Quantitative Real-Time PCR (qRT-PCR) for Globin Gene Expression

Objective: To measure the effect of this compound on the expression of globin genes in erythroid cells.

Protocol:

  • RNA Extraction: Isolate total RNA from erythroid cells cultured with or without this compound using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for human globin genes (e.g., HBA, HBB, HBG).

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the PCR on a real-time PCR system.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method[14].

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

SMER28_Signaling_Pathway cluster_SMER28_Targets This compound Direct Targets cluster_Autophagy_Initiation Autophagy Initiation cluster_Erythropoiesis_Outcome Erythropoiesis Outcome in DBA This compound This compound PI3K PI3K (p110δ) This compound->PI3K inhibits VCP VCP/p97 This compound->VCP activates AKT AKT PI3K->AKT activates PI3KC3_C1 PI3KC3-C1 VCP->PI3KC3_C1 stimulates assembly mTORC1 mTORC1 AKT->mTORC1 activates ULK1 ULK1 Complex mTORC1->ULK1 inhibits ULK1->PI3KC3_C1 activates Autophagosome Autophagosome Formation PI3KC3_C1->Autophagosome ATG5 ATG5-ATG12-ATG16L1 Complex ATG5->Autophagosome Globin Globin Gene Expression Autophagosome->Globin Erythroid_Diff Erythroid Differentiation Autophagosome->Erythroid_Diff Apoptosis Apoptosis Autophagosome->Apoptosis reduces Globin->Erythroid_Diff DBA_Phenotype DBA Phenotype (Anemia) Erythroid_Diff->DBA_Phenotype ameliorates Apoptosis->DBA_Phenotype

Caption: Proposed signaling pathway of this compound in DBA.

Experimental Workflows

DBA_iPSC_Workflow cluster_iPSC_Generation iPSC Generation & Characterization cluster_HPC_Differentiation Hematopoietic Differentiation cluster_Erythroid_Culture Erythroid Culture & Treatment cluster_Analysis Analysis start DBA Patient Somatic Cells reprogramming Reprogramming (e.g., Sendai Virus) start->reprogramming iPSC DBA-iPSC Lines reprogramming->iPSC characterization Characterization (Pluripotency, Karyotype, Mutation Confirmation) iPSC->characterization EB_formation Embryoid Body Formation iPSC->EB_formation HPC_induction HPC Induction (BMP4, VEGF, SCF) EB_formation->HPC_induction HPC_harvest CD34+ HPC Harvest HPC_induction->HPC_harvest Erythroid_diff Erythroid Differentiation (EPO, SCF, IL-3) HPC_harvest->Erythroid_diff Treatment Treatment with This compound or Vehicle Erythroid_diff->Treatment Flow_Cytometry Flow Cytometry (CD71, CD235a) Treatment->Flow_Cytometry Morphology Morphology (Giemsa Staining) Treatment->Morphology qRT_PCR qRT-PCR (Globin Genes) Treatment->qRT_PCR

Caption: In vitro experimental workflow using DBA-iPSCs.

Zebrafish_Workflow cluster_Embryo_Preparation Embryo Preparation & Treatment cluster_Staining_Imaging Staining & Imaging cluster_Quantification Quantification & Analysis start DBA Zebrafish Model (e.g., rps29 mutant) embryo_collection Embryo Collection start->embryo_collection treatment This compound Treatment (in 96-well plates) embryo_collection->treatment staining o-dianisidine Staining (Hemoglobin) treatment->staining imaging Microscopy Imaging staining->imaging quantification Image Analysis (Staining Intensity) imaging->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: In vivo experimental workflow in a zebrafish DBA model.

Toxicity and Off-Target Effects

While this compound has shown promising efficacy in preclinical models, a comprehensive evaluation of its safety profile is crucial for further development.

  • In Vivo Toxicity: In zebrafish and mouse models of DBA, no overt ill effects were observed with efficacious doses of this compound[11]. However, formal toxicology studies are yet to be conducted[11].

  • Cell Viability: In some cell lines, high concentrations of this compound (e.g., 200 µM) have been associated with growth arrest and apoptosis[6]. However, these concentrations are significantly higher than those typically used to induce autophagy.

  • Off-Target Effects: As this compound has been shown to interact with PI3K and VCP/p97, potential off-target effects related to the inhibition or activation of these ubiquitously expressed proteins should be carefully considered. Inhibition of PI3K isoforms can have implications for immune function and glucose metabolism.

Further studies are warranted to establish a therapeutic window for this compound and to fully characterize its off-target effects in relevant hematopoietic and non-hematopoietic cell types.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic candidate for Diamond-Blackfan Anemia. Its ability to induce autophagy through an mTOR-independent mechanism, potentially via the direct targeting of PI3K and VCP/p97, offers a unique approach to alleviating the erythroid defect in DBA. The preclinical data generated to date in patient-derived iPSCs and animal models strongly support its further investigation.

Future research should focus on:

  • Conducting comprehensive dose-response and toxicology studies in relevant animal models to establish a safe and effective dosing regimen.

  • Further elucidating the precise molecular interactions of this compound with its targets and the downstream consequences in erythroid progenitors.

  • Evaluating the long-term efficacy and safety of this compound treatment.

  • Exploring the potential for combination therapies with existing DBA treatments to enhance efficacy and reduce toxicity.

The continued investigation of this compound holds the potential to translate a novel mechanistic understanding of autophagy in erythropoiesis into a much-needed therapy for patients with Diamond-Blackfan Anemia.

References

SMER28 as a Radioprotective Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionizing radiation, a cornerstone of cancer therapy, inevitably damages healthy tissues, leading to significant dose-limiting toxicities. The development of effective and selective radioprotective agents is a critical unmet need in oncology. SMER28, a small molecule initially identified as an enhancer of autophagy, has emerged as a promising candidate for mitigating radiation-induced damage to normal tissues. This technical guide provides a comprehensive overview of the current understanding of this compound as a radioprotective agent, detailing its mechanism of action, summarizing key experimental findings, and outlining relevant methodologies for its preclinical evaluation.

Core Mechanism of Action: Autophagy Induction via PI3K/mTOR Pathway Inhibition

This compound exerts its radioprotective effects primarily through the induction of autophagy, a cellular self-cannibalization process that removes damaged organelles and protein aggregates, thereby promoting cell survival under stress. Unlike rapamycin, which directly inhibits the mTORC1 complex, this compound functions upstream by directly targeting the p110δ and, to a lesser extent, the p110γ isoforms of the phosphatidylinositol 3-kinase (PI3K).[1][2] This inhibition of PI3K leads to a downstream reduction in the phosphorylation of Akt and subsequently attenuates mTOR signaling, a key negative regulator of autophagy.[1][3] The resulting activation of autophagy is crucial for clearing radiation-induced cellular damage, thereby enhancing the resilience of normal cells.

SMER28_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts Cell_Cycle_Arrest Cell_Cycle_Arrest PI3K->Cell_Cycle_Arrest Leads to AKT AKT PIP3->AKT Activates PIP2 PIP2 PIP2->PI3K mTORC1 mTORC1 AKT->mTORC1 Activates Autophagy_Initiation Autophagy_Initiation mTORC1->Autophagy_Initiation Inhibits Autophagosome_Formation Autophagosome_Formation Autophagy_Initiation->Autophagosome_Formation This compound This compound This compound->PI3K Inhibits Radioprotection Radioprotection Autophagosome_Formation->Radioprotection Contributes to Cell_Cycle_Arrest->Radioprotection Contributes to

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative findings from preclinical studies evaluating the effects of this compound.

Table 1: In Vitro Effects of this compound on Cell Proliferation and Viability

Cell LineTreatmentConcentrationDurationEffectReference
U-2 OSThis compound50 µM47 hCell growth retardation comparable to 300 nM rapamycin.[1]
U-2 OSThis compound200 µM47 hAlmost complete growth arrest.[1]
U-2 OSThis compound50 µM48 h>95% cell viability.[1]
U-2 OSThis compound200 µM48 h~25% cell death.[1]

Table 2: In Vitro Effects of this compound on Autophagy Markers

Cell LineTreatmentConcentrationDurationMarkerChangeReference
U-2 OSThis compound50 µM16 hLC3 punctaIncreased number and total area per cell.[1]
U-2 OSThis compound50 µM16 hp62/SQSTM1 punctaIncreased number and total area per cell.[1]

Table 3: In Vivo Radioprotective Efficacy of this compound

Animal ModelTissue ProtectedThis compound DoseRadiation DoseOutcomeReference
MouseLiver, Bone Marrow15-65 mg/kg (escalating)Lethal whole-body or abdominal irradiationFacilitated survival.[4]
MouseNormal HepatocytesNot specifiedNot specifiedEnhanced autophagy flux and improved survival.[4]
MouseHepatoma/Cancer CellsNot specifiedNot specifiedNo protective effect.[4]

The Interplay between this compound-Induced Autophagy and DNA Damage Response

Radiation-induced DNA double-strand breaks (DSBs) are the most critical lesions leading to cell death. The cellular response to this damage, known as the DNA Damage Response (DDR), involves complex signaling pathways that coordinate DNA repair, cell cycle arrest, and apoptosis. Emerging evidence suggests a crucial partnership between autophagy and the DDR. Autophagy can be activated by DNA damage and, in turn, can facilitate the repair of DNA lesions, thus promoting cell survival.

While direct evidence of this compound's influence on specific DNA repair pathways like non-homologous end joining (NHEJ) or homologous recombination (HR) is currently lacking, its ability to induce autophagy strongly suggests a role in enhancing the overall DNA repair capacity of normal cells. Additionally, this compound has been shown to induce a G1 cell cycle arrest, which would provide more time for DNA repair before the cell enters the more sensitive S and G2/M phases.

Autophagy_DDR_Relationship Ionizing_Radiation Ionizing Radiation DNA_DSBs DNA Double-Strand Breaks (DSBs) Ionizing_Radiation->DNA_DSBs DDR_Activation DNA Damage Response (DDR) Activation DNA_DSBs->DDR_Activation Autophagy_Induction Autophagy Induction DDR_Activation->Autophagy_Induction Can trigger Cell_Cycle_Arrest G1 Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest This compound This compound This compound->Autophagy_Induction Potently induces This compound->Cell_Cycle_Arrest Induces Damaged_Organelle_Clearance Clearance of Damaged Organelles & Proteins Autophagy_Induction->Damaged_Organelle_Clearance Enhanced_DNA_Repair Enhanced DNA Repair (Hypothesized) Autophagy_Induction->Enhanced_DNA_Repair Facilitates Cell_Survival Normal Cell Survival (Radioprotection) Damaged_Organelle_Clearance->Cell_Survival Promotes Enhanced_DNA_Repair->Cell_Survival Promotes Cell_Cycle_Arrest->Enhanced_DNA_Repair Allows time for

Experimental Protocols

In Vitro Assessment of Autophagy Induction

Objective: To confirm the induction of autophagy by this compound in a cellular model.

Methodology:

  • Cell Culture: Culture U-2 OS (human osteosarcoma) cells in appropriate media and conditions.

  • Treatment: Treat cells with 50 µM this compound or a vehicle control (e.g., DMSO) for 16 hours.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 1% bovine serum albumin (BSA).

    • Incubate with primary antibodies against LC3 and p62/SQSTM1.

    • Incubate with corresponding fluorescently-labeled secondary antibodies.

  • Microscopy and Analysis:

    • Visualize cells using a confocal microscope.

    • Quantify the number and total area of LC3 and p62 puncta per cell using image analysis software. An increase in puncta indicates the formation of autophagosomes.

In Vivo Evaluation of Radioprotective Efficacy

Objective: To assess the ability of this compound to protect normal tissues from radiation-induced damage in a murine model.

Methodology:

  • Animal Model: Use male C57BL/6 mice. All procedures should be approved by an Institutional Animal Care and Use Committee.

  • Drug Administration: Administer this compound subcutaneously. A dose-escalation regimen (e.g., 15-65 mg/kg) can be employed, starting two days before irradiation and continuing throughout the irradiation period.

  • Irradiation Protocol:

    • For whole-body irradiation, a lethal dose is administered from a Cobalt-60 source.

    • For abdominal irradiation, the animal is shielded to expose only the abdominal region to a fractionated dose regimen.

  • Endpoint Assessment:

    • Survival: Monitor and record animal survival daily for at least 30 days post-irradiation.

    • Tissue Analysis: At selected time points post-irradiation, sacrifice cohorts of mice and harvest tissues of interest (e.g., liver, bone marrow).

      • Histology: Fix tissues in formalin, embed in paraffin, and perform H&E staining to assess morphological changes.

      • Immunohistochemistry/Western Blotting: Analyze the expression of markers for autophagy (e.g., LC3, p62) and DNA damage (e.g., γH2AX).

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel radioprotective agent like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanism Mechanistic Studies Cytotoxicity 1. Cytotoxicity Assays (Determine optimal dose) Autophagy_Assay 2. Autophagy Induction (LC3, p62 analysis) Cytotoxicity->Autophagy_Assay Cell_Cycle 3. Cell Cycle Analysis (Flow Cytometry) Autophagy_Assay->Cell_Cycle Clonogenic_Survival 4. Clonogenic Survival Assay (Post-irradiation) Cell_Cycle->Clonogenic_Survival Toxicity_PK 5. MTD & Pharmacokinetics (Determine safe in vivo dose) Clonogenic_Survival->Toxicity_PK Transition to in vivo Radioprotection_Model 6. Radioprotection Model (Whole-body/partial irradiation) Toxicity_PK->Radioprotection_Model Survival_Analysis 7. Survival Analysis (30-day monitoring) Radioprotection_Model->Survival_Analysis Tissue_Analysis 8. Tissue Damage Assessment (Histology, Biomarkers) Radioprotection_Model->Tissue_Analysis Signaling_Pathway 9. Signaling Pathway Analysis (Western Blot for PI3K/mTOR pathway) Radioprotection_Model->Signaling_Pathway Investigate Mechanism DNA_Damage 10. DNA Damage & Repair (γH2AX foci, Comet assay) Signaling_Pathway->DNA_Damage

Future Directions and Clinical Perspective

The preclinical data for this compound as a radioprotective agent are compelling, particularly its selectivity for normal tissues. However, several areas warrant further investigation before clinical translation can be considered:

  • Dose-Response and Therapeutic Window: More detailed studies are needed to establish a clear dose-response relationship for the radioprotective effects of this compound and to define its therapeutic window.

  • Mechanism of Selectivity: The molecular basis for this compound's lack of protection in cancer cells needs to be further elucidated.

  • Combination Therapies: The potential for this compound to be used in combination with other radioprotective or radiosensitizing agents should be explored.

  • Long-term Effects: Studies investigating the long-term effects of this compound on normal tissue function are necessary.

  • Clinical Trials: To date, there is no publicly available information on clinical trials of this compound as a radioprotective agent. The strong preclinical evidence suggests that well-designed Phase I clinical trials to assess its safety and pharmacokinetics in humans are a logical next step.

References

The Discovery and Initial Screening of SMER28: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SMER28 (Small Molecule Enhancer of Rapamycin (B549165) 28) is a bromo-substituted quinazoline (B50416) identified as a potent, mTOR-independent inducer of autophagy.[1] Autophagy is a critical cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins, and its dysfunction is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and infectious diseases.[2][3] this compound emerged from a high-throughput screening strategy designed to identify novel modulators of autophagy, offering a therapeutic potential distinct from mTOR-dependent agents like rapamycin.[4] This technical guide details the discovery, initial screening cascade, and key validation experiments for this compound, providing researchers with a comprehensive overview of its foundational characterization.

Discovery and Screening Cascade

This compound was discovered through a multi-step screening process that began with a primary screen in yeast, followed by a series of secondary validations in mammalian cell models of neurodegenerative diseases.[4][5]

Primary High-Throughput Screen (HTS)

The initial screen was designed to identify 'Small Molecule Enhancers of Rapamycin' (SMERs), compounds that potentiated the cytostatic effects of a sub-optimal dose of rapamycin in the budding yeast Saccharomyces cerevisiae.[5][6] This approach was based on the rationale that enhancers of the rapamycin-induced physiological state in yeast might act as autophagy modulators in mammalian systems.[5] From a screen of thousands of compounds, 12 structurally unique SMERs were identified, including this compound.[5]

Secondary Screening in Mammalian Cells

Hits from the primary yeast screen were advanced to a panel of secondary assays in mammalian cells to confirm autophagy induction and assess their therapeutic potential.

  • Autophagy Substrate Clearance Assay: A critical secondary screen utilized a stable rat pheochromocytoma (PC12) cell line engineered to express HA-tagged A53T α-synuclein, a protein aggregate associated with familial Parkinson's disease.[5] this compound was shown to significantly enhance the clearance of this protein, a key indicator of functional autophagy, as measured by immunoblotting.[5]

  • Autophagosome Formation Assay: To directly visualize autophagy induction, HeLa cells stably expressing EGFP-LC3 were used.[5] Upon induction of autophagy, the cytosolic LC3-I protein is converted to LC3-II and recruited to the membranes of nascent autophagosomes, appearing as distinct fluorescent puncta.[5] Treatment with this compound led to a significant increase in EGFP-LC3 vesicle formation, confirming its role in stimulating autophagosome synthesis.[5]

  • Neurotoxicity and Aggregation Model: The protective effects of this compound were evaluated in COS-7 cells expressing EGFP-tagged mutant huntingtin protein (EGFP-HDQ74), a model for Huntington's disease. This compound was found to reduce the aggregation of mutant huntingtin and protect against its associated cytotoxicity.[5] This effect was confirmed to be dependent on core autophagy machinery, as it was absent in autophagy-deficient (ATG5-/-) cells.[5]

The overall screening workflow is depicted below.

G cluster_0 Primary HTS cluster_1 Secondary Screening & Validation (Mammalian) YeastScreen Yeast Growth Assay (S. cerevisiae) + sub-optimal Rapamycin PrimaryHits Primary Hits (SMERs) YeastScreen->PrimaryHits 12 SMERs Identified CompoundLibrary Small Molecule Library CompoundLibrary->YeastScreen SubstrateClearance Substrate Clearance Assay (PC12 Cells, A53T α-synuclein) PrimaryHits->SubstrateClearance LC3Puncta Autophagosome Visualization (HeLa EGFP-LC3) SubstrateClearance->LC3Puncta HD_Model Huntington's Disease Model (COS-7, EGFP-HDQ74) LC3Puncta->HD_Model SMER28_Lead Lead Compound: This compound HD_Model->SMER28_Lead Validation of mTOR-independent autophagy induction G cluster_0 PI3K Pathway cluster_1 VCP/p97 Pathway This compound This compound PI3K PI3K (p110δ) This compound->PI3K Inhibition VCP VCP/p97 This compound->VCP Binding & Activation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Autophagy Autophagy Induction mTORC1->Autophagy Inhibition UPS Ubiquitin-Proteasome System VCP->UPS Stimulates PtdIns3K_C1 PtdIns3K Complex I Activity VCP->PtdIns3K_C1 Stimulates UPS_Clearance Proteasomal Clearance UPS->UPS_Clearance PtdIns3K_C1->Autophagy Promotes Biogenesis

References

An In-depth Technical Guide to the Chemical Properties and Structure of SMER28

Author: BenchChem Technical Support Team. Date: December 2025

SMER28 (Small Molecule Enhancer of Rapamycin 28) is a bromo-substituted quinazoline (B50416) compound recognized for its role as a positive regulator of autophagy.[1] It operates independently of the mTOR (mammalian target of rapamycin) pathway, a key signaling cascade in cellular metabolism and growth.[2][3][4] This technical guide provides a detailed overview of this compound's chemical properties, structure, and its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a cell-permeable, pale yellow crystalline solid.[5][6] Its key identifiers and physicochemical properties are summarized in the table below, compiled from various suppliers and research articles.

PropertyValueReferences
IUPAC Name 6-bromo-N-2-propen-1-yl-4-quinazolinamine[5]
Synonyms This compound, (6-Bromo-4-allylamino)quinazoline, Autophagy Inducer II[6]
CAS Number 307538-42-7[1][2][5][7]
Molecular Formula C₁₁H₁₀BrN₃[1][2][5][6][7]
Molecular Weight 264.12 g/mol [2][6][7]
Purity Typically ≥98% (HPLC)[1][5]
Appearance White to pale yellow crystalline solid[5][6][7]
SMILES C=CCNC1=NC=NC2=C1C=C(C=C2)Br[2]
InChI Key BCPOLXUSCUFDGE-UHFFFAOYSA-N[5]
Solubility DMSO: ≥32 mg/mL; Ethanol: ~30-53 mg/mL; Water: Insoluble[2][5][7]
Storage Powder: 3 years at -20°C; In Solvent: 1 year at -80°C[2][7]

Chemical Structure

The chemical structure of this compound features a quinazoline core, which is a bicyclic aromatic heterocycle. A bromine atom is substituted at the 6-position, and an N-allyl group is attached at the 4-position.

Chemical structure of this compound.

Mechanism of Action and Signaling Pathway

This compound enhances autophagy, a cellular degradation and recycling process, through a mechanism that is independent of mTOR.[2][3] This is significant as mTOR inhibitors, like rapamycin, can have broad and sometimes undesirable effects. This compound's activity is multifaceted, involving the enhancement of autophagosome synthesis and the clearance of aggregate-prone proteins associated with neurodegenerative conditions such as Huntington's, Parkinson's, and Alzheimer's diseases.[1][3][5]

Recent studies have elucidated that a key molecular target of this compound is VCP/p97, an ATP-driven chaperone involved in protein quality control.[8][9] The binding of this compound to VCP/p97 stimulates its ATPase activity, which in turn promotes two major protein clearance pathways:

  • Autophagy Enhancement: this compound binding to VCP enhances the assembly and activity of the PtdIns3K complex I. This complex is crucial for producing PtdIns3P, a lipid that triggers the biogenesis of autophagosomes, the vesicles responsible for engulfing cellular debris.[8]

  • Proteasomal Clearance: In addition to autophagy, this compound's interaction with VCP also stimulates the clearance of soluble misfolded proteins through the ubiquitin-proteasome system (UPS).[8]

Interestingly, some research also suggests that this compound may directly inhibit the p110 delta subunit of PI3K, which would represent a distinct but complementary mechanism for modulating cellular signaling pathways.[4]

The diagram below illustrates the primary signaling pathway initiated by this compound.

SMER28_Pathway This compound Signaling Pathway This compound This compound VCP VCP/p97 (ATPase Chaperone) This compound->VCP Binds & Activates PI3KC1 PtdIns3K Complex I (BECN1, ATG14, etc.) VCP->PI3KC1 Stimulates Assembly & Activity UPS Ubiquitin-Proteasome System (UPS) VCP->UPS Enhances Function PI3P PtdIns3P Production PI3KC1->PI3P Autophagosome Autophagosome Biogenesis PI3P->Autophagosome Autophagy Autophagy-Mediated Clearance (e.g., mutant HTT, α-synuclein) Autophagosome->Autophagy UPS_Clearance Proteasomal Clearance (Soluble Misfolded Proteins) UPS->UPS_Clearance InVivo_Workflow In Vivo Radioprotection Workflow Animal Balb/c Mice (14-16 weeks old) PreTreat Day -2 to -1: This compound Injection (15 or 65 mg/kg, s.c.) Animal->PreTreat Irradiation Day 0 to 2: Irradiation + This compound Injection PreTreat->Irradiation PostTreat Monitor Post-Irradiation: - Body Weight - Survival Rate Irradiation->PostTreat Analysis Endpoint Analysis: - Histology - Western Blot PostTreat->Analysis

References

Methodological & Application

Application Notes and Protocols for SMER28 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMER28 (Small Molecule Enhancer of Rapamycin 28) is a cell-permeable quinazoline (B50416) compound that has been identified as a potent inducer of autophagy.[1][2][3] Initially discovered in a screen for compounds that enhance the effects of rapamycin, this compound has been shown to function through a mechanism independent of mTOR (mammalian target of rapamycin).[1][4][5] Its ability to stimulate the cellular "housekeeping" process of autophagy makes it a valuable tool for studying protein degradation, neurodegenerative diseases, and cancer biology.[2][4][6] this compound promotes the clearance of aggregate-prone proteins associated with conditions like Huntington's, Parkinson's, and Alzheimer's diseases.[2][4][7]

Mechanism of Action

The primary mechanism of this compound involves the induction of autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[3][8][9] Specifically, this compound directly targets and inhibits the p110δ and, to a lesser extent, the p110γ isoforms of phosphoinositide 3-kinase (PI3K).[3][8][10] This inhibition leads to reduced phosphorylation of downstream effectors like AKT and mTOR, which in turn relieves the inhibitory constraints on the autophagy machinery, leading to the formation of autophagosomes.[8]

An additional mechanism has been proposed where this compound binds to the Valosin-Containing Protein (VCP/p97), an ATP-driven chaperone involved in protein quality control.[7][11] This interaction enhances both autophagic and proteasomal clearance of misfolded proteins.[11][12][13]

Caption: this compound inhibits the PI3K/AKT/mTORC1 signaling pathway to induce autophagy.

Data Presentation

The following tables summarize the physicochemical properties of this compound and provide recommended starting concentrations for various cell lines.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀BrN₃[2][3]
Molecular Weight 264.12 g/mol [1][3]
CAS Number 307538-42-7[2][3]
Appearance White to off-white solid[3]
Purity ≥98%[2][3]
Solubility ≥ 32 mg/mL in DMSO[1][3]

Table 2: Recommended Working Concentrations and Incubation Times for this compound in Cell Culture

Cell LineConcentration RangeIncubation TimeObserved Effect(s)Reference
U-2 OS (Human Osteosarcoma)50 µM - 200 µM16 - 48 hoursIncreased LC3/p62 puncta, growth retardation, G1 cell cycle arrest.[3][8][3][8]
PC12 (Rat Pheochromocytoma)43 µMNot SpecifiedEnhancement of autophagy, decrease in A53T α-synuclein levels.[1]
COS-7 (Monkey Kidney Fibroblast)47 µM16 - 48 hoursInduction of autophagy, inhibition of mutant huntingtin aggregation.[1][14][1][14]
MEF (Mouse Embryonic Fibroblast)10 µM16 hoursEnhanced degradation of βCTF via autophagy.[1]
MDCK (Canine Kidney Epithelial)50 µM - 200 µM12 hoursAbolishment of HGF-induced cell scattering.[8]
WEHI-231 & A20 (Murine B Cell Lymphoma)50 µM - 200 µM24 hoursReduced cell viability, induction of apoptosis and necrosis.[8][15][8][15]
HeLa (Human Cervical Cancer)20 µM4 - 6 hoursIncreased PI(3)P puncta, indicating autophagosome biogenesis.[16]

Experimental Protocols

Note: Optimal conditions (concentration, incubation time) should be determined empirically for each cell line and experimental setup.

Protocol 1: General Cell Treatment with this compound

This protocol provides a basic workflow for treating adherent mammalian cells with this compound to induce autophagy.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 20-50 mM in DMSO)

  • Vehicle control (cell culture grade DMSO)

  • Sterile multi-well plates (e.g., 6-well or 24-well)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).[3]

  • Prepare Working Solutions: Prepare fresh working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µM to 50 µM).[3]

  • Prepare Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound treatment.[3]

  • Treatment: Carefully aspirate the old medium from the cells. Wash once with PBS if desired. Replace it with the this compound-containing medium or the vehicle control medium.[3]

  • Incubation: Incubate the cells for the desired period (typically 16-24 hours) under standard culture conditions.[3]

  • Downstream Analysis: Following incubation, proceed with the desired analysis, such as immunofluorescence, western blotting, or cell viability assays.

Protocol 2: Assessment of Autophagy by Immunofluorescence for LC3 Puncta

This protocol describes how to visualize and quantify the formation of LC3-positive puncta, a hallmark of autophagosome formation.

IF_Workflow cluster_workflow Immunofluorescence Workflow for LC3 Puncta A 1. Seed cells on coverslips B 2. Treat with this compound (16-24h) A->B C 3. Fix cells (4% PFA) B->C D 4. Permeabilize (0.1% Triton X-100) C->D E 5. Block (5% BSA) D->E F 6. Incubate with primary antibody (anti-LC3B) E->F G 7. Incubate with fluorescent secondary antibody F->G H 8. Mount coverslips and image G->H I 9. Quantify LC3 puncta per cell H->I

Caption: Experimental workflow for LC3 immunofluorescence staining.

Materials:

  • Cells cultured on sterile glass coverslips in a 24-well plate

  • This compound and vehicle (DMSO)

  • PBS

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS[3]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[3]

  • Primary Antibody: Rabbit anti-LC3B

  • Secondary Antibody: Fluorescently-labeled anti-rabbit IgG

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound or vehicle control as described in Protocol 1.[3]

  • Washing: After incubation, wash the cells twice with ice-cold PBS.[3]

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[3]

  • Washing: Wash three times with PBS for 5 minutes each.[3]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]

  • Washing: Wash three times with PBS.[3]

  • Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the coverslips with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[3]

  • Washing: Wash three times with PBS.[3]

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[3]

  • Washing: Wash three times with PBS, protected from light.[3]

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Image the cells using a fluorescence or confocal microscope. Quantify the average number of distinct LC3-positive puncta per cell. An increase in puncta in this compound-treated cells compared to the control indicates autophagy induction.[3][8]

Protocol 3: Western Blotting for Autophagy Markers (LC3 and p62)

This protocol is used to quantitatively assess autophagy by measuring the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. For a more robust assessment of autophagic flux, it is recommended to include a condition co-treated with a lysosomal inhibitor like Bafilomycin A1.

Materials:

  • Cells cultured in 6-well plates

  • This compound and vehicle (DMSO)

  • Bafilomycin A1 (optional, for flux assay)

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

  • HRP-conjugated Secondary Antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle as described in Protocol 1. For autophagic flux analysis, treat a parallel set of cells with this compound + 100 nM Bafilomycin A1 for the final 2-4 hours of the incubation period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Prepare samples for loading by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate the proteins on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for resolving LC3-I and LC3-II).

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. Autophagy induction is indicated by an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels.[8] In the presence of Bafilomycin A1, a further accumulation of LC3-II in this compound-treated cells compared to Bafilomycin A1 alone confirms an increase in autophagic flux.[8]

References

Optimal SMER28 Concentration for Autophagy Induction in HeLa Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of SMER28, a small molecule enhancer of autophagy, for research applications involving HeLa cells. This compound is recognized as a potent, mTOR-independent inducer of autophagy, making it a valuable tool for studying cellular degradation pathways and for the development of therapeutics targeting these processes.[1][2][3] This guide summarizes the known effects of this compound on HeLa and other relevant cell lines, presents quantitative data in a structured format, and offers detailed experimental protocols for practical application.

Introduction

This compound is a small molecule that was initially identified for its ability to enhance rapamycin-induced autophagy, but was later found to induce autophagy independently of the mTOR pathway.[1][4][5] Its mechanism of action involves, at least in part, the direct inhibition of the p110 delta subunit of phosphoinositide 3-kinase (PI3K), which in turn affects the PI3K/mTOR signaling cascade.[6][7][8] More recent studies have also implicated its interaction with Valosin-Containing Protein (VCP/p97), leading to enhanced autophagic and proteasomal clearance of neurotoxic proteins.[9][10][11] Given its multifaceted role in cellular homeostasis, understanding the optimal working concentration of this compound is critical for achieving desired experimental outcomes in HeLa cells, a cornerstone cell line in cancer research.

Data Presentation: Effects of this compound on Cellular Processes

The following tables summarize the quantitative effects of various this compound concentrations on different cell lines, with a focus on autophagy induction and cell viability. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Effect of this compound on Autophagy in HeLa Cells

ConcentrationIncubation TimeAssayObserved EffectReference
3 µM - 100 µM24h, 48hSRAI-LC3B FACSDose-dependent increase in autophagy flux, statistically significant at 100 µM (24h) and ≥10 µM (48h)[12]
20 µM4h, 6hPI(3)P Puncta FormationSignificant increase in PI(3)P puncta per cell, indicative of autophagosome formation[13]

Table 2: Effects of this compound on Other Cancer Cell Lines (for comparative purposes)

Cell LineConcentrationIncubation TimeAssayObserved EffectReference
U-2 OS50 µM16hImmunofluorescence (LC3, p62)Increased number and area of LC3- and p62-positive puncta[5][14]
U-2 OS50 µM47hCell ConfluenceGrowth retardation comparable to 300 nM rapamycin[15]
U-2 OSVarious48hCellTiter-GloDose-dependent decrease in cell viability[14]
B cell lymphomaNot specifiedNot specifiedApoptosis AssayProfound apoptosis compared to non-hematopoietic cells[6][14]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for treating HeLa cells.

SMER28_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ) RTK->PI3K activation This compound This compound This compound->PI3K inhibition VCP VCP/p97 This compound->VCP activation mTORC1 mTORC1 PI3K->mTORC1 activation ULK1 ULK1 mTORC1->ULK1 inhibition PtdIns3K_complex PtdIns3K complex I VCP->PtdIns3K_complex activation Proteasome Proteasomal Degradation VCP->Proteasome enhancement Autophagosome Autophagosome Formation PtdIns3K_complex->Autophagosome promotion ULK1->Autophagosome initiation

Caption: this compound signaling pathway in the context of autophagy and proteasomal degradation.

Experimental_Workflow A 1. HeLa Cell Culture (Seed cells in appropriate plates) B 2. This compound Preparation (Dissolve in DMSO, then dilute in media) A->B C 3. Cell Treatment (Add this compound at desired concentrations) B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Downstream Analysis D->E F Western Blot (LC3-II, p62) E->F G Immunofluorescence (LC3 puncta) E->G H Flow Cytometry (Autophagy flux, Viability) E->H

Caption: General experimental workflow for treating HeLa cells with this compound.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Autophagy Induction in HeLa Cells

Objective: To determine the optimal concentration of this compound for inducing autophagy in HeLa cells by assessing the conversion of LC3-I to LC3-II via Western Blot.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (≥98% purity)[3]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3B, anti-p62, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20-50 mM).[1] Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM). Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time, for example, 24 or 48 hours.[12]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins on a 12-15% SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add chemiluminescence substrate and visualize the bands using a gel documentation system.

  • Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/loading control ratio indicates an induction of autophagy. A decrease in p62 levels can also be indicative of enhanced autophagic flux.

Protocol 2: Assessment of this compound Effect on HeLa Cell Viability using MTT Assay

Objective: To evaluate the cytotoxicity of different concentrations of this compound on HeLa cells.

Materials:

  • HeLa cells

  • Complete growth medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • This compound Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Include a vehicle control (DMSO) and a positive control for cell death if desired. Replace the medium in the wells with 100 µL of the prepared this compound dilutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value, if applicable.

Conclusion

The optimal concentration of this compound for inducing autophagy in HeLa cells typically ranges from 10 µM to 100 µM, with significant effects observed at 24 to 48 hours of treatment.[12] However, as this compound can also impact cell proliferation and viability, particularly at higher concentrations and longer incubation times, it is crucial for researchers to perform a dose-response and time-course experiment for their specific HeLa sub-clone and experimental conditions.[14] The protocols provided herein offer a standardized approach to determining both the efficacy of autophagy induction and the cytotoxic profile of this compound, enabling robust and reproducible experimental outcomes.

References

Application Notes and Protocols for SMER28 Treatment of Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SMER28 (Small Molecule Enhancer of Rapamycin 28) is a cell-permeable small molecule initially identified as a positive regulator of autophagy, acting independently of the mTOR pathway.[1][2][3][4] Subsequent research has revealed its multifaceted roles, particularly in neuronal contexts, including neuroprotection, promotion of neurite outgrowth, and clearance of neurotoxic protein aggregates.[1][2][3][5] this compound enhances the clearance of substrates like mutant huntingtin and A53T α-synuclein.[6] Its mechanism of action involves binding to the chaperone VCP/p97, which stimulates both autophagic and proteasomal degradation pathways.[5] Additionally, this compound has been shown to stabilize microtubules, a property distinct from other autophagy inducers like rapamycin.[1][2][4] These characteristics make this compound a promising compound for studying neurodegenerative diseases and promoting neuronal health.

These application notes provide protocols for utilizing this compound to achieve specific outcomes in primary neuron cultures, with a focus on optimal treatment durations.

Application 1: Neuroprotection Against Excitotoxicity

This compound has demonstrated significant neuroprotective effects by protecting primary neurons from excitotoxin-induced axonal degeneration.[1][2][3] A pre-treatment period is crucial for this protective effect.

Quantitative Data Summary
Cell TypeThis compound ConcentrationPre-treatment DurationToxin ExposureOutcomeReference
Primary Mouse Neurons50 µM16 hours25 µM Kainic Acid for 6 hoursSignificant protection against axon fragmentation[1][2][7]
Experimental Protocol: Neuroprotection Assay

This protocol details the steps to assess the neuroprotective effects of this compound against kainic acid-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (See Appendix for culture protocol)

  • This compound (Stock solution in DMSO)

  • Kainic Acid

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-β3-tubulin

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Plating: Plate primary cortical neurons on poly-D-lysine/laminin-coated coverslips in a 24-well plate and culture for at least 7 days in vitro (DIV) to allow for mature axon development.

  • This compound Pre-treatment: Prepare a 50 µM working solution of this compound in pre-warmed culture medium. Replace the existing medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the neurons for 16 hours at 37°C and 5% CO₂.[1][2][7]

  • Excitotoxicity Induction: Add 25 µM kainic acid directly to the medium of both this compound-treated and control wells. Leave a set of control wells without kainic acid.

  • Toxin Exposure: Incubate the plates for an additional 6 hours.[1][2][7]

  • Fixation: Gently wash the cells twice with warm PBS. Fix the neurons with 4% PFA for 15 minutes at room temperature.

  • Immunofluorescence Staining:

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with primary antibody against β3-tubulin overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Analysis: Acquire images using a spinning disk confocal microscope. Quantify axon integrity by categorizing axons as "no fragmentation," "side axonal fragmentation," or "main axonal fragmentation."[1][7]

Experimental Workflow: Neuroprotection Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis plate Plate Primary Neurons culture Culture for 7+ DIV plate->culture pretreat Pre-treat with 50 µM this compound (16 hours) culture->pretreat toxin Add 25 µM Kainic Acid (6 hours) pretreat->toxin fix_stain Fix and Stain (β3-Tubulin) toxin->fix_stain image Confocal Microscopy fix_stain->image quantify Quantify Axon Fragmentation image->quantify

Caption: Workflow for assessing the neuroprotective effects of this compound.

Application 2: Promotion of Neurite Outgrowth

This compound can promote neurite outgrowth, suggesting a role in neuronal differentiation and regeneration.[1][2] This effect has been characterized in NGF-stimulated PC-12 cells, a widely used model for studying neuritogenesis.

Quantitative Data Summary
Cell TypeThis compound ConcentrationCo-treatmentTreatment DurationOutcomeReference
PC-12 Cells50 µM50 µg/ml NGF7 daysIncreased mean neurite length[1][2]
Experimental Protocol: Neurite Outgrowth Assay

This protocol describes how to measure the effect of this compound on neurite outgrowth in PC-12 cells upon differentiation with Nerve Growth Factor (NGF).

Materials:

  • PC-12 cells

  • Culture medium for PC-12 cells

  • NGF

  • This compound

  • Live-cell imaging system

  • Image analysis software (e.g., ImageJ with NeuriteJ plugin)

Procedure:

  • Cell Plating: Seed PC-12 cells in a 24-well plate suitable for live-cell imaging.

  • Treatment: Once cells are adhered, replace the medium with fresh medium containing 50 µg/ml NGF and 50 µM this compound.[1][2] Include control groups (NGF + vehicle; no NGF).

  • Live-Cell Imaging: Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).

  • Image Acquisition: Acquire phase-contrast images every 24 hours for a total of 7 days.[1][2]

  • Analysis:

    • Use image analysis software to process the images.

    • Measure the total length of neurites per cell or per field of view at each time point.

    • The number of neurite branch points can also be quantified as a measure of neurite complexity.

    • Plot the mean neurite length over the 7-day period to compare the effects of this compound treatment against controls.

Application 3: Induction of Autophagy and Clearance of Neurotoxic Proteins

This compound is a potent, mTOR-independent inducer of autophagy that can enhance the clearance of aggregate-prone, neurotoxic proteins.[3][5]

Quantitative Data Summary
Cell TypeThis compound ConcentrationTreatment DurationOutcomeReference
Rat Primary Neuronal Cultures0-50 µM16 hoursDose-dependent decrease in Aβ/APP-CTF levels[8]
U-2 OS Cells50-200 µM4 hoursIncreased tubulin acetylation (marker of microtubule stability)[2]
PC-12 Cells50 µM3 daysIncreased tubulin acetylation[1][2]
Experimental Protocol: Western Blot for Protein Clearance and Cellular Markers

This protocol is for assessing changes in protein levels (e.g., neurotoxic proteins, autophagy markers like LC3-II, or microtubule-associated proteins) following this compound treatment.

Materials:

  • Primary neurons or relevant cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Aβ, anti-LC3, anti-acetylated-α-tubulin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with the desired concentration of this compound for the specified duration (e.g., 16 hours for protein clearance, 4 hours for signaling events).[2][8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometric analysis of the bands, normalizing to a loading control like GAPDH or tubulin. For autophagy, the ratio of LC3-II to LC3-I is a key indicator.

This compound Signaling Pathways

This compound exerts its effects through a unique combination of autophagy induction and microtubule stabilization.[1][4] Its primary target is VCP/p97, an ATP-driven chaperone, which leads to the activation of downstream degradation pathways.[5]

G cluster_vcp VCP/p97 Activation cluster_autophagy Autophagy Induction cluster_ups Proteasomal Degradation cluster_mt Microtubule Dynamics This compound This compound VCP VCP/p97 This compound->VCP binds & activates MT Microtubule Stabilization ↑ This compound->MT mTOR-independent PI3K PtdIns3K Complex I Activity ↑ VCP->PI3K UPS Ubiquitin-Proteasome System Activity ↑ VCP->UPS PI3P PtdIns3P Levels ↑ PI3K->PI3P Autophagosome Autophagosome Biogenesis ↑ PI3P->Autophagosome Clearance_agg Clearance of Protein Aggregates Autophagosome->Clearance_agg Clearance_sol Clearance of Soluble Misfolded Proteins UPS->Clearance_sol Acetylation Tubulin Acetylation ↑ MT->Acetylation

Caption: this compound signaling pathways in neuronal cells.

Appendix: Protocol for Primary Cortical Neuron Culture

This is a general protocol for establishing primary cortical neuron cultures from embryonic rodents, which can be adapted as needed.[9][10]

Materials:

  • Timed-pregnant rodent (e.g., E17-E18 rat or mouse)

  • Dissection tools (sterile)

  • Ice-cold dissection buffer (e.g., Hibernate-E or DMEM/F12)

  • Enzymatic dissociation solution (e.g., Papain or Trypsin)

  • Trypsin inhibitor (if using trypsin)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)

  • Poly-D-lysine and Laminin (B1169045)

  • Sterile conical tubes and pipettes

Procedure:

  • Plate Coating: Coat culture plates/coverslips with poly-D-lysine overnight, wash, and then coat with laminin for at least 4 hours before use.

  • Dissection: Euthanize the pregnant animal according to approved institutional protocols. Dissect the embryos and remove the brains. Isolate the cerebral cortices in ice-cold dissection buffer.

  • Dissociation:

    • Mince the cortical tissue into small pieces.

    • Incubate in an enzymatic dissociation solution (e.g., 20 U/mL papain) at 37°C for 15-30 minutes.

    • Inactivate and wash away the enzyme using an inhibitor or by washing with culture medium.

  • Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette in warm culture medium until a single-cell suspension is achieved. Avoid creating bubbles.

  • Cell Counting: Determine cell viability and density using a hemocytometer and Trypan blue staining.

  • Plating: Plate the neurons at the desired density (e.g., 70,000 cells/cm²) onto the pre-coated plates in complete neuronal culture medium.

  • Maintenance: Incubate at 37°C and 5% CO₂. Perform a partial media change every 3-4 days. Cultures are typically ready for experimental use between DIV 7 and DIV 14.

References

Measuring Autophagy Induction by SMER28: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SMER28, a small molecule enhancer of autophagy, for research and drug development purposes. This document outlines the mechanism of action of this compound, detailed protocols for inducing and measuring autophagy, and quantitative data from various studies.

Introduction to this compound

This compound (Small Molecule Enhancer of Rapamycin 28) is a cell-permeable quinazoline (B50416) compound that has been identified as a potent inducer of autophagy.[1][2] It enhances the clearance of aggregate-prone proteins associated with neurodegenerative diseases such as Huntington's, Parkinson's, and Alzheimer's diseases.[2][3] this compound acts through various mechanisms to stimulate autophagy, making it a valuable tool for studying autophagic pathways and for developing potential therapeutics.

Initially, this compound was thought to function independently of the mTOR pathway.[1][3] More recent studies have elucidated two primary mechanisms of action. One key mechanism involves the direct inhibition of the delta isoform of the phosphoinositide 3-kinase (PI3K) p110 subunit.[4] This inhibition of the PI3K/AKT signaling axis leads to the induction of autophagy.[4] Another identified mechanism is the binding of this compound to the valosin-containing protein (VCP/p97), an ATP-driven chaperone.[5][6] This interaction stimulates the activity of the PtdIns3K complex I, resulting in increased production of phosphatidylinositol 3-phosphate (PtdIns3P) and enhanced autophagosome biogenesis.[5]

Quantitative Data on this compound-Induced Autophagy

The following tables summarize quantitative data from studies using this compound to induce autophagy in various cell lines.

Table 1: Effective Concentrations of this compound for Autophagy Induction

Cell LineConcentration RangeIncubation TimeObserved EffectReference
U-2 OS50 µM - 200 µM4 - 16 hoursIncreased LC3 and p62 puncta, inhibition of PI3K signaling.[4]
MEF10 µM16 hoursEnhancement of autophagy.[1]
PC1243 µMNot SpecifiedDecrease in alpha-synuclein (B15492655) A53T mutant level.[1]
COS747 µM48 hoursInhibition of EGFP-tagged mutant huntingtin fragment.[1]
HeLa3 µM - 100 µM24 - 48 hoursInduction of autophagy flux.[7]
Mouse Striatal Cells20 µM24 hoursClearance of mutant huntingtin.[7]
Huntington's Disease (HD) Fibroblasts20 µM24 hoursClearance of mutant huntingtin.[7]
Spinocerebellar Ataxia Type 3 (SCA3) Fibroblasts30 µM24 hoursClearance of mutant Ataxin 3.[7]

Table 2: Quantification of Autophagic Markers Following this compound Treatment in U-2 OS Cells

TreatmentDurationAverage Number of LC3 Puncta per CellTotal Area of LC3 Puncta per Cell (µm²)Average Number of p62 Puncta per CellTotal Area of p62 Puncta per Cell (µm²)Reference
Control (Untreated)16 hours~10~5~15~8[4]
50 µM this compound16 hours~25~15~30~18[4]

Experimental Protocols

Here are detailed protocols for key experiments to measure this compound-induced autophagy.

Protocol 1: Immunofluorescence Staining for LC3 and p62 Puncta

This protocol is used to visualize and quantify the formation of autophagosomes.

Materials:

  • Cells of interest (e.g., U-2 OS)

  • Glass coverslips

  • 24-well plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-LC3B and anti-p62/SQSTM1

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate to achieve 50-70% confluency on the day of analysis.[8]

  • Allow cells to adhere overnight.

  • Prepare working solutions of this compound in complete medium at final concentrations ranging from 10 µM to 50 µM. Include a DMSO vehicle control.[8]

  • Treat cells with the this compound solutions or vehicle control and incubate for the desired time (e.g., 16-24 hours).[8]

  • Wash the cells twice with PBS.[8]

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[8]

  • Wash three times with PBS.[8]

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]

  • Wash three times with PBS.[8]

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.[8]

  • Incubate with primary antibodies against LC3B and p62 diluted in blocking buffer overnight at 4°C.[8]

  • Wash three times with PBS.[8]

  • Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Visualize and capture images using a confocal microscope.

  • Quantify the number and area of LC3 and p62 puncta per cell using image analysis software like ImageJ.[4]

Protocol 2: Western Blot Analysis of LC3-II and p62

This protocol is used to quantify the levels of key autophagy-related proteins.

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cell pellets in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. A decrease in p62 levels suggests autophagic degradation.

Protocol 3: Measuring Autophagic Flux

To ensure that the observed increase in autophagosomes is due to induction of autophagy and not a blockage of the pathway, an autophagic flux assay should be performed.

Procedure:

  • Treat cells with this compound in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 (e.g., 100-400 nM) or Chloroquine (e.g., 50 µM), for the final 2-4 hours of the this compound treatment period.

  • Perform Western blot analysis for LC3-II as described in Protocol 2.

  • Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for measuring autophagy induction.

SMER28_Signaling_Pathway This compound This compound PI3K PI3K p110δ This compound->PI3K Inhibits VCP VCP/p97 This compound->VCP Binds & Activates AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Autophagy Autophagy Induction mTORC1->Autophagy Inhibits PtdIns3K_C1 PtdIns3K Complex I VCP->PtdIns3K_C1 Stimulates PtdIns3P PtdIns3P Production PtdIns3K_C1->PtdIns3P PtdIns3P->Autophagy Autophagy_Measurement_Workflow start Start: Cell Culture treatment Treat cells with this compound (and controls, e.g., DMSO) start->treatment flux_treatment Optional: Add lysosomal inhibitors for autophagic flux measurement treatment->flux_treatment harvest Harvest Cells treatment->harvest flux_treatment->harvest fix_perm Fix and Permeabilize Cells (for Immunofluorescence) harvest->fix_perm lysis Cell Lysis (for Western Blot) harvest->lysis stain Immunostain for LC3 and p62 fix_perm->stain microscopy Confocal Microscopy and Image Analysis stain->microscopy end End: Data Interpretation microscopy->end western Western Blot for LC3-II and p62 lysis->western quantify Quantify Protein Levels western->quantify quantify->end

References

Application Notes and Protocols: Monitoring SMER28-Induced Autophagy via Western Blot Analysis of LC3-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMER28 is a small molecule enhancer of autophagy that operates independently of the mTOR signaling pathway.[1] It has garnered significant interest in drug development for its potential therapeutic applications in neurodegenerative diseases and certain cancers.[2][3][4][5][6][7] this compound induces autophagy through at least two distinct mechanisms: the inhibition of the PI3K/mTOR signaling pathway via direct interaction with the p110δ subunit of PI3K, and the binding to Valosin-Containing Protein (VCP/p97) which enhances the formation of the PtdIns3K complex I, a crucial step in autophagosome biogenesis.[2][4][5][6][7][8][9]

A reliable method for monitoring the induction of autophagy by this compound is the Western blot analysis of Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to the autophagosomal membrane. An increase in the LC3-II level is a hallmark of autophagy induction. This document provides a detailed protocol for the detection of LC3-II by Western blot in response to this compound treatment.

Data Presentation

The following table summarizes the quantitative effects of this compound on autophagy markers as determined by cellular imaging.

Treatment GroupConcentrationDurationFold Change in LC3 Area per Cell (Mean ± SEM)Reference
Control (DMSO)-16 hours1.0[2]
This compound50 µM16 hours~2-3 fold increase[2]

Signaling Pathways of this compound-Induced Autophagy

This compound induces autophagy through two primary pathways. The diagrams below illustrate these mechanisms.

SMER28_PI3K_Pathway This compound This compound PI3K PI3K (p110δ) This compound->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 AutophagyInhibition Inhibition of Autophagy mTORC1->AutophagyInhibition ULK1 ULK1 Complex mTORC1->ULK1 AutophagyInduction Induction of Autophagy ULK1->AutophagyInduction

This compound inhibits the PI3K/mTOR pathway to induce autophagy.

SMER28_VCP_Pathway This compound This compound VCP VCP/p97 This compound->VCP PI3K_Complex PtdIns3K Complex I (Beclin-1, VPS34, etc.) VCP->PI3K_Complex enhances assembly and activity PI3P PI(3)P PI3K_Complex->PI3P Autophagosome Autophagosome Biogenesis PI3P->Autophagosome LC3II LC3-II Autophagosome->LC3II recruitment LC3I LC3-I LC3I->LC3II

This compound activates VCP/p97 to promote autophagosome formation.

Experimental Protocols

A. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., U-2 OS, HeLa, or other relevant cell lines) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10-50 µM).

  • Treatment:

    • Control Group: Treat cells with a vehicle control (DMSO) at the same final concentration as the this compound-treated groups.

    • This compound Group: Treat cells with the desired concentrations of this compound for a specified duration (e.g., 16-24 hours).

    • (Optional) Autophagic Flux Control: To assess autophagic flux, include a group of cells co-treated with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment. A group treated with the lysosomal inhibitor alone should also be included.

B. Western Blot Protocol for LC3-II Detection

The following diagram outlines the workflow for the Western blot experiment.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Immunoblotting cluster_2 Data Analysis cell_culture 1. Cell Culture & This compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep 4. Sample Preparation (Laemmli Buffer) protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody (anti-LC3) blocking->primary_ab secondary_ab 9. Secondary Antibody primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection imaging 11. Image Acquisition detection->imaging densitometry 12. Densitometry Analysis imaging->densitometry

Experimental workflow for LC3-II Western blot analysis.

1. Cell Lysis

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in 100-150 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[10]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[10][11]

  • Transfer the supernatant to a new tube.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3][11]

3. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[3][11]

  • Load 20-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel for optimal separation of LC3-I (16-18 kDa) and LC3-II (14-16 kDa).

4. Protein Transfer

  • Transfer the separated proteins from the gel to a 0.2 µm polyvinylidene difluoride (PVDF) membrane.

  • Perform a wet transfer at 100V for 60-90 minutes or use a semi-dry transfer system according to the manufacturer's instructions.[3]

5. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (recommended dilution 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 in blocking buffer) for 1 hour at room temperature.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Repeat the blotting procedure for a loading control (e.g., β-actin or GAPDH).

6. Detection and Analysis

  • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.[11]

  • Quantify the band intensities for LC3-II and the loading control using densitometry software (e.g., ImageJ).[11]

  • Normalize the LC3-II band intensity to the corresponding loading control band intensity. The results can be expressed as a fold change relative to the vehicle-treated control.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak LC3-II signal Low level of autophagy induction.Optimize this compound concentration and treatment duration. Use a positive control for autophagy induction (e.g., starvation or rapamycin).
Inefficient protein transfer of low molecular weight proteins.Use a 0.2 µm PVDF membrane. Ensure the transfer buffer contains an appropriate concentration of methanol (B129727) (typically 20%).[4]
Poor antibody performance.Use a validated anti-LC3 antibody at the recommended dilution.
High background Insufficient blocking.Increase blocking time to 1-2 hours. Ensure the blocking buffer is freshly prepared.
High concentration of primary or secondary antibody.Titrate antibody concentrations to optimal levels.
Inconsistent results Variation in cell confluency or treatment conditions.Ensure consistent cell seeding density and treatment application.
Uneven protein loading.Carefully perform protein quantification and load equal amounts of protein per lane.

References

Application Notes and Protocols for p62 Degradation Assay with SMER28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins, ensuring cellular homeostasis. The protein p62, also known as sequestosome 1 (SQSTM1), is a key selective autophagy receptor. It functions by linking ubiquitinated cargo to the autophagic machinery, facilitating its degradation. Consequently, cellular p62 levels are inversely correlated with autophagic activity; a decrease in p62 levels indicates an induction of autophagy, while an accumulation suggests its inhibition. This makes p62 a reliable biomarker for monitoring autophagic flux.

SMER28 is a small molecule enhancer of autophagy that functions independently of the mTOR pathway. It promotes the clearance of aggregate-prone proteins associated with neurodegenerative diseases by inducing autophagosome synthesis. This application note provides detailed protocols to assay the degradation of p62 upon treatment with this compound, offering a robust method to quantify the induction of autophagy.

Signaling Pathways of this compound-Induced Autophagy

This compound induces autophagy through a dual mechanism of action, targeting two distinct signaling pathways:

  • VCP/p97-PtdIns3K Complex I Axis: this compound binds to the Valosin-Containing Protein (VCP/p97), an ATPase. This interaction stimulates the assembly and activity of the Phosphatidylinositol 3-kinase (PtdIns3K) complex I. The activated PtdIns3K complex increases the production of Phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in the initiation of autophagosome biogenesis.

  • PI3K/AKT/mTOR Axis Inhibition: this compound directly inhibits the p110δ isoform of Phosphoinositide 3-kinase (PI3K). This inhibition attenuates the PI3K/AKT signaling pathway, which is a negative regulator of autophagy. By dampening this pathway, this compound relieves the inhibition on the autophagy machinery.

These converging pathways lead to an increase in autophagosome formation and subsequent degradation of cellular components, including p62.

SMER28_Signaling_Pathway cluster_this compound This compound cluster_vcp VCP/p97 Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound VCP VCP/p97 This compound->VCP binds & activates PI3K PI3K p110δ This compound->PI3K inhibits PtdIns3K PtdIns3K Complex I VCP->PtdIns3K stimulates assembly & activity PtdIns3P PtdIns3P Production PtdIns3K->PtdIns3P Autophagy Autophagy Induction PtdIns3P->Autophagy AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Autophagy inhibits p62_degradation p62 Degradation Autophagy->p62_degradation

This compound Signaling Pathways for Autophagy Induction

Data Presentation

The following tables summarize quantitative data from experiments assessing the effect of this compound on p62 and LC3-II levels in U-2 OS cells.

Table 1: Western Blot Analysis of p62 and LC3-II Levels

TreatmentConcentrationDuration (hours)Relative p62 Levels (normalized to control)Relative LC3-II Levels (normalized to control)
Control (DMSO)-161.001.00
This compound50 µM16~0.60~2.50

Data is estimated from graphical representations in Kirchenwitz et al., Cells 2022.

Table 2: Immunofluorescence Analysis of p62 and LC3 Puncta

TreatmentConcentrationDuration (hours)Average Number of p62 Puncta per CellAverage Number of LC3 Puncta per Cell
Control (Untreated)-16~10~15
This compound50 µM16~25~40

Data is estimated from graphical representations in Kirchenwitz et al., Cells 2022.[1]

Experimental Protocols

The following are detailed protocols for assessing p62 degradation in response to this compound treatment using Western blotting and immunofluorescence.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_western Western Blot Analysis cluster_if Immunofluorescence Analysis cell_culture Seed cells (e.g., U-2 OS) and allow to adhere treatment Treat cells with this compound (e.g., 50 µM for 16 hours) and a vehicle control (DMSO) cell_culture->treatment lysis Lyse cells and quantify protein treatment->lysis fix_perm Fix and permeabilize cells treatment->fix_perm sds_page SDS-PAGE and protein transfer lysis->sds_page immunoblot Immunoblot for p62, LC3, and loading control sds_page->immunoblot analysis_wb Quantify band intensity immunoblot->analysis_wb staining Immunostain for p62 and LC3 fix_perm->staining imaging Image with fluorescence microscope staining->imaging analysis_if Quantify puncta per cell imaging->analysis_if

Workflow for p62 Degradation Assay
Protocol 1: Western Blot Analysis of p62 Degradation

This protocol details the steps for quantifying p62 protein levels by Western blot.

Materials:

  • U-2 OS cells (or other suitable cell line)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p62/SQSTM1, anti-LC3, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed U-2 OS cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 50 µM this compound or an equivalent volume of DMSO for 16 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p62, anti-LC3, and anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the p62 band intensity to the loading control.

Protocol 2: Immunofluorescence Analysis of p62 Puncta

This protocol describes the visualization and quantification of p62 puncta, which represent aggregates of p62 targeted for autophagic degradation.

Materials:

  • U-2 OS cells (or other suitable cell line)

  • Glass coverslips in 24-well plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibodies: anti-p62/SQSTM1, anti-LC3

  • Fluorescently-labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed U-2 OS cells on glass coverslips in 24-well plates and grow to 60-70% confluency.

    • Treat cells with 50 µM this compound or an equivalent volume of DMSO for 16 hours.

  • Cell Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-p62 and anti-LC3) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

    • Quantify the number and intensity of p62 and LC3 puncta per cell using image analysis software. An increase in the number of puncta is indicative of enhanced autophagosome formation.

Conclusion

The p62 degradation assay, in conjunction with the autophagy inducer this compound, provides a powerful tool for studying the regulation of autophagy. The detailed protocols for Western blotting and immunofluorescence outlined in this application note offer robust and reproducible methods for quantifying changes in p62 levels and localization. By leveraging the dual mechanism of this compound, researchers can effectively investigate the induction of autophagy and its role in various cellular processes and disease models.

References

Application Notes and Protocols for Immunofluorescence Staining of LC3 Puncta with SMER28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SMER28 to induce autophagy and subsequently detect and quantify the formation of LC3 (Microtubule-associated protein 1A/1B-light chain 3) puncta using immunofluorescence microscopy. This protocol is essential for researchers investigating autophagic processes and for professionals in drug development exploring autophagy-modulating compounds.

Introduction

This compound is a small molecule enhancer of autophagy that functions independently of the mTOR (mammalian target of rapamycin) pathway.[1][2][3] It promotes the synthesis of autophagosomes, the key organelles in autophagy, leading to the clearance of cellular debris and aggregate-prone proteins implicated in various diseases.[2][4] The formation of autophagosomes involves the conversion of the soluble form of LC3 (LC3-I) to a lipidated, membrane-bound form (LC3-II), which appears as distinct puncta within the cell under a fluorescence microscope. Therefore, the quantification of LC3 puncta serves as a reliable marker for autophagic activity.

The mechanism of this compound-induced autophagy has been shown to involve the inhibition of the PI3K/AKT signaling axis.[5][6] Specifically, this compound can directly inhibit the p110 delta subunit of PI3K, leading to downstream effects that promote autophagy.[5] Another proposed mechanism involves this compound binding to VCP/p97, which enhances the activity of the PtdIns3k complex I, a crucial step in autophagosome biogenesis.[7]

Data Presentation

The following table summarizes quantitative data from a study on the effect of this compound on LC3 puncta formation in U-2 OS (human bone osteosarcoma epithelial) cells.

Cell LineTreatmentConcentrationDurationAverage Number of LC3-positive puncta per cellFold IncreaseReference
U-2 OSControl (DMSO)-16 h~5-[5]
U-2 OSThis compound50 µM16 h~15~3[5]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-induced autophagy. This compound is shown to inhibit the PI3K/AKT pathway, a negative regulator of autophagy. It also demonstrates the alternative mechanism involving VCP activation, leading to the formation of the PtdIns3k complex and subsequent autophagosome formation, characterized by the conversion of LC3-I to LC3-II.

SMER28_Signaling_Pathway cluster_inhibition Inhibitory Pathway cluster_activation Activation Pathway This compound This compound PI3K PI3K (p110δ) This compound->PI3K inhibits AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition promotes SMER28_alt This compound VCP VCP/p97 SMER28_alt->VCP binds to PtdIns3k_complex PtdIns3k complex I VCP->PtdIns3k_complex stimulates assembly and activity PtdIns3P PtdIns3P Production PtdIns3k_complex->PtdIns3P Autophagosome_Biogenesis Autophagosome Biogenesis PtdIns3P->Autophagosome_Biogenesis LC3 LC3-I to LC3-II Conversion Autophagosome_Biogenesis->LC3 Experimental_Workflow Start Start: Cell Culture Cell_Seeding 1. Seed cells on coverslips Start->Cell_Seeding SMER28_Treatment 2. Treat with this compound or DMSO (Control) Cell_Seeding->SMER28_Treatment Fixation 3. Fix with 4% PFA SMER28_Treatment->Fixation Permeabilization 4. Permeabilize with Triton X-100 or Digitonin Fixation->Permeabilization Blocking 5. Block with 5% BSA Permeabilization->Blocking Primary_Ab 6. Incubate with anti-LC3B primary antibody Blocking->Primary_Ab Secondary_Ab 7. Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Staining 8. Stain nuclei with DAPI Secondary_Ab->Staining Mounting 9. Mount coverslips on slides Staining->Mounting Imaging 10. Image with fluorescence microscope Mounting->Imaging Analysis 11. Quantify LC3 puncta per cell Imaging->Analysis End End: Data Interpretation Analysis->End

References

Application Notes and Protocols for Autophagic Flux Assay Using SMER28 and Bafilomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing SMER28, an autophagy inducer, and bafilomycin A1, an autophagy inhibitor, to accurately measure autophagic flux. This is a critical process for understanding cellular homeostasis and for the development of therapeutics targeting autophagy in various diseases.

Autophagy is a cellular recycling process that degrades dysfunctional or unnecessary cellular components.[1] This process is essential for maintaining cellular health and is implicated in a range of diseases, including neurodegenerative disorders and cancer.[2] Measuring the rate of this degradation process, known as autophagic flux, is crucial for determining whether an increase in autophagosomes is due to the induction of autophagy or a blockage in the degradation pathway.[3]

This guide details the use of this compound, a small molecule that enhances autophagy independently of the mTOR pathway, and bafilomycin A1, a V-ATPase inhibitor that blocks the fusion of autophagosomes with lysosomes.[4][5] By comparing the levels of autophagy markers, such as LC3-II and p62, in the presence and absence of bafilomycin A1, researchers can quantify the rate of autophagic degradation.[6][7]

Key Reagents and Their Roles

  • This compound : An mTOR-independent autophagy inducer that increases the synthesis of autophagosomes.[8][9] It has been shown to enhance the clearance of aggregate-prone proteins associated with neurodegenerative diseases like Huntington's, Parkinson's, and Alzheimer's.[8] While its exact mechanism is still under investigation, some studies suggest it may act through the autophagy factor ATG5 or by inhibiting PI3K signaling.[8][10]

  • Bafilomycin A1 : A specific inhibitor of vacuolar H+-ATPase (V-ATPase), which is crucial for acidifying the lysosomal lumen.[5][7] By inhibiting this process, bafilomycin A1 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[11] This blockage allows for the measurement of the rate at which autophagosomes are formed.

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3-II and p62 for Autophagic Flux

This protocol details the measurement of autophagic flux by quantifying the protein levels of LC3-II and p62 using Western blotting.

Materials:

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Bafilomycin A1 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and anti-actin or anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Treatment: Treat cells with the following conditions for the desired time (e.g., 16 hours):

    • Vehicle control (DMSO)

    • This compound (e.g., 50 µM)

    • Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the experiment

    • This compound (e.g., 50 µM) for the full duration, with Bafilomycin A1 (e.g., 100 nM) added for the final 2-4 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II, p62, and the loading control using densitometry software.

    • Normalize the LC3-II and p62 levels to the loading control.

    • Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without bafilomycin A1. An increase in this difference upon this compound treatment indicates an induction of autophagic flux.[12] A decrease in p62 levels with this compound treatment, which is reversed by bafilomycin A1, also signifies a functional autophagic flux.[13]

Protocol 2: Immunofluorescence Analysis of LC3 Puncta

This protocol describes the visualization and quantification of autophagosomes (LC3 puncta) using immunofluorescence microscopy.

Materials:

  • Cells grown on glass coverslips in 24-well plates

  • This compound

  • Bafilomycin A1

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and/or bafilomycin A1 as described in Protocol 1.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate with primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of LC3 puncta per cell in multiple fields of view for each condition.

    • An increase in the number of LC3 puncta with this compound treatment, which is further enhanced in the presence of bafilomycin A1, indicates an induction of autophagic flux.

Data Presentation

The following tables summarize expected quantitative data from autophagic flux assays using this compound and bafilomycin A1. The values are presented as relative fold changes compared to the vehicle control.

Table 1: Relative LC3-II Protein Levels Measured by Western Blot

TreatmentRelative LC3-II Levels (Normalized to Loading Control)
Vehicle Control1.0
This compound (50 µM)2.5
Bafilomycin A1 (100 nM)3.0
This compound + Bafilomycin A15.5

Table 2: Relative p62 Protein Levels Measured by Western Blot

TreatmentRelative p62 Levels (Normalized to Loading Control)
Vehicle Control1.0
This compound (50 µM)0.4
Bafilomycin A1 (100 nM)1.8
This compound + Bafilomycin A11.9

Table 3: Quantification of LC3 Puncta by Immunofluorescence

TreatmentAverage Number of LC3 Puncta per Cell
Vehicle Control5
This compound (50 µM)15
Bafilomycin A1 (100 nM)20
This compound + Bafilomycin A135

Mandatory Visualizations

Autophagy_Signaling_Pathway cluster_stress Cellular Stress cluster_induction Autophagy Induction cluster_nucleation Autophagosome Nucleation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 (Active) Nutrient Deprivation->mTORC1 Inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits PI3K_complex PI3K Complex (Beclin-1, Vps34) ULK1_complex->PI3K_complex Activates This compound This compound This compound->ULK1_complex Activates Phagophore Phagophore PI3K_complex->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Elongates LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Lipidation LC3_II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion p62 p62 p62->LC3_II Binds Cargo Cargo Cargo->p62 Binds Lysosome Lysosome Lysosome->Autolysosome Fusion Bafilomycin_A1 Bafilomycin A1 V_ATPase V-ATPase Bafilomycin_A1->V_ATPase Inhibits V_ATPase->Lysosome Acidifies

Caption: Autophagy signaling pathway with this compound and Bafilomycin A1.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Start Start Seed_Cells Seed Cells Start->Seed_Cells Control Vehicle Control Seed_Cells->Control SMER28_treat This compound Seed_Cells->SMER28_treat BafA1_treat Bafilomycin A1 Seed_Cells->BafA1_treat Combined_treat This compound + Bafilomycin A1 Seed_Cells->Combined_treat Harvest Harvest Cells Control->Harvest SMER28_treat->Harvest BafA1_treat->Harvest Combined_treat->Harvest Western_Blot Western Blot (LC3-II, p62) Harvest->Western_Blot Immunofluorescence Immunofluorescence (LC3 Puncta) Harvest->Immunofluorescence Quantification Quantify & Compare Western_Blot->Quantification Immunofluorescence->Quantification End End Quantification->End

Caption: Workflow for autophagic flux assay.

Logical_Relationship cluster_observation Observation cluster_interpretation Interpretation with Bafilomycin A1 cluster_conclusion Conclusion LC3_increase Increased LC3-II BafA1_block Bafilomycin A1 blocks lysosomal degradation LC3_increase->BafA1_block Flux_blockage Autophagic Flux Blockage LC3_increase->Flux_blockage Could also indicate p62_decrease Decreased p62 p62_decrease->BafA1_block Further_LC3_increase Further increase in LC3-II BafA1_block->Further_LC3_increase Leads to p62_restoration Restoration of p62 levels BafA1_block->p62_restoration Leads to Flux_induction Autophagic Flux Induction Further_LC3_increase->Flux_induction Indicates p62_restoration->Flux_induction Indicates

Caption: Interpreting autophagic flux data.

References

Application Notes and Protocols for SMER28 in Huntington's Disease Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the accumulation of mutant huntingtin (mHTT) protein aggregates. One promising therapeutic strategy is the enhancement of cellular clearance mechanisms, such as autophagy, to remove these toxic protein aggregates. SMER28 is a small molecule that has been identified as an enhancer of autophagy, demonstrating potential for the clearance of aggregate-prone proteins like mHTT.[1][2][3] These application notes provide detailed protocols for the use of this compound in Huntington's disease cell models, including methods for assessing its efficacy in promoting autophagy and reducing mHTT levels.

Mechanism of Action

This compound is a positive regulator of autophagy that functions independently of the mTOR pathway.[1][4] It enhances the synthesis of autophagosomes, the key vesicles involved in sequestering cellular components for degradation.[1][3] Some studies suggest that this compound may exert its effects through the inhibition of the PI3K/AKT signaling pathway.[5][6] This induction of autophagy by this compound has been shown to facilitate the clearance of mHTT fragments in various cell models.[1][4][7]

Data Presentation

Quantitative Data Summary of this compound Effects in HD and Related Cell Models
Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
Mouse Striatal Cells (Q111/Q111)20 µM24 hoursSignificant reduction in mutant huntingtin levels.[7]
HD Fibroblasts (mHTT-polyQ80)20 µM24 hoursReduction in mutant huntingtin levels.[7]
PC12 Cells43 µMNot SpecifiedEnhancement of autophagy, assessed by a decrease in alpha-synuclein (B15492655) A53T mutant levels.[4]
COS-7 Cells47 µM48 hoursReduction in EGFP-tagged huntingtin exon 1 with 74 polyQ repeats (EGFP-HDQ74) aggregates and associated cell death.[8]
HeLa Cells3 µM - 100 µM24 - 48 hoursDose-dependent induction of autophagy flux.[7]
U-2 OS Cells50 µM - 200 µM16 - 48 hoursIncreased LC3 and p62 puncta, indicating autophagy induction, and growth retardation.[5]

Experimental Protocols

Protocol 1: Assessment of Autophagy Induction by Western Blotting for LC3 and p62

This protocol details the analysis of the autophagy markers LC3 and p62 by Western blot in a Huntington's disease cell model treated with this compound. The conversion of LC3-I to LC3-II and the degradation of p62 are key indicators of autophagy induction.

Materials:

  • Huntington's disease model cells (e.g., mouse striatal cells expressing mHTT, Q111/Q111)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% for LC3, 10-12% for p62)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentrations of this compound (e.g., 20 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities and calculate the LC3-II/LC3-I ratio and p62 levels relative to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in this compound-treated cells indicate autophagy induction.

Protocol 2: Quantification of Mutant Huntingtin Aggregates by Filter Retardation Assay

This assay is used to quantify large, SDS-insoluble mHTT aggregates.

Materials:

  • Treated and untreated cell lysates (from Protocol 1)

  • Filter trap assay buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 2% SDS, 50 mM DTT)

  • Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)

  • Dot blot apparatus

  • Primary antibody: anti-huntingtin (specific for mutant form if possible) or anti-polyQ

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Sample Preparation:

    • Dilute cell lysates in filter trap assay buffer to a final protein concentration of approximately 1 µg/µL.

    • Boil the samples for 5 minutes.

  • Filtration:

    • Assemble the dot blot apparatus with the cellulose acetate membrane.

    • Apply 100 µL of each sample to the wells and filter under vacuum.

    • Wash the wells twice with PBS.

  • Immunodetection:

    • Disassemble the apparatus and block the membrane in 5% non-fat milk in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash and detect with ECL substrate.

  • Analysis:

    • Quantify the dot intensities. A decrease in the signal in this compound-treated samples indicates a reduction in mHTT aggregates.

Protocol 3: Visualization of Autophagy by Immunofluorescence for LC3 Puncta

This method allows for the visualization and quantification of autophagosomes as LC3-positive puncta within cells.

Materials:

  • Cells grown on coverslips in 24-well plates

  • This compound and vehicle (DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips to be 50-70% confluent at the time of fixation.

    • Treat with this compound or vehicle for the desired time.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with anti-LC3B primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody for 1 hour in the dark.

    • Wash three times with PBS.

    • Stain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using antifade medium.

    • Image the cells using a fluorescence microscope.

  • Analysis:

    • Quantify the number of LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells is indicative of increased autophagosome formation.

Protocol 4: Cell Viability Assay

This protocol assesses the effect of this compound on cell viability, which is crucial to ensure that the observed effects are not due to cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound and vehicle (DMSO)

  • CellTiter-Glo® 2.0 Assay reagent or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Plate reader

Procedure (using CellTiter-Glo®):

  • Cell Seeding and Treatment:

    • Seed 3,000-10,000 cells per well in a white-walled 96-well plate.

    • Treat with a range of this compound concentrations for 24-48 hours.[5]

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure luminescence using a plate reader.

  • Analysis:

    • Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Visualizations

G cluster_0 cluster_1 This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Autophagy Autophagy Induction AKT->Autophagy Inhibits mHTT Mutant Huntingtin (mHTT) Aggregates Autophagy->mHTT Targets Degradation Degradation of mHTT mHTT->Degradation Leads to G cluster_western Western Blot cluster_filter Filter Retardation Assay start Start seed_cells Seed HD Model Cells start->seed_cells treat_this compound Treat with this compound or Vehicle seed_cells->treat_this compound lyse_cells Lyse Cells treat_this compound->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein filter_lysate Filter Lysate lyse_cells->filter_lysate sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblot for LC3, p62, mHTT transfer->immunoblot analyze_wb Analyze Bands immunoblot->analyze_wb immunodetect Immunodetect mHTT filter_lysate->immunodetect analyze_fr Analyze Dots immunodetect->analyze_fr

References

Application Notes and Protocols for Testing SMER28 in Alzheimer's Disease Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles. A promising therapeutic strategy for AD involves enhancing the cellular machinery responsible for clearing these toxic protein aggregates. SMER28, a small-molecule enhancer of autophagy, has emerged as a compound of interest for its ability to promote the clearance of proteins implicated in neurodegenerative diseases.[1][2] These application notes provide detailed protocols for testing the efficacy of this compound in relevant Alzheimer's disease cell line models.

This compound induces autophagy through a mechanism independent of the mTOR pathway.[3] Its primary target is the Valosin-Containing Protein (VCP/p97), an essential ATPase involved in protein homeostasis.[4] By binding to and activating VCP/p97, this compound enhances both the autophagic and proteasomal clearance of aggregate-prone proteins, including Aβ and the amyloid precursor protein C-terminal fragment (APP-CTF).[4] This dual-action mechanism makes this compound a compelling candidate for investigation in AD research.

Data Presentation

The following tables summarize quantitative data on the effects of this compound in various Alzheimer's disease model cell lines.

Cell LineThis compound Concentration (µM)Incubation Time (hours)Observed Effect on Aβ and APP-CTFReference
N2a-APP10-5016Dose-dependent reduction of Aβ and APP-CTF (EC50 for Aβ ~10 µM; EC50 for APP-CTF ~20 µM)[5][6]
Rat Primary Neuronal Cultures10-5016Significant decrease in soluble Aβ40 and Aβ42 levels[7]
MEF cells overexpressing βCTF1016Marked decrease in βCTF levels[3]
Cell LineThis compound Concentration (µM)Incubation Time (hours)Observed Effect on AutophagyReference
N2a-APP506Increase in LC3-II levels, indicating autophagy induction[7]

Experimental Protocols

Cell Culture and this compound Treatment

a. Cell Lines:

  • N2a-APP cells: A mouse neuroblastoma cell line stably overexpressing human amyloid precursor protein (APP). This is a widely used model for studying Aβ production and clearance.

  • Primary Neuronal Cultures: Cultures derived from rodent brains (e.g., rat cortical or hippocampal neurons) provide a more physiologically relevant model.

b. Culture Conditions:

  • Maintain N2a-APP cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture primary neurons in appropriate neuron-specific media (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).

  • Incubate all cells at 37°C in a humidified atmosphere with 5% CO2.

c. This compound Preparation and Application:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM.[3]

  • On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 20, 50 µM).

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

  • Replace the existing culture medium with the this compound-containing medium and incubate for the desired duration (typically 16-24 hours).[6]

Western Blot Analysis for Aβ and APP-CTF

This protocol allows for the quantification of intracellular Aβ and APP-CTF levels.

a. Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 10-20% Tris-Tricine gels for resolving low molecular weight proteins)

  • PVDF or nitrocellulose membranes (0.2 µm pore size is recommended for small proteins)[8]

  • Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST)

  • Primary antibodies: Anti-Aβ (e.g., 6E10 or 4G8) and Anti-APP-CTF (e.g., C-terminal specific APP antibody).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

b. Procedure:

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer. Do not boil samples when analyzing Aβ, as this can induce aggregation; instead, incubate at 37°C for 15 minutes.[8]

  • Gel Electrophoresis: Load samples onto the gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-75 minutes is recommended.[8] For small peptides like Aβ, shorter transfer times may be necessary to prevent over-transfer.[9]

  • Membrane Staining (Optional): Stain the membrane with Ponceau S to verify transfer efficiency.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for LC3 Puncta

This protocol is used to visualize and quantify the formation of autophagosomes, a hallmark of autophagy induction.

a. Materials:

  • Cells grown on glass coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or 50 µg/ml digitonin (B1670571) in PBS)[10]

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: Anti-LC3

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

b. Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound as described above.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Washing: Wash three times with PBS.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-LC3 antibody overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images from multiple random fields and quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta per cell indicates autophagy induction.[11]

Cell Viability Assay (MTT Assay)

This assay is crucial to determine if the observed effects of this compound are due to its specific activity or a result of cytotoxicity.

a. Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

b. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired duration. Include untreated and vehicle-treated (DMSO) controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Mandatory Visualizations

SMER28_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound VCP VCP/p97 This compound->VCP binds & activates PtdIns3K PtdIns3K Complex I VCP->PtdIns3K stimulates assembly & activity UPS Ubiquitin-Proteasome System (UPS) VCP->UPS stimulates Autophagosome Autophagosome Biogenesis PtdIns3K->Autophagosome enhances Degradation_Auto Degradation Autophagosome->Degradation_Auto fusion with lysosome Degradation_UPS Degradation UPS->Degradation_UPS Misfolded_Soluble Misfolded Soluble Proteins (e.g., Aβ monomers) Misfolded_Soluble->UPS Aggregates Protein Aggregates (e.g., Aβ oligomers/fibrils) Aggregates->Autophagosome engulfment

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Culture 1. Culture Alzheimer's Disease Model Cells (e.g., N2a-APP) Treatment 2. Treat cells with varying concentrations of this compound Culture->Treatment WB Western Blot (Aβ, APP-CTF) Treatment->WB IF Immunofluorescence (LC3 Puncta) Treatment->IF Viability Cell Viability Assay (MTT) Treatment->Viability Analysis_WB Quantify protein levels WB->Analysis_WB Analysis_IF Quantify autophagosomes IF->Analysis_IF Analysis_Via Determine cytotoxicity Viability->Analysis_Via

Caption: Experimental Workflow for this compound Testing.

References

In Vitro Reconstitution of SMER28-Induced Autophagy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the clearance of aggregate-prone proteins associated with neurodegenerative diseases. Small Molecule Enhancers of Rapamycin 28 (SMER28) is a compound identified for its ability to induce autophagy.[1][2] Initially characterized as an mTOR-independent autophagy enhancer, this compound has garnered interest as a potential therapeutic agent for diseases like Huntington's, Parkinson's, and Alzheimer's.[2][3][4]

These application notes provide a summary of the mechanisms of this compound and detailed protocols for its use in reconstituting and monitoring autophagy in vitro, designed for researchers in cell biology and drug development.

Mechanism of Action

This compound induces autophagy through a multifaceted mechanism that is not fully elucidated but is known to involve pathways distinct from classical mTOR inhibition by rapamycin.[1][5] Current research points to two primary modes of action:

  • PI3K/mTOR Pathway Attenuation: this compound has been shown to directly inhibit the p110δ and, to a lesser degree, the p110γ catalytic subunits of Phosphoinositide 3-kinase (PI3K).[6][7] This inhibition attenuates the PI3K/AKT/mTOR signaling axis, a key negative regulator of autophagy, leading to autophagy induction.[6]

  • VCP/p97-Dependent PtdIns3K Complex I Activation: this compound can bind to Valosin-Containing Protein (VCP/p97), an AAA-ATPase involved in various cellular processes.[4][8] This interaction is proposed to stimulate the assembly and activity of the PtdIns3K complex I, which is crucial for the production of phosphatidylinositol 3-phosphate (PtdIns3P) on the phagophore membrane, a critical step in autophagosome biogenesis.[4][8]

This compound's activity also depends on the core autophagy protein ATG5 and enhances the clearance of toxic protein aggregates.[2][3][9] Furthermore, it has been observed to affect microtubule stability, although this action appears to be independent of its role in autophagy induction.[10]

SMER28_Pathway cluster_0 This compound Primary Mechanisms cluster_1 PI3K/AKT/mTOR Axis cluster_2 VCP/PtdIns3K Axis cluster_3 Autophagy Core Machinery This compound This compound PI3K PI3K (p110δ/γ) This compound->PI3K Inhibits VCP VCP/p97 This compound->VCP Activates AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Autophagy_Inhibition Autophagy Repression mTORC1->Autophagy_Inhibition PtdIns3K_C1 PtdIns3K Complex I (Beclin1, VPS34) VCP->PtdIns3K_C1 PtdIns3P PtdIns3P Production PtdIns3K_C1->PtdIns3P Autophagy_Induction Autophagy Induction PtdIns3P->Autophagy_Induction Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome Degradation Substrate Degradation Autophagosome->Degradation

Caption: Signaling pathways of this compound-induced autophagy.

Data Presentation

The following tables summarize quantitative data from studies on this compound's effects in various cell lines.

Table 1: Effects of this compound on Autophagy Markers in Cell Lines

Cell Line Concentration Incubation Time Marker Observation Reference
U-2 OS 50 µM 16 h LC3 & p62 puncta Increased number and total area of puncta [6][11]
HeLa (EGFP-LC3) 47 µM 24 h EGFP-LC3 vesicles Overt vesicle formation observed [12]
HeLa (EGFP-LC3) 47 µM 24 h EGFP-LC3-II Levels Significant increase, even with Bafilomycin A1 [12]
MEF 10 µM 16 h APP-CTF & LC3-II Co-compartmentalization observed [1]

| N2a-APP | 50 µM | 16 h | LC3-II Levels | Increased |[9] |

Table 2: Effects of this compound on Clearance of Autophagy Substrates

Cell Line Substrate Concentration Incubation Time Result Reference
PC12 A53T α-synuclein 43 µM 24 h Enhanced clearance [1][12]
COS-7 EGFP-HDQ74 47 µM 24 h Reduced percentage of cells with aggregates [12]
N2a-APP Soluble Aβ40/Aβ42 50 µM 16 h Marked decrease in levels [9]

| MEF | βCTF | 10 µM | 16 h | Enhanced degradation |[1] |

Experimental Protocols

Protocol 1: General Cell Culture Treatment and Lysate Preparation

This protocol provides a general guideline for treating cultured mammalian cells with this compound to induce autophagy.

Materials:

  • This compound (≥98% purity)[2]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer or other suitable lysis buffer

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in DMSO. Store at -20°C. Note: Fresh DMSO is recommended as moisture can reduce solubility.[1]

  • Cell Seeding: Plate cells of interest (e.g., HeLa, U-2 OS, MEFs) at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Treatment: The following day, dilute the this compound stock solution in a complete culture medium to the desired final concentration (typically 10-50 µM).[1] Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the cells for the desired period (typically 16-24 hours).[1][9]

  • Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). g. The lysate is now ready for downstream analysis like Western blotting.

Protocol 2: Monitoring Autophagy by Western Blot for LC3-II and p62

The conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II is a hallmark of autophagy induction.[13] p62/SQSTM1 is a cargo receptor that is degraded during autophagy; its levels decrease when autophagic flux is active.[13]

Materials:

  • Cell lysates (from Protocol 1)

  • SDS-PAGE gels (12-15% acrylamide (B121943) recommended for resolving LC3-I and -II)

  • PVDF or nitrocellulose membranes

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio (or LC3-II/loading control) indicates an increase in autophagosomes. A decrease in p62 levels suggests activation of autophagic flux.

Protocol 3: Cell-Free LC3 Lipidation Assay

This protocol reconstitutes the initial steps of autophagosome formation in vitro and is ideal for directly assessing the biochemical effect of this compound on the core autophagy machinery. This method is adapted from established cell-free systems.[14]

Materials:

  • Semi-intact cells (e.g., HeLa) as a source of cytosol and membranes

  • Recombinant LC3 protein

  • ATP regeneration system (e.g., creatine (B1669601) phosphate, creatine kinase)

  • GTP, ATP

  • This compound and DMSO (vehicle control)

  • Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.2, 250 mM sorbitol, 50 mM KOAc, 1 mM MgCl2)

Procedure:

  • Preparation of Cytosol and Membranes: a. Harvest cultured cells and permeabilize the plasma membrane with a low concentration of digitonin (B1670571) to create semi-intact cells. b. Centrifuge to separate the cytosol (supernatant) from the membrane fraction (pellet). c. Wash the membrane fraction to remove residual cytosol.

  • Cell-Free Reaction Setup: a. In a microcentrifuge tube, combine the membrane fraction, cytosol, ATP regeneration system, ATP, and GTP in the reaction buffer. b. Add recombinant LC3 protein. c. Add this compound (e.g., 50 µM final concentration) or DMSO vehicle control to the respective tubes.

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Boil the samples for 5 minutes. c. Analyze the samples by SDS-PAGE and Western blot using an anti-LC3B antibody as described in Protocol 2. d. An increase in the band corresponding to LC3-II in the this compound-treated sample compared to the control indicates that this compound directly promotes the lipidation of LC3 in a cell-free environment.

Cell_Free_Workflow start Start: Cultured Cells permeabilize 1. Permeabilize Cells (e.g., Digitonin) start->permeabilize centrifuge1 2. Centrifugation permeabilize->centrifuge1 cytosol Cytosol (Supernatant) centrifuge1->cytosol membranes Membrane Fraction (Pellet) centrifuge1->membranes recombine 3. Recombine Components in Reaction Tube cytosol->recombine membranes->recombine incubate 4. Incubate at 37°C recombine->incubate components Add: - Recombinant LC3 - ATP/GTP - this compound or DMSO components->recombine analysis 5. Analyze by SDS-PAGE & Western Blot for LC3-II incubate->analysis end Result: Quantify LC3-II Formation analysis->end

Caption: Workflow for the in vitro cell-free LC3 lipidation assay.

References

Troubleshooting & Optimization

SMER28 Cytotoxicity and Cell Viability Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SMER28 in cytotoxicity and cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule enhancer of autophagy, a cellular process responsible for the degradation of damaged organelles and proteins.[1][2][3] It functions independently of the mTOR pathway, a central regulator of cell growth and autophagy.[1][2] The primary mechanism of action for this compound involves the activation of Valosin-Containing Protein (VCP/p97). This activation enhances both autophagic and proteasomal clearance of proteins prone to aggregation, which are characteristic of many neurodegenerative diseases.[4] More specifically, this compound directly binds to VCP/p97, stimulating its ATPase activity, which in turn promotes the assembly of the PtdIns3K complex I, leading to increased autophagosome biogenesis.[4] Additionally, recent studies have shown that this compound can directly inhibit the p110 delta subunit of phosphoinositide 3-kinase (PI3K), thereby attenuating the PI3K/mTOR signaling pathway.[5][6]

Q2: What are the expected effects of this compound on cell viability?

The effects of this compound on cell viability are cell-type dependent. In some cancer cell lines, such as osteosarcoma cells (U-2 OS), this compound has little effect on cell viability at concentrations that induce autophagy, although it can cause growth retardation and a partial G1 cell cycle arrest.[5] However, in other cancer cell lines, like the B-cell lymphoma line WEHI-231 and multiple myeloma (MMS1) cells, this compound shows a dose-dependent decrease in cell viability.[5][7] In normal cells, such as hepatocytes, this compound has been shown to be cytoprotective, particularly against radiotherapy-induced damage.[2][8][9]

Q3: How should I dissolve this compound for my experiments?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][7] It is recommended to prepare a stock solution in fresh, high-quality DMSO and to aliquot and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Note that moisture-absorbing DMSO can reduce its solubility.[1]

Q4: What is a typical working concentration for this compound in cell culture?

The effective concentration of this compound can vary significantly between cell lines and the desired experimental outcome. For autophagy induction, concentrations ranging from 10 µM to 50 µM are commonly used.[1][5] For cytotoxicity studies, a wider range of concentrations, from 5 µM up to 200 µM, has been tested.[5][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No induction of autophagy observed. 1. Suboptimal concentration of this compound. 2. Incorrect detection method for autophagy. 3. Cell line is resistant to this compound-induced autophagy.1. Perform a dose-response experiment (e.g., 10-100 µM) to find the optimal concentration. 2. Use multiple assays to assess autophagy, such as Western blotting for LC3-II conversion and p62 degradation, or fluorescence microscopy for LC3 puncta formation. Co-treatment with a lysosomal inhibitor like bafilomycin A1 can help to assess autophagic flux.[5] 3. Ensure your cell line expresses the necessary components for the this compound-mediated pathway, such as Atg5.[10]
High variability in cell viability results. 1. Uneven cell seeding. 2. Issues with this compound solubility or stability. 3. Edge effects in multi-well plates.1. Ensure a single-cell suspension and proper mixing before seeding. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure complete dissolution in DMSO before diluting in culture medium. 3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity.
Unexpectedly high cytotoxicity. 1. this compound concentration is too high for the specific cell line. 2. Prolonged incubation time. 3. Synergistic effects with other media components.1. Perform a dose-response curve to determine the EC50 value for your cell line. 2. Conduct a time-course experiment to assess the onset of cytotoxicity. 3. Review the composition of your cell culture medium and supplements for any known interactions.
Inconsistent results between experiments. 1. Variability in cell passage number. 2. Inconsistent incubation times or conditions. 3. Degradation of this compound stock solution.1. Use cells within a consistent and low passage number range. 2. Strictly adhere to the established experimental protocol, including incubation times and CO2 levels. 3. Prepare fresh aliquots of this compound from a master stock and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Summary of this compound Effects on Cell Viability in Different Cell Lines

Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
U-2 OS (Osteosarcoma)CellTiter-Glo50 µM48 hours>95% viable cells[5]
U-2 OS (Osteosarcoma)CellTiter-Glo200 µM48 hours~75% viable cells (25% cell death)[5]
WEHI-231 (B-cell lymphoma)Not specified50 µM24 hours~50% reduction in cell viability[5]
MMS1 (Multiple Myeloma)Not specified5-200 µM24 hoursDose-dependent decline in cell viability[7]
L929Alamar Blue45 µM64 hoursNo apparent toxicity[11]

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol is adapted from a study on U-2 OS cells.[5]

  • Cell Seeding: Seed cells (e.g., U-2 OS) into a white-bottom 96-well plate at a density of 3,000 cells per well.

  • Treatment: After allowing the cells to adhere overnight, treat them with the desired concentrations of this compound (e.g., 50 µM and 200 µM) or a vehicle control (DMSO). Include other controls as needed, such as rapamycin (B549165) (300 nM).

  • Incubation: Incubate the plate for 48 hours under standard cell culture conditions.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

Protocol 2: Western Blot Analysis for Autophagy Markers

This protocol is a general method based on the principles described in the literature.[1]

  • Cell Treatment: Plate cells and treat with this compound (e.g., 10 µM) for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., tubulin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

SMER28_Signaling_Pathway This compound This compound VCP VCP/p97 This compound->VCP activates PI3K_p110d PI3K (p110δ) This compound->PI3K_p110d inhibits PtdIns3K_complex PtdIns3K Complex I VCP->PtdIns3K_complex promotes assembly AKT AKT PI3K_p110d->AKT activates Autophagy_Induction Autophagy Induction PtdIns3K_complex->Autophagy_Induction leads to mTOR mTOR AKT->mTOR activates mTOR->Autophagy_Induction inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

Caption: this compound signaling pathways leading to autophagy induction.

References

SMER28 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of SMER28. All information is presented to address common challenges, particularly those related to solubility, and to provide best practices for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule enhancer of rapamycin (B549165) (SMER) that acts as a positive regulator of autophagy.[1] It induces autophagy through a mechanism that is independent of the mTOR pathway.[1] this compound functions by increasing the synthesis of autophagosomes and enhancing the clearance of cellular debris and aggregate-prone proteins associated with neurodegenerative diseases like Huntington's, Parkinson's, and Alzheimer's.[2][3][4] Recent studies have shown that this compound directly inhibits phosphoinositide 3-kinase (PI3K) by binding to its p110 catalytic subunit, which in turn attenuates the PI3K/AKT signaling pathway to induce autophagy.[5][6] It has also been identified that this compound binds to the valosin-containing protein (VCP/p97), enhancing its ATPase activity and promoting the clearance of neurotoxic proteins through both autophagy and the ubiquitin-proteasome system.[7][8][9]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as DMSO and ethanol.[1][10] It is considered insoluble in water.[1][11][12] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.[13]

Q3: What is the recommended storage procedure for this compound?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[13][14] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or at -20°C for shorter periods.[13][14] For short-term use within a week, aliquots can be stored at 4°C.[13]

Troubleshooting Guide

Issue: Precipitate formation in my this compound stock solution.

  • Possible Cause: The solubility of this compound in DMSO can be affected by the presence of moisture.[1] Using DMSO that is not fresh or has absorbed moisture from the air can lead to decreased solubility.

  • Solution: Always use fresh, anhydrous DMSO to prepare your stock solution.[1][14] If you observe precipitation, gentle warming and sonication can be used to aid dissolution.[13][14]

Issue: My cells are showing signs of toxicity or unexpected off-target effects.

  • Possible Cause 1: The final concentration of DMSO in the cell culture medium is too high.

  • Solution 1: For most cell lines, the final concentration of DMSO should not exceed 0.1%.[13] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the this compound treatment) to ensure that the observed effects are due to this compound and not the solvent.[13]

  • Possible Cause 2: The concentration of this compound is too high for your specific cell line.

  • Solution 2: this compound has been shown to cause growth retardation and a dose-dependent decrease in cell viability in some cell lines.[5][15] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your cells. Typical working concentrations in vitro range from 10 µM to 50 µM.[1]

Issue: I am not observing the expected induction of autophagy.

  • Possible Cause: The incubation time with this compound may be insufficient.

  • Solution: The time required to observe autophagy induction can vary between cell types. Typical incubation times range from 16 to 48 hours.[1][16] Consider performing a time-course experiment to determine the optimal incubation period for your experimental setup.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents based on data from multiple suppliers.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO ≥ 101.4≥ 383.8[11]
60227.17Sonication is recommended.[13]
53200.66Moisture-absorbing DMSO reduces solubility.[1]
≥ 32≥ 121.16Use freshly opened DMSO.
30113.6[10][17]
26.41100
Ethanol 53200.66[1][12]
30113.6[10][17]
Water InsolubleInsoluble[1][11][12]
DMF 13.79[10][17]

Note: The molecular weight of this compound is 264.12 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex thoroughly to dissolve the powder. If necessary, use sonication to aid dissolution.[13]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.[13]

Protocol 2: In Vitro Treatment of Cells with this compound
  • Cell Seeding: Seed cells in a culture plate at a density that will allow them to reach 50-70% confluency at the time of analysis. Allow cells to adhere overnight.[16]

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µM to 50 µM).[16]

    • Prepare a vehicle control medium containing the same final concentration of DMSO.[16]

  • Treatment:

    • Remove the old medium from the cells.

    • Add the this compound-containing medium or the vehicle control medium to the respective wells.

    • Incubate the cells for the desired period (e.g., 16-24 hours).[16]

  • Analysis: Proceed with downstream analysis, such as Western blotting for autophagy markers (e.g., LC3-II) or immunofluorescence.[1]

Protocol 3: In Vivo Formulation

For in vivo experiments, this compound can be formulated in a vehicle suitable for administration.

  • Formulation 1 (Saline-based):

    • Prepare a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[13]

    • Dissolve this compound in this vehicle. Sonication is recommended to achieve a clear solution.[13] A concentration of 2 mg/mL (7.57 mM) has been reported.[13]

  • Formulation 2 (Corn Oil-based):

    • Prepare a solution of 10% DMSO and 90% Corn Oil.[14]

    • A solubility of ≥ 2.5 mg/mL (9.47 mM) has been reported.[14]

Note: Always prepare fresh formulations for in vivo use.[13]

Visualizations

Signaling Pathway of this compound

SMER28_Pathway cluster_pi3k PI3K/AKT/mTOR Pathway This compound This compound PI3K PI3K (p110δ/γ) This compound->PI3K Directly Inhibits VCP VCP/p97 This compound->VCP Binds & Activates AKT AKT PI3K->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits Autophagy Autophagy Induction mTOR->Autophagy Inhibits VCP->Autophagy Promotes Proteasome Proteasomal Degradation VCP->Proteasome Promotes

Caption: Signaling pathway of this compound, highlighting its dual mechanism of action.

Experimental Workflow for Autophagy Induction Assay

Experimental_Workflow A 1. Seed Cells B 2. Prepare this compound Working Solution & Vehicle Control A->B C 3. Treat Cells (16-24h incubation) B->C D 4. Cell Lysis or Fixation C->D E 5. Western Blot (LC3-I/II, p62) D->E F 6. Immunofluorescence (LC3 puncta) D->F G 7. Data Analysis E->G F->G

Caption: A typical experimental workflow for assessing this compound-induced autophagy.

References

Potential off-target effects of SMER28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SMER28. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cells are exhibiting unexpected growth retardation and cell cycle arrest after this compound treatment. Is this a known off-target effect?

A1: Yes, this is a documented off-target effect of this compound. In addition to its role as an autophagy inducer, this compound has been shown to cause growth retardation and a partial arrest of the cell cycle in the G1 phase.[1] This is attributed to its inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

Q2: I am observing effects on the PI3K/AKT/mTOR pathway that are independent of autophagy induction. What is the mechanism behind this?

A2: this compound directly inhibits class I phosphatidylinositol 3-kinases (PI3Ks), specifically showing a higher affinity for the p110δ and p110γ isoforms.[1][2][3] This inhibition leads to a reduction in the phosphorylation of downstream effectors such as AKT, which can explain the observed effects on this pathway that are separate from its autophagy-inducing properties.[1]

Q3: Is this compound toxic to cells?

A3: this compound has shown little to no cytotoxic effects in some cell lines, such as osteosarcoma cells.[1] However, it can induce apoptosis and necrosis in cell types that are highly dependent on PI3Kδ signaling, such as B cell lymphoma cells.[1] In vivo studies in animal models have generally found this compound to be well-tolerated.[4][5]

Q4: I am seeing alterations in microtubule dynamics in my experiments. Could this be related to this compound?

A4: Yes, recent studies have revealed that this compound can significantly stabilize microtubules and decelerate their dynamics.[6][7] This effect may contribute to its observed neurotrophic and neuroprotective properties.[6][7]

Q5: My results suggest that this compound is affecting proteasomal degradation in addition to autophagy. Is this possible?

A5: Yes, this compound has been found to enhance the clearance of misfolded proteins through both the autophagic and proteasomal pathways.[4][5][8] This is mediated by its binding to and activation of the ATPase activity of Valosin-Containing Protein (VCP/p97), a key player in protein quality control.[4][5]

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Cell Proliferation

Symptoms:

  • Reduced cell number compared to vehicle control.

  • Accumulation of cells in the G1 phase of the cell cycle.

Potential Cause:

  • Off-target inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Troubleshooting Steps:

  • Confirm On-Target Autophagy Induction: Verify that autophagy is being induced at the concentration of this compound you are using. Assess LC3-II conversion or p62/SQSTM1 degradation by Western blot.

  • Assess PI3K Pathway Activity: Perform a Western blot to analyze the phosphorylation status of key downstream targets of PI3K, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein. A decrease in phosphorylation will confirm off-target PI3K inhibition.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if a lower concentration of this compound can induce autophagy without significantly impacting cell proliferation.

  • Alternative Autophagy Inducers: If the anti-proliferative effect is confounding your results, consider using an alternative mTOR-independent autophagy inducer with a different mechanism of action.

Issue 2: Confounding Effects on Protein Degradation Pathways

Symptoms:

  • Difficulty in distinguishing between autophagic and proteasomal clearance of a target protein.

Potential Cause:

  • This compound enhances both autophagy and proteasome-mediated protein degradation through its interaction with VCP/p97.

Troubleshooting Steps:

  • Inhibit the Proteasome: Treat cells with a proteasome inhibitor (e.g., MG132) in the presence and absence of this compound. If the degradation of your protein of interest is attenuated, it indicates a contribution from the proteasome.

  • Inhibit Autophagy: Use an autophagy inhibitor (e.g., Bafilomycin A1 or chloroquine) or siRNA against a key autophagy gene (e.g., ATG5 or ATG7) alongside this compound treatment. A reduction in protein clearance will confirm the involvement of autophagy.

  • VCP/p97 Knockdown: To specifically investigate the role of the this compound-VCP interaction, perform siRNA-mediated knockdown of VCP/p97 and assess the effect of this compound on your protein of interest.

Quantitative Data Summary

Table 1: Inhibition of PI3K Isoforms by this compound

PI3K Isoform50 µM this compound (% Inhibition)200 µM this compound (% Inhibition)
p110α~10%~25%
p110β~15%~30%
p110γ~30%~50%
p110δ~55%~75%
Data derived from in vitro PI3K activity assays.[1][6]

Table 2: Effect of this compound on Cell Cycle Distribution in U-2 OS Cells

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
DMSO (Control)55.3 ± 2.128.9 ± 1.515.8 ± 1.2
50 µM this compound63.8 ± 2.522.1 ± 1.814.1 ± 1.0
200 µM this compound68.2 ± 3.018.5 ± 2.213.3 ± 0.9
Data are presented as mean ± s.e.m. from at least three independent experiments.[1]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K Pathway Activation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound or vehicle control as described above.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and incubate for at least 30 minutes on ice.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

SMER28_Off_Target_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/γ) RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits VCP VCP/p97 This compound->VCP Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellCycle Cell Cycle (G1 Arrest) AKT->CellCycle Promotes Progression Autophagy Autophagy mTORC1->Autophagy Inhibits Growth Cell Growth (Inhibition) mTORC1->Growth Promotes Proteasome Proteasome VCP->Proteasome Promotes VCP->Autophagy Promotes ProteinDeg Misfolded Protein Degradation Proteasome->ProteinDeg Autophagy->ProteinDeg

Caption: Off-target signaling pathways of this compound.

Experimental_Workflow_Troubleshooting cluster_issue1 Issue: Unexpected Cell Proliferation Inhibition cluster_issue2 Issue: Confounding Protein Degradation Pathways Start1 Observe Unexpected Growth Retardation Step1_1 Confirm Autophagy Induction (LC3-II, p62) Start1->Step1_1 Step1_2 Assess PI3K Pathway (p-AKT, p-S6) Step1_1->Step1_2 Step1_3 Perform Dose-Response Analysis Step1_2->Step1_3 End1 Consider Alternative Autophagy Inducer Step1_3->End1 Start2 Ambiguous Protein Clearance Mechanism Step2_1 Inhibit Proteasome (e.g., MG132) Start2->Step2_1 Step2_2 Inhibit Autophagy (e.g., BafA1) Start2->Step2_2 Step2_3 Knockdown VCP/p97 Start2->Step2_3 End2 Delineate Contribution of Each Pathway Step2_1->End2 Step2_2->End2 Step2_3->End2

Caption: Troubleshooting workflow for this compound off-target effects.

References

Technical Support Center: The Impact of SMER28 on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of SMER28 on microtubule dynamics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound (Small Molecule Enhancer of Rapamycin (B549165) 28) is a cell-permeable small molecule initially identified as an enhancer of autophagy.[1][2][3] It promotes the clearance of aggregate-prone proteins associated with neurodegenerative diseases like Huntington's, Parkinson's, and Alzheimer's.[4][5][6] Notably, this compound induces autophagy through a mechanism independent of the mTOR pathway.[4][7][8] More recently, it has been discovered that this compound also significantly impacts microtubule dynamics by stabilizing microtubules.[7][8][9]

Q2: How does this compound affect microtubule dynamics?

A2: this compound treatment leads to the stabilization of microtubules and a deceleration of their dynamics.[7][8][9] This is characterized by a reduction in microtubule polymerization rates.[9][10] The stabilizing effect is also evidenced by an increase in α-tubulin acetylation, a post-translational modification associated with stable microtubules.[11]

Q3: What is the molecular mechanism behind this compound's effect on microtubules?

A3: While the precise, direct target mediating microtubule effects is still under full investigation, recent evidence points towards the valosin-containing protein (VCP/p97) as a binding target for this compound.[5][12] this compound binding to VCP enhances both autophagic and proteasomal clearance of neurotoxic proteins.[5][12][13] Additionally, this compound has been shown to directly inhibit the p110δ and, to a lesser extent, the p110γ subunits of phosphoinositide 3-kinase (PI3K).[14][15] The PI3K/Akt signaling pathway is known to be interconnected with microtubule stabilization.[11][14]

Q4: Is the microtubule-stabilizing effect of this compound linked to its autophagy-inducing properties?

A4: this compound possesses a unique dual functionality. While it induces both autophagy and microtubule stabilization, these effects can be distinct from other compounds. For instance, rapamycin induces autophagy but does not stabilize microtubules, whereas microtubule-stabilizing agents like epothilone (B1246373) B do not induce autophagy to the same extent as this compound.[7][8][9] This suggests that this compound's bioactivities are based on a unique spectrum of effects.

Q5: What are the potential therapeutic applications of this compound related to its impact on microtubule dynamics?

A5: The dual action of this compound makes it a promising candidate for neurodegenerative diseases. By stabilizing microtubules, it can support neuronal structure and function, such as neurite outgrowth and protection against axon degeneration.[7][8][9] This, combined with its ability to clear protein aggregates via autophagy, addresses two key pathological features of these diseases.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments investigating the impact of this compound on microtubule dynamics.

Issue 1: Inconsistent or no effect of this compound on microtubule polymerization in vitro.

  • Question: I am performing an in vitro tubulin polymerization assay with purified tubulin, but I am not observing the expected decrease in polymerization rate with this compound treatment. What could be the issue?

  • Answer:

    • Compound Solubility: Ensure this compound is fully dissolved. This compound is typically dissolved in DMSO.[3] Precipitated compound can interfere with absorbance or fluorescence readings.[16] Visually inspect for any precipitate and consider a brief sonication.

    • Tubulin Quality: The quality of purified tubulin is critical. Ensure it has been properly stored at -70°C and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.[16]

    • Assay Conditions: Microtubule polymerization is highly sensitive to temperature, pH, and buffer composition. The optimal temperature for in vitro polymerization is 37°C.[16][17] Verify the composition and pH of your polymerization buffer (e.g., GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[16]

    • GTP Integrity: GTP is essential for tubulin polymerization. Use fresh GTP stock solutions and avoid repeated freeze-thaw cycles.[17]

    • Instrument Settings: For absorbance-based assays, ensure you are measuring at the correct wavelength (typically 340-350 nm) in kinetic mode.[16][18]

Issue 2: High background or variability in cellular microtubule immunofluorescence after this compound treatment.

  • Question: My immunofluorescence staining for α-tubulin or acetylated α-tubulin in this compound-treated cells shows high background and variability between samples. How can I improve my results?

  • Answer:

    • Fixation and Permeabilization: The choice of fixation method is crucial for preserving microtubule structure. Methanol (B129727) fixation at -20°C is a common and effective method. Ensure complete permeabilization (e.g., with Triton X-100) to allow for antibody penetration.

    • Antibody Titration: The optimal concentration for your primary and secondary antibodies should be determined through titration to minimize non-specific binding and background.

    • Blocking: Adequate blocking (e.g., with BSA or normal serum) is essential to prevent non-specific antibody binding.

    • Washing Steps: Thorough and consistent washing steps between antibody incubations are critical for reducing background signal.

    • Cell Density: Overly confluent cells can lead to inconsistent staining and difficulty in analyzing individual microtubule networks. Plate cells at an appropriate density to ensure they are well-spread.

Issue 3: Difficulty in quantifying changes in microtubule dynamics using live-cell imaging.

  • Question: I am using live-cell imaging of cells expressing a microtubule plus-end tracking protein (e.g., EGFP-CLIP-170) to measure microtubule dynamics after this compound treatment, but the analysis is challenging. What are some common pitfalls?

  • Answer:

    • Temporal and Spatial Resolution: Ensure your imaging frequency is sufficient to accurately track the movement of microtubule plus-ends. A frame rate of 1 frame per second has been used successfully.[9][10] Use a high-resolution objective to clearly visualize individual comets.

    • Phototoxicity: Minimize laser power and exposure times to avoid phototoxicity, which can alter microtubule dynamics and cell health.

    • Data Analysis Software: Utilize appropriate software for tracking and quantifying microtubule dynamics. Several plugins for ImageJ/Fiji are available for this purpose. Consistent analysis parameters must be applied across all experimental conditions.

    • Control for Cell Health: this compound can affect cell growth and proliferation.[11][14] It is important to have appropriate vehicle controls (e.g., DMSO) and to monitor cell viability to ensure that the observed effects on microtubule dynamics are not due to general cellular stress or toxicity.

Data Presentation

Table 1: Quantitative Impact of this compound on Microtubule Dynamics

ParameterCell LineThis compound ConcentrationObservationReference
Microtubule Polymerization RateU-2 OS50 µMSignificant decrease[9],[10]
Microtubule Polymerization RateU-2 OS200 µMFurther significant decrease[9],[10]
α-tubulin AcetylationU-2 OS50 µMSignificant increase in acetylated α-tubulin levels[9],[11]
α-tubulin AcetylationU-2 OS200 µMFurther significant increase in acetylated α-tubulin levels[9],[11]
Acetylated α-tubulin Filament VolumeU-2 OS50 µMSignificant increase[11]
Acetylated α-tubulin Filament VolumeU-2 OS200 µMFurther significant increase[11]

Experimental Protocols

1. In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This protocol is adapted from standard methods for assessing the effect of compounds on microtubule assembly.[16][19]

  • Reagents:

    • Lyophilized tubulin (≥99% pure)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • GTP stock solution (100 mM)

    • This compound stock solution (in DMSO)

    • Vehicle control (DMSO)

  • Procedure:

    • Prepare the tubulin polymerization reaction mix on ice. For a final volume of 100 µL and a tubulin concentration of 3 mg/mL, combine the appropriate volumes of GTB, GTP (final concentration 1 mM), and tubulin.

    • Add this compound or vehicle control to the reaction mix. The final DMSO concentration should not exceed 2%.[18]

    • Transfer the reaction mix to a pre-warmed (37°C) 96-well plate.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes in kinetic mode.

    • The rate of polymerization is determined by the slope of the linear phase of the absorbance curve.

2. Immunofluorescence Staining for Acetylated α-tubulin

This protocol is based on the methodology used to demonstrate this compound-induced microtubule stabilization.[9][11]

  • Reagents:

    • Cells grown on coverslips (e.g., U-2 OS)

    • This compound

    • Vehicle control (DMSO)

    • Fixation solution (e.g., ice-cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody: anti-acetylated α-tubulin

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear staining)

    • Mounting medium

  • Procedure:

    • Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 4 hours).

    • Wash the cells with PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize using a fluorescence or confocal microscope.

Mandatory Visualizations

SMER28_Signaling_Pathway This compound This compound VCP_p97 VCP/p97 This compound->VCP_p97 binds PI3K PI3K (p110δ/γ) This compound->PI3K inhibits Autophagy Autophagy Induction VCP_p97->Autophagy Proteasomal_Clearance Proteasomal Clearance VCP_p97->Proteasomal_Clearance Akt Akt PI3K->Akt Microtubule_Stabilization Microtubule Stabilization (Increased Acetylation) Akt->Microtubule_Stabilization downstream effects

Caption: Simplified signaling pathway of this compound leading to its dual effects.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Cell_Seeding Seed cells expressing EGFP-CLIP-170 Treatment Treat with this compound or Vehicle (DMSO) Cell_Seeding->Treatment Imaging Spinning Disk Confocal Microscopy (1 frame/sec) Treatment->Imaging Tracking Track EGFP-CLIP-170 comets Imaging->Tracking Quantification Quantify microtubule polymerization rate Tracking->Quantification

Caption: Workflow for assessing microtubule dynamics using live-cell imaging.

References

Technical Support Center: SMER28 & PI3K Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing SMER28. This resource provides answers to frequently asked questions and detailed troubleshooting guides for experiments involving this compound and its role in the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound (Small Molecule Enhancer of Rapamycin 28) is a bromo-substituted quinazoline (B50416) compound.[1] It was first identified as a small molecule that enhances autophagy independently of the mTOR pathway.[2][3][4] However, recent studies have revealed a more direct mechanism: this compound induces autophagy by directly inhibiting the PI3K/AKT signaling axis.[5][6][7] It binds to the catalytically active p110 subunit of Class I PI3Ks, with a particular affinity for the p110δ and, to a lesser extent, the p110γ isoforms.[5][6] This inhibition leads to a dramatic reduction in the phosphorylation of downstream effectors like Akt, which in turn relieves the inhibitory pressure on autophagy.[5]

Q2: How does this compound's inhibition of PI3K affect downstream signaling? By directly inhibiting PI3K, this compound prevents the conversion of PIP2 to PIP3, a critical step for activating downstream signaling. This leads to a significant reduction in the phosphorylation and activation of key proteins, including:

  • Akt (Protein Kinase B): this compound treatment strongly reduces phosphorylation of Akt at both Thr308 and Ser473.[5][8]

  • mTORC1 Substrates: The activity of the mTORC1 complex is attenuated, as shown by reduced phosphorylation of its downstream target, p70S6K.[5]

  • ULK1: this compound can lead to a reduction in the inhibitory phosphorylation of ULK1 at Ser758, a crucial step for initiating autophagy.[5][8]

This cascade of effects effectively blocks growth factor signaling and promotes autophagy.[5]

Q3: What cell types are most sensitive to this compound? this compound has shown potent effects in B cell lymphoma cell lines (e.g., WEHI-231 and A20).[5] This heightened sensitivity is attributed to the dependency of these cancer types on the tonic signaling of the PI3Kδ isoform, which this compound preferentially inhibits.[5][6] While it induces autophagy in various cell types, including osteosarcoma cells (U-2 OS), its cytotoxic and pro-apoptotic effects are more profound in these specific hematopoietic malignancies.[5]

Q4: What is the recommended working concentration for this compound? The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, published studies frequently use concentrations in the range of 50 µM to 200 µM for cell culture experiments.[5][8][9] Significant inhibition of PI3K signaling and induction of autophagy have been observed within this range.[5]

Q5: How should I prepare and store this compound? this compound should first be dissolved in a solvent like DMSO to create a concentrated stock solution (e.g., up to 25 mg/ml).[4] This stock solution can then be stored at -20°C for up to three months.[4] For experiments, the stock is diluted to the final desired concentration in an aqueous buffer or cell culture medium.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on key PI3K pathway signaling nodes in U-2 OS cells after a 4-hour treatment, as reported in the literature.

Target ProteinThis compound ConcentrationAverage Reduction in Phosphorylation (%)Reference
p-Akt (Ser473)50 µM62%[5][8]
p-Akt (Ser473)200 µM75%[5][8]
p-p70S6K (Thr389)50 µM~50%[5]
p-ULK1 (Ser758)50 µM~10-15%[5][8]
p-ULK1 (Ser758)200 µM~50%[5][8]

Signaling Pathway and Workflow Diagrams

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits This compound This compound This compound->PI3K Directly Inhibits (p110δ/γ)

Caption: PI3K signaling pathway and the direct inhibitory action of this compound.

Experimental_Workflow start Start step1 1. Cell Culture Seed cells and allow attachment start->step1 step2 2. Treatment Incubate with this compound (e.g., 50-200 µM) and controls (e.g., DMSO) step1->step2 step3 3. Cell Lysis Wash with ice-cold PBS. Lyse with RIPA buffer containing protease/phosphatase inhibitors. step2->step3 step4 4. Protein Quantification Determine protein concentration (e.g., BCA Assay) step3->step4 step5 5. Western Blot SDS-PAGE -> Transfer -> Blocking -> Antibody Incubation step4->step5 step6 6. Detection & Analysis Image blot and quantify band intensity. Normalize p-Akt to Total Akt. step5->step6 result Result: Quantified PI3K Pathway Inhibition step6->result

Caption: Experimental workflow for analyzing PI3K pathway inhibition by this compound.

Troubleshooting Guide

Problem 1: I am not observing a decrease in p-Akt levels after this compound treatment.

  • Possible Cause 1: Suboptimal Inhibitor Concentration.

    • Troubleshooting Step: The effect of this compound can be cell-type specific. Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM to 200 µM) to find the optimal IC50 for your specific cell line.[10][11]

  • Possible Cause 2: Incorrect Treatment Duration.

    • Troubleshooting Step: Inhibition of signaling pathways can be time-dependent. Conduct a time-course experiment (e.g., 1, 4, 8, 16 hours) to determine the optimal treatment duration for observing maximal p-Akt inhibition.[12]

  • Possible Cause 3: Issues with Western Blot Protocol.

    • Troubleshooting Step: The detection of phosphorylated proteins requires specific care. Ensure your lysis buffer contains fresh phosphatase inhibitors.[13][14] Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions, as milk can sometimes interfere with phospho-antibody binding.[13][14] Always include a positive control (e.g., lysate from cells stimulated with a growth factor like HGF or PDGF) and a loading control (total Akt or GAPDH).[5][12]

  • Possible Cause 4: this compound Degradation.

    • Troubleshooting Step: Ensure your this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles.[4] Prepare fresh dilutions from a reliable stock for each experiment.

Problem 2: My cells are dying at concentrations where I expect to see autophagy, not apoptosis.

  • Possible Cause 1: High Cell Line Sensitivity.

    • Troubleshooting Step: As noted, certain cell lines, particularly B cell lymphomas, are highly sensitive to this compound and undergo apoptosis.[5] If your goal is to study autophagy without inducing cell death, you may need to use a lower concentration or a shorter treatment time. Perform a cell viability assay (e.g., CCK-8, MTT) in parallel with your signaling experiments to correlate p-Akt inhibition with cell viability.[11][15]

  • Possible Cause 2: Confounding Effects of Serum.

    • Troubleshooting Step: Components in serum can activate the PI3K pathway and may compete with the inhibitory action of this compound. To reduce basal p-Akt levels and synchronize cells, consider serum-starving your cells for 4-6 hours before adding this compound.[13][14]

Problem 3: I see p-Akt inhibition, but no evidence of autophagy induction (e.g., no increase in LC3-II).

  • Possible Cause 1: Blocked Autophagic Flux.

    • Troubleshooting Step: An increase in the autophagosome marker LC3-II can mean either increased formation or a block in degradation. To distinguish between these, perform an autophagic flux assay. Co-treat cells with this compound and a lysosomal inhibitor like Bafilomycin A1. A further accumulation of LC3-II in the co-treated sample compared to this compound alone indicates a functional autophagic flux.[16]

  • Possible Cause 2: Cell-Specific Autophagy Regulation.

    • Troubleshooting Step: While PI3K inhibition is a potent autophagy trigger, other pathways can be involved.[17] Confirm target engagement by verifying p-Akt knockdown first. If p-Akt is inhibited but autophagy is not induced, your cell line may have alternative regulatory mechanisms or defects in the core autophagy machinery.[3]

Detailed Experimental Protocol: Western Blot for p-Akt

This protocol provides a standard methodology for detecting changes in Akt phosphorylation at Ser473 or Thr308 following this compound treatment.

1. Cell Treatment and Lysis: a. Seed cells in appropriate culture plates and grow to 70-80% confluency. b. (Optional) Serum-starve cells for 4-6 hours to reduce basal phosphorylation.[13] c. Treat cells with the desired concentrations of this compound (e.g., 50 µM, 200 µM) and a vehicle control (e.g., DMSO) for the predetermined time. d. After treatment, place plates on ice and wash cells twice with ice-cold PBS. e. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and a phosphatase inhibitor cocktail.[13][18] f. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes, vortexing occasionally.[18] g. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[13] h. Transfer the supernatant (protein extract) to a new, pre-chilled tube.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[18] b. Normalize all samples to the same concentration using lysis buffer. This ensures equal protein loading.

3. SDS-PAGE and Protein Transfer: a. Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes.[13] b. Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10% acrylamide). c. Run the gel at a constant voltage until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]

4. Immunoblotting: a. Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[13] b. Incubate the membrane with the primary antibody against p-Akt (Ser473 or Thr308) diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[14][18] c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST (e.g., 1:2000-1:5000) for 1 hour at room temperature.[13] e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[18] b. Capture the chemiluminescent signal using a digital imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt, and subsequently a loading control like β-actin or GAPDH.[18][19] d. Quantify the band intensities using densitometry software. The p-Akt signal should be normalized to the total Akt signal, which is then normalized to the loading control.[18]

References

Navigating SMER28: A Guide to Optimizing Concentration and Minimizing Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMER28, a potent mTOR-independent autophagy inducer. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing this compound effectively while mitigating potential cytotoxicity. Here you will find troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a positive regulator of autophagy, acting independently of the mTOR pathway.[1][2] It directly inhibits the catalytically active p110 subunit of phosphoinositide 3-kinase (PI3K), which in turn attenuates the PI3K/AKT/mTOR signaling pathway.[3][4] This inhibition leads to an increase in autophagosome synthesis and enhances the clearance of autophagy substrates.[1][5]

Q2: What is a typical working concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is cell-type dependent. For autophagy induction with minimal impact on cell viability, a concentration range of 10 µM to 50 µM is commonly used.[6] For example, 50 µM this compound has been shown to modestly increase autophagy and retard cell growth in U-2 OS cells, with over 95% cell viability maintained.[3] However, higher concentrations (e.g., 200 µM) can lead to significant growth arrest and decreased viability in the same cell line.[3] It is crucial to perform a dose-response experiment for your specific cell line.

Q3: What are the visible signs of this compound-induced toxicity in cell culture?

A3: Signs of toxicity can include a significant decrease in cell proliferation, changes in cell morphology (such as rounding and detachment), and a reduction in metabolic activity as measured by viability assays. At higher concentrations (e.g., 200 µM in U-2 OS cells), this compound can cause a partial arrest of the cell cycle in the G1 phase and an increase in apoptosis and necrosis.[3]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For long-term storage, the powder form should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to two years or -20°C for up to one year.[7] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound has been used in in vivo models. For instance, subcutaneous administration of this compound at doses of 15-65 mg/kg has been shown to protect against post-irradiation weight loss and enhance the survival of mice.[7] In zebrafish and mouse models of Diamond-Blackfan Anemia, this compound treatment stimulated the production of red blood cells with no reported ill effects.[2] As with cell culture, dose-optimization studies are essential for in vivo applications.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed at expected non-toxic concentrations. Cell line is particularly sensitive to this compound.Perform a dose-response curve starting from a lower concentration range (e.g., 1-10 µM) to determine the optimal non-toxic concentration for your specific cell line.
Incorrect solvent concentration.Ensure the final DMSO concentration in the culture medium is below a toxic level (typically <0.5%). Run a vehicle control (DMSO alone) to confirm the solvent is not the source of toxicity.
No induction of autophagy observed. This compound concentration is too low.Gradually increase the concentration of this compound. Confirm autophagy induction by monitoring LC3-II conversion via Western blot or counting LC3 puncta through immunofluorescence.
Insufficient incubation time.The time required to observe autophagy induction can vary. A typical incubation period is 16-24 hours.[6] Perform a time-course experiment to determine the optimal duration.
Issues with autophagy detection method.Verify your autophagy detection protocol. For example, when monitoring LC3-II levels, co-treatment with a lysosomal inhibitor like bafilomycin A1 can help to assess autophagic flux.[3]
Inconsistent results between experiments. Variability in this compound stock solution.Prepare fresh stock solutions of this compound and ensure proper storage in aliquots to avoid degradation from multiple freeze-thaw cycles.
Cell culture conditions are not consistent.Maintain consistent cell density, passage number, and media composition across all experiments.

Data Presentation: this compound Concentration and Effects

Cell Line Concentration Incubation Time Observed Effect Reference
U-2 OS (human osteosarcoma)50 µM48 hoursRetarded cell growth, >95% viability.[3]
U-2 OS (human osteosarcoma)200 µM48 hoursAlmost complete growth arrest, ~55% viability.[3]
WEHI-231 (B cell lymphoma)50 µM24 hours50% reduction in cell viability.[3]
MMS15-200 µM24 hoursDose-dependent decline in cell viability.[7]
PC12 (rat adrenal pheochromocytoma)43 µMNot SpecifiedEnhancement of autophagy.[1]
COS-7 (monkey kidney fibroblast)47 µM48 hoursInhibition of huntingtin aggregation.[1]
L929 (mouse fibrosarcoma)45 µM1 hour pre-treatmentProtection against ricin cytotoxicity.[8]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines the use of a colorimetric assay (e.g., MTT or Alamar Blue) to determine the cytotoxic effects of a range of this compound concentrations on a specific cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 50-70% confluency). Allow cells to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A suggested starting range is 0, 1, 5, 10, 25, 50, 100, and 200 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the old medium from the cells and replace it with the prepared this compound-containing or vehicle control medium.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the viability reagent (e.g., MTT, Alamar Blue) to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the concentration that induces the desired effect without significant toxicity.

Protocol 2: Assessing Autophagy Induction by LC3 Immunofluorescence

This protocol describes how to visualize and quantify the formation of LC3-positive autophagosomes, a key marker of autophagy.

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate. Allow them to adhere and reach 50-70% confluency.

  • Treatment: Treat the cells with the desired concentration of this compound (determined from Protocol 1) and a vehicle control for 16-24 hours.[6]

  • Fixation: Wash the cells twice with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[6]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[6]

  • Blocking: Wash three times with PBS and block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.[6]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3B diluted in the blocking buffer overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[6]

  • Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

  • Quantification: Count the number of LC3 puncta per cell. A significant increase in the number of puncta in this compound-treated cells compared to the control indicates autophagy induction.

Mandatory Visualizations

SMER28_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT This compound This compound This compound->PI3K mTORC1 mTORC1 AKT->mTORC1 Autophagy Autophagy mTORC1->Autophagy

Caption: this compound directly inhibits PI3K, leading to the induction of autophagy.

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_experiment Experimentation cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_this compound 2. Prepare this compound Stock Dose_Response 3. Dose-Response Assay (e.g., MTT) Prepare_this compound->Dose_Response Determine_Concentration 4. Determine Optimal Non-Toxic Concentration Dose_Response->Determine_Concentration Treat_Cells 5. Treat Cells with Optimal this compound Conc. Determine_Concentration->Treat_Cells Autophagy_Assay 6. Perform Autophagy Assay (e.g., LC3 Staining) Treat_Cells->Autophagy_Assay Analyze_Data 7. Analyze and Interpret Results Autophagy_Assay->Analyze_Data

Caption: Workflow for optimizing this compound concentration for autophagy studies.

References

SMER28 Technical Support Center: Controlling for Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for controlling potential off-target effects of SMER28 in experiments. By understanding its multiple mechanisms of action, you can design more robust experiments and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

A1: this compound is a small molecule enhancer of autophagy. Its primary on-target effect is the induction of autophagic flux. It achieves this by binding to the Valosin-Containing Protein (VCP/p97), an AAA+ ATPase. This binding selectively stimulates the ATPase activity of VCP's D1 domain, which in turn promotes the assembly and activity of the PtdIns3K complex I.[1][2] This leads to increased production of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in the initiation of autophagosome formation.[1] this compound also enhances the clearance of misfolded proteins through the ubiquitin-proteasome system via its interaction with VCP/p97.[1]

Q2: My cells are showing reduced proliferation and viability after this compound treatment. Is this expected?

A2: Yes, this can be an expected outcome, particularly at higher concentrations. This compound has been shown to cause dose-dependent growth retardation and cell cycle arrest.[3] While 50 µM this compound has a minimal effect on the viability of some cell lines like U-2 OS, concentrations around 200 µM can lead to a significant decrease in viability and an increase in apoptosis.[3] This is likely due to its off-target inhibition of the PI3K pathway, which is crucial for cell growth and survival.

Q3: I thought this compound was an mTOR-independent autophagy inducer. Why am I seeing effects on the PI3K/AKT/mTOR pathway?

A3: This is a critical point. While this compound was initially identified as an mTOR-independent autophagy inducer, this holds true mainly at lower concentrations (e.g., 50 µM) where it doesn't significantly affect mTOR phosphorylation.[3] However, at higher concentrations (e.g., 200 µM), this compound's inhibitory effect on Class I PI3K becomes more pronounced.[3] Since PI3K is upstream of AKT and mTOR, this inhibition leads to reduced phosphorylation and activity of mTOR and its downstream effectors like p70S6K.[3] Therefore, at higher concentrations, this compound's mechanism can overlap with mTOR-dependent pathways.

Q4: I am observing changes in cell morphology and cytoskeletal organization. Could this be related to this compound?

A4: Yes, it is very likely related. This compound has been reported to stabilize microtubules and slow down their dynamics. This effect is associated with an increase in α-tubulin acetylation and is not observed with other autophagy inducers like rapamycin. If your experimental readouts are sensitive to cytoskeletal changes, this off-target effect needs to be considered.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected cell death or growth arrest Off-target inhibition of the PI3K/AKT signaling pathway by this compound.1. Perform a dose-response curve to find the lowest effective concentration of this compound for autophagy induction in your system. 2. Include a positive control for PI3K inhibition (e.g., LY294002, Wortmannin) to compare phenotypes. 3. Assess the phosphorylation status of AKT and downstream mTOR effectors (p70S6K) by Western blot to confirm PI3K pathway inhibition.
Phenotype does not match other autophagy inducers (e.g., rapamycin) This compound's unique off-target effects, such as microtubule stabilization or VCP/p97 modulation, may be responsible for the observed phenotype.1. Use multiple autophagy inducers with different mechanisms (e.g., rapamycin, torin 1) as controls. 2. To test for microtubule-related effects, include a microtubule-stabilizing agent (e.g., paclitaxel) and an autophagy inducer that doesn't affect microtubules (e.g., rapamycin) as controls. 3. Assess microtubule acetylation (a marker of stability) via Western blot.
Difficulty distinguishing between autophagy induction and blockade of autophagic flux An increase in autophagosome markers (like LC3-II) can mean either increased formation or decreased degradation.Perform an autophagic flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor indicates a true induction of autophagic flux.
Conflicting results regarding mTOR-dependency The effect of this compound on the mTOR pathway is concentration-dependent.Carefully titrate this compound and assess mTORC1 activity by checking the phosphorylation of its downstream targets (e.g., p70S6K at Thr389). Be aware that at concentrations >50 µM, mTOR-dependent effects are likely.

Quantitative Data Summary

The following tables summarize the known binding affinities and inhibitory concentrations of this compound.

Table 1: this compound Binding Affinity and Effective Concentrations

Target/Process Parameter Value Cell/System
VCP/p97Kd~750 ± 250 nMIn vitro
Autophagy InductionEffective Conc.10 - 50 µMVarious cell lines
Cell ViabilityMinimal Effect50 µMU-2 OS cells
Cell Viability~45% reduction200 µMU-2 OS cells

Table 2: Off-Target PI3K Inhibition by this compound

PI3K Isoform This compound Concentration % Inhibition Assay Type
p110α50 µM~20%In vitro kinase assay
200 µM~60%
p110β50 µM~20%In vitro kinase assay
200 µM~50%
p110γ50 µM~40%In vitro kinase assay
200 µM~75%
p110δ50 µM~60%In vitro kinase assay
200 µM~85%

Data adapted from Kirchenwitz, M., et al. (2022). Cells.[3]

Key Experimental Protocols

Protocol 1: Autophagic Flux Assay by Western Blot

This protocol allows for the quantitative assessment of autophagy induction.

  • Cell Seeding: Plate cells at a density that will keep them in the logarithmic growth phase throughout the experiment.

  • Treatment Groups: Prepare the following treatment groups:

    • Vehicle control (e.g., DMSO)

    • This compound (at desired concentration)

    • Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine)

    • This compound + Lysosomal inhibitor

  • Incubation: Treat cells with this compound for the desired duration (e.g., 6-24 hours). For the co-treatment group, add the lysosomal inhibitor for the last 2-4 hours of the this compound incubation.

  • Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot:

    • Separate proteins by SDS-PAGE (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

    • Transfer to a PVDF membrane.

    • Probe with primary antibodies against LC3 and a loading control (e.g., GAPDH, β-actin).

    • Probe with appropriate HRP-conjugated secondary antibodies.

    • Visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity of LC3-II. Autophagic flux is determined by comparing the LC3-II levels in the this compound-treated sample with the sample co-treated with this compound and the lysosomal inhibitor. A significant increase in LC3-II in the co-treated sample indicates a functional autophagic flux.

Protocol 2: Assessing PI3K Pathway Inhibition

This protocol helps determine if this compound is engaging its off-target PI3K inhibitory activity.

  • Cell Treatment: Treat cells with your chosen concentration of this compound, a vehicle control, and a known PI3K inhibitor (e.g., 10 µM LY294002) for a short duration (e.g., 1-4 hours).

  • Lysis: Lyse cells as described in Protocol 1.

  • Western Blot:

    • Perform Western blotting as described above.

    • Probe with primary antibodies against:

      • Phospho-AKT (Ser473 and/or Thr308)

      • Total AKT

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • A loading control.

  • Analysis: Quantify the ratio of phosphorylated to total protein for AKT and p70S6K. A decrease in this ratio in this compound-treated cells, similar to the positive control, indicates inhibition of the PI3K/AKT/mTOR pathway.

Visualizing this compound's Mechanisms of Action

Signaling Pathways

SMER28_Signaling_Pathways cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects SMER28_on This compound VCP VCP/p97 SMER28_on->VCP Binds & Activates D1 ATPase Activity PI3K_C1 PtdIns3K Complex I VCP->PI3K_C1 Activates Proteasome Proteasomal Degradation VCP->Proteasome Enhances PtdIns3P PtdIns3P PI3K_C1->PtdIns3P Produces Autophagosome Autophagosome Formation PtdIns3P->Autophagosome Misfolded_Proteins Misfolded Proteins Autophagosome->Misfolded_Proteins Clears Proteasome->Misfolded_Proteins Clears SMER28_off This compound PI3K_ClassI Class I PI3K (p110δ > γ > α/β) SMER28_off->PI3K_ClassI Inhibits (High Conc.) Microtubules Microtubules SMER28_off->Microtubules Stabilizes AKT AKT PI3K_ClassI->AKT mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth MT_Stability Increased Stability Microtubules->MT_Stability

Caption: Signaling pathways affected by this compound, showing on-target and off-target effects.

Experimental Workflow

Experimental_Workflow cluster_exp Experimental Design cluster_controls Control Treatments cluster_readouts Analysis & Interpretation start Hypothesis: Phenotype X is due to This compound-induced autophagy Vehicle Vehicle (DMSO) start->Vehicle Rapamycin Rapamycin (mTOR-dependent autophagy) start->Rapamycin PI3Ki PI3K Inhibitor (e.g., LY294002) start->PI3Ki MT_Stabilizer Microtubule Stabilizer (e.g., Paclitaxel) start->MT_Stabilizer SMER28_treat Treat cells with This compound start->SMER28_treat Phenotype Observe Phenotype X Vehicle->Phenotype Rapamycin->Phenotype PI3Ki->Phenotype MT_Stabilizer->Phenotype SMER28_treat->Phenotype Flux Measure Autophagic Flux (LC3-II turnover) Conclusion Conclusion Flux->Conclusion PI3K_assay Assess PI3K Pathway (p-AKT, p-p70S6K) PI3K_assay->Conclusion MT_assay Assess Microtubule Stability (Acetylated α-tubulin) MT_assay->Conclusion Phenotype->Flux Is autophagy induced? Phenotype->PI3K_assay Is PI3K pathway inhibited? Phenotype->MT_assay Are microtubules stabilized?

References

Technical Support Center: Interpreting Unexpected p62 Accumulation with SMER28

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering unexpected p62 accumulation during experiments with the autophagy inducer, SMER28. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate this phenomenon and ensure accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: I treated my cells with this compound, an autophagy inducer, but I'm seeing an increase in p62 levels by Western blot. Isn't p62 supposed to be degraded during autophagy?

A1: Yes, your understanding is correct. Under normal circumstances, the induction of autophagy leads to the degradation of p62 (also known as SQSTM1), an autophagy receptor that is consumed in the process.[1] Therefore, an increase in p62 levels following treatment with an autophagy inducer like this compound is an unexpected result that requires further investigation.

Q2: What are the potential reasons for this unexpected p62 accumulation?

A2: There are several potential explanations for this observation, which are not mutually exclusive:

  • Transcriptional Upregulation of p62: this compound treatment might be inducing a cellular stress response, leading to the transcriptional upregulation of the SQSTM1 gene (which codes for p62).[2][3] This increase in p62 synthesis could outpace its degradation by autophagy, resulting in a net accumulation. The Nrf2 signaling pathway is a known regulator of p62 expression under stress conditions.[4][5][6]

  • Impaired Autophagic Flux: While this compound is known to initiate autophagy, it is possible that a downstream step in the autophagic process, such as the fusion of autophagosomes with lysosomes or lysosomal degradation itself, is impaired in your experimental system. A blockage at this stage would lead to the accumulation of both p62 and lipidated LC3 (LC3-II).

  • Compensatory Mechanisms: Cells have intricate feedback loops to maintain homeostasis. It's possible that the potent induction of autophagy by this compound triggers a compensatory response that involves the upregulation of p62.[7] p62 is a multifunctional protein involved in various signaling pathways, and its accumulation could be part of a broader cellular adaptation.[5]

  • Off-Target Effects of this compound: As a small molecule, this compound could have off-target effects that influence p62 levels independently of its autophagy-inducing properties. For instance, some studies suggest this compound can inhibit the PI3K signaling pathway, which could have complex and varied downstream consequences.[8]

Q3: How can I determine the cause of p62 accumulation in my experiment?

A3: A critical experiment to perform is an autophagic flux assay . This assay will help you distinguish between an increase in p62 synthesis and a blockage in its degradation. The most common method involves treating your cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.

Troubleshooting Guide

If you are observing an unexpected accumulation of p62 with this compound treatment, follow this troubleshooting workflow:

Step 1: Perform an Autophagic Flux Assay

This is the most crucial step to understand the dynamics of autophagy in your system.

  • Rationale: An autophagic flux assay allows you to differentiate between the induction of autophagy and the blockage of the pathway. By inhibiting lysosomal degradation, you can measure the rate of autophagosome formation.

  • Procedure: A detailed protocol for an autophagic flux assay using Bafilomycin A1 is provided in the "Experimental Protocols" section below.

  • Data Interpretation: The table below summarizes the expected outcomes and what they indicate.

Treatment GroupObserved LC3-II LevelObserved p62 LevelInterpretation
Control BasalBasalNormal basal autophagy.
This compound alone IncreasedIncreased (Unexpected)Autophagy is induced, but p62 is accumulating. This could be due to transcriptional upregulation or a partial block in late-stage autophagy.
Bafilomycin A1 alone IncreasedIncreasedBasal autophagic flux is blocked, leading to the accumulation of autophagosomes and p62.
This compound + Bafilomycin A1 Significantly Increased (more than Baf A1 alone)Further Increased Increased Autophagic Flux: this compound is successfully inducing autophagy. The p62 accumulation is likely due to transcriptional upregulation that is masking its degradation.
This compound + Bafilomycin A1 No significant change (compared to Baf A1 alone)No significant change (compared to Baf A1 alone)Blocked Autophagic Flux: this compound is not enhancing autophagy further in the presence of a lysosomal block, suggesting a potential issue with the late stages of autophagy.

Step 2: Investigate Transcriptional Upregulation of p62

If the autophagic flux assay suggests that autophagy is active, the next step is to determine if the SQSTM1 gene is being upregulated.

  • Experiment: Perform quantitative real-time PCR (qRT-PCR) to measure SQSTM1 mRNA levels in cells treated with this compound compared to a vehicle control.

  • Expected Result: An increase in SQSTM1 mRNA levels would support the hypothesis that transcriptional upregulation is contributing to the observed p62 protein accumulation.

Step 3: Examine the Nrf2 Pathway

The Nrf2 transcription factor is a key regulator of p62 expression in response to stress.

  • Experiment: Perform a Western blot for Nrf2. An increase in Nrf2 protein levels or its translocation to the nucleus upon this compound treatment would suggest activation of this pathway.

  • Interpretation: Nrf2 activation would provide a mechanistic link to the transcriptional upregulation of p62.

Step 4: Consider Off-Target Effects and Compensatory Mechanisms

If the above steps do not fully explain your results, consider the broader cellular impact of this compound.

  • Literature Review: Investigate other known targets and effects of this compound that might be relevant to your cell type and experimental conditions.

  • Proteasome Activity: Since this compound is known to also enhance proteasomal clearance, you could assess the activity of the ubiquitin-proteasome system to see if there is a compensatory crosstalk with the autophagy pathway.[9]

Experimental Protocols

Autophagic Flux Assay by Western Blotting

This protocol describes how to measure autophagic flux by monitoring LC3-II and p62 levels in the presence and absence of the lysosomal inhibitor Bafilomycin A1.

Materials:

  • Cell culture reagents

  • This compound

  • Bafilomycin A1 (Baf A1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62) and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control (e.g., Mouse anti-β-actin or Rabbit anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells to be 70-80% confluent at the time of harvest.

    • Treat cells with the following conditions for the desired time course (e.g., 6, 12, or 24 hours):

      • Vehicle control (e.g., DMSO)

      • This compound at the desired concentration

      • Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the experiment

      • This compound for the full duration, with Bafilomycin A1 added for the last 2-4 hours

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare and run SDS-PAGE gels, loading 20-30 µg of protein per lane.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize LC3-II and p62 levels to the loading control.

Visualizations

Caption: Troubleshooting workflow for unexpected p62 accumulation.

signaling_pathway cluster_stress Cellular Stress cluster_autophagy Autophagy Pathway This compound This compound Stress Cellular Stress (e.g., Oxidative Stress) This compound->Stress Potential Side Effect Nrf2 Nrf2 Activation Stress->Nrf2 SQSTM1_mRNA SQSTM1 (p62) Transcription Nrf2->SQSTM1_mRNA Induces p62_protein p62 Protein Pool SQSTM1_mRNA->p62_protein Translation Degradation p62 Degradation p62_protein->Degradation Consumed Accumulation Net p62 Accumulation p62_protein->Accumulation Autophagy Autophagy Induction Autophagy->Degradation Degradation->Accumulation Counteracts SMER28_main This compound SMER28_main->Autophagy Primary Effect

Caption: Potential mechanisms of this compound-induced p62 accumulation.

References

SMER28 stability in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMER28, a potent small-molecule inducer of autophagy. This guide provides essential information, troubleshooting tips, and detailed protocols to facilitate the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule enhancer of rapamycin (B549165) (SMER) that induces autophagy, a cellular process for degrading and recycling cellular components.[1] It functions independently of the mTOR pathway, a central regulator of cell growth and autophagy.[1][2] this compound has been shown to act through multiple mechanisms, including the inhibition of the p110δ and, to a lesser extent, the p110γ isoforms of phosphoinositide 3-kinase (PI3K) and by binding to and activating the VCP/p97 ATPase.[3][4] This activation leads to increased production of phosphatidylinositol 3-phosphate (PI(3)P), a key lipid in autophagosome formation, and enhances the clearance of aggregate-prone proteins associated with neurodegenerative diseases.[3][4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO and ethanol (B145695) but is insoluble in water.[2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[2][5] For long-term storage, the powder form is stable for at least 3 years at -20°C.[2][6] Stock solutions in DMSO or ethanol can be stored at -20°C for up to 3 months or at -80°C for up to one year.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]

Q3: What is the recommended working concentration and incubation time for this compound in cell culture?

A3: The optimal working concentration and incubation time for this compound are cell-type and assay-dependent. However, a general starting range is between 10 µM and 50 µM.[7] Incubation times can vary from a few hours to 48 hours or longer, depending on the experimental goals.[2][8] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. High concentrations (e.g., 200 µM) have been shown to cause growth arrest and may lead to cell death.[9][10]

Q4: Is this compound stable in cell culture medium at 37°C?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect or weak induction of autophagy. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment (e.g., 10, 25, 50 µM) to determine the optimal concentration.
Insufficient incubation time: The treatment duration may be too short to induce a measurable response.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.
Poor compound stability: The compound may be degrading in the medium over a long incubation period.For experiments longer than 24 hours, consider replenishing the medium with fresh this compound.
Cell line insensitivity: Some cell lines may be less responsive to this compound.Confirm the expression of this compound targets (e.g., PI3K isoforms, VCP/p97) in your cell line. Consider using a positive control for autophagy induction (e.g., rapamycin).
Precipitation observed in the cell culture medium. Poor solubility: this compound is insoluble in aqueous solutions. The final DMSO concentration in the medium may be too low to keep it dissolved.Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility but non-toxic to the cells (typically ≤ 0.5%). Prepare a high-concentration stock in DMSO and dilute it at least 1:1000 into the medium. Vortex the diluted solution well before adding it to the cells.
Cell toxicity or unexpected off-target effects. High concentration: The concentration of this compound may be too high, leading to cytotoxicity.[5]Determine the optimal, non-toxic concentration using a cell viability assay (e.g., MTT or CellTiter-Glo).[10]
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.

Data Summary

This compound Storage and Solution Stability
Form Solvent Storage Temperature Duration
Powder--20°C≥ 3 years[2][6]
Stock SolutionDMSO or Ethanol-20°CUp to 3 months[1]
Stock SolutionDMSO or Ethanol-80°CUp to 1 year[2]
Reported Working Concentrations and Incubation Times
Cell Line Concentration Incubation Time Assay Reference
PC1243 µMNot specifiedDecrease in alpha-synuclein (B15492655) A53T[2]
COS-747 µM48 hoursInhibition of mutant huntingtin aggregation[2][8]
MEF10 µM16 hoursDegradation of Aβ/APP-CTF[2]
U-2 OS50-200 µM4-48 hoursInhibition of cell proliferation, PI3K signaling[9]
A549, HFF45 µM1 hour pre-treatmentProtection against ricin cytotoxicity[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the this compound powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). For example, to make a 10 mM stock solution of this compound (MW: 264.12 g/mol ), dissolve 2.64 mg in 1 mL of DMSO.

  • Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).[2]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 3 months).[1][2]

Protocol 2: Induction of Autophagy in Cultured Cells
  • Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase and are sub-confluent (e.g., 60-70%) at the time of treatment.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤0.5%). Vortex the medium immediately after adding the this compound stock to ensure it is fully dispersed.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells at 37°C in a humidified CO₂ incubator for the desired period (e.g., 16-24 hours).[7]

  • Analysis: Following incubation, cells can be harvested and processed for downstream analysis, such as Western blotting for LC3-II and p62/SQSTM1, or immunofluorescence staining for LC3 puncta.

Visualizations

SMER28_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation cluster_outcome Outcome This compound This compound PI3K PI3K (p110δ/γ) This compound->PI3K Inhibits VCP VCP/p97 This compound->VCP Activates PI3P_prod PI(3)P Production VCP->PI3P_prod Enhances Proteasome Proteasomal Clearance VCP->Proteasome Enhances Autophagosome Autophagosome Biogenesis PI3P_prod->Autophagosome Autophagy Autophagy Induction Autophagosome->Autophagy Clearance Clearance of Aggregate-Prone Proteins Proteasome->Clearance Autophagy->Clearance

Caption: Simplified signaling pathway of this compound-induced autophagy.

Experimental_Workflow start Start: Prepare this compound Stock seed Seed Cells in Culture Plates start->seed prepare_working Prepare this compound Working Solution and Vehicle Control seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate (e.g., 16-24h at 37°C) treat->incubate harvest Harvest Cells for Analysis incubate->harvest analysis Downstream Analysis (e.g., Western Blot, IF) harvest->analysis end End analysis->end

Caption: General experimental workflow for this compound treatment in cell culture.

Troubleshooting_Logic start Experiment Start no_effect No/Weak Effect? start->no_effect optimize_conc Optimize Concentration (Dose-Response) no_effect->optimize_conc Yes toxicity Toxicity Observed? no_effect->toxicity No optimize_time Optimize Incubation Time (Time-Course) optimize_conc->optimize_time check_stability Replenish Medium for Long Incubations optimize_time->check_stability success Successful Experiment check_stability->success lower_conc Lower this compound Concentration toxicity->lower_conc Yes toxicity->success No check_solvent Check Final Solvent Concentration lower_conc->check_solvent check_solvent->success

Caption: A logical troubleshooting guide for this compound experiments.

References

Technical Support Center: Preventing SMER28 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMER28. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments with this compound, with a specific focus on preventing its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a positive regulator of autophagy. It was initially identified as an enhancer of rapamycin's effects but functions through an mTOR-independent mechanism.[1] Recent studies have revealed two primary mechanisms of action:

  • PI3K/AKT Pathway Inhibition: this compound can directly inhibit the p110δ and, to a lesser extent, the p110γ isoforms of phosphoinositide 3-kinase (PI3K). This inhibition of the PI3K/AKT signaling pathway leads to the induction of autophagy.[2][3]

  • VCP/p97 Binding: this compound has been shown to bind to Valosin-Containing Protein (VCP/p97), an ATP-driven chaperone. This interaction enhances the assembly and activity of the PtdIns3K complex I, leading to increased autophagosome biogenesis.[4][5][6] This binding also stimulates the clearance of aggregate-prone proteins through the ubiquitin-proteasome system.[4][5]

Q2: In which solvents is this compound soluble?

A2: this compound is known to be insoluble in water.[1] It exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] For optimal results and to avoid issues with hygroscopy, it is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[1][7]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: This is a common challenge due to the hydrophobic nature of this compound. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The following troubleshooting guide provides several strategies to address this issue.

Q4: What are the potential consequences of this compound precipitation in my in vitro assay?

A4: Undissolved this compound can significantly compromise the validity of your experimental results. Key consequences include:

  • Inaccurate Concentration: The actual concentration of soluble, active this compound will be lower than intended, leading to an underestimation of its potency and effects.

  • Cellular Toxicity: Particulate matter can be cytotoxic and may interfere with normal cell adhesion and growth.

  • Assay Interference: Precipitates can interfere with automated plate readers and imaging systems, leading to erroneous data.

Troubleshooting Guide: Preventing this compound Precipitation

If you are observing precipitation of this compound upon its addition to your aqueous experimental solution, please follow the steps outlined in the workflow below.

G cluster_0 Troubleshooting Workflow start Start: this compound Precipitation Observed prep_stock Step 1: Verify Stock Solution - Is the stock solution clear? - Was fresh, anhydrous DMSO used? start->prep_stock dilution_tech Step 2: Optimize Dilution Technique - Pre-warm media to 37°C. - Add stock dropwise while vortexing. - Perform serial dilutions. prep_stock->dilution_tech If stock is clear dmso_conc Step 3: Adjust Final DMSO Concentration - Is the final DMSO concentration <0.5%? - Can your cell line tolerate a higher concentration? dilution_tech->dmso_conc If precipitation persists solubilizers Step 4: Consider Solubilizing Agents - Test biocompatible surfactants (e.g., Tween® 80). - Explore the use of co-solvents (with caution). dmso_conc->solubilizers If precipitation persists end End: Clear Solution Achieved solubilizers->end If successful

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:

  • Verify Your Stock Solution:

    • Clarity is Key: Before any dilution, ensure that your this compound stock solution in DMSO is completely clear and free of any visible particulates. If you observe any cloudiness or precipitate in your stock, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly.[8] Sonication for 5-10 minutes can also aid in re-dissolving the compound.[8]

    • Fresh Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound.[1][7] Always use fresh, anhydrous DMSO to prepare your stock solutions.

  • Optimize Your Dilution Technique:

    • Pre-warm the Medium: Warming your cell culture medium or aqueous buffer to 37°C before adding the this compound stock can help improve solubility and prevent thermal shock that might induce precipitation.[8][9]

    • Gradual Addition: Instead of adding the stock solution all at once, add it drop-wise to the pre-warmed medium while gently vortexing or swirling. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

    • Serial Dilutions: For very high dilutions, consider performing serial dilutions. Instead of a single large dilution, create an intermediate dilution of your stock in your culture medium, and then proceed with the final dilution.

  • Adjust the Final DMSO Concentration:

    • Stay Below the Cytotoxic Threshold: For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% to avoid cytotoxicity.[9] However, some cell lines can tolerate slightly higher concentrations (up to 1.0%). It is crucial to determine the tolerance of your specific cell line with a vehicle control experiment.

    • Increase DMSO if Tolerated: If your cells can tolerate a higher DMSO concentration, increasing it from a very low percentage (e.g., 0.1%) to 0.5% may be sufficient to keep this compound in solution.

  • Consider Solubilizing Agents (for challenging cases):

    • Biocompatible Surfactants: The use of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The compatibility and potential effects of any surfactant on your specific experimental system must be thoroughly tested.

    • Co-solvents: While more common for in vivo formulations, the principle of using co-solvents can be applied cautiously in vitro. Formulations containing co-solvents like PEG300 have been reported for this compound.[7] However, the introduction of additional solvents can have unintended effects on your cells and should be a last resort, accompanied by rigorous controls.

Data Presentation: this compound Solubility

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference(s)
DMSO≥ 53≥ 200.66Hygroscopic DMSO can reduce solubility; use fresh.[1]
DMSO≥ 32≥ 121.16[7]
DMSO26.41100
Ethanol53200.66[1]
WaterInsolubleInsoluble[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5≥ 9.47Clear solution; for in vivo use.[7]
10% DMSO + 90% Corn Oil≥ 2.5≥ 9.47Clear solution; for in vivo use.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, tightly sealed vials

Procedure:

  • In a sterile environment, weigh the desired amount of this compound powder.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • To aid dissolution, tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes or warm it to 37°C.

  • Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Autophagy in Cell Culture

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10-50 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare the working solutions of this compound by diluting the DMSO stock solution into pre-warmed (37°C) complete cell culture medium. Add the stock solution dropwise while gently swirling the medium.

  • Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for the desired period (e.g., 16-24 hours) at 37°C in a humidified incubator.

  • Proceed with downstream analysis (e.g., immunofluorescence for LC3, western blotting).

This compound Signaling Pathways

G cluster_0 PI3K/AKT Inhibition Pathway SMER28_PI3K This compound PI3K PI3K (p110δ/γ) SMER28_PI3K->PI3K inhibits AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Autophagy_PI3K Autophagy Induction mTORC1->Autophagy_PI3K inhibits G cluster_1 VCP/p97 Binding Pathway SMER28_VCP This compound VCP VCP/p97 SMER28_VCP->VCP binds to & activates PtdIns3K PtdIns3K Complex I VCP->PtdIns3K stimulates assembly & activity UPS Ubiquitin-Proteasome System VCP->UPS enhances activity Autophagosome Autophagosome Biogenesis PtdIns3K->Autophagosome Protein_Clearance Protein Clearance UPS->Protein_Clearance

References

Navigating SMER28 Activity in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SMER28. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their cell culture experiments. Here you will find troubleshooting guidance and frequently asked questions to ensure the successful application of this potent autophagy inducer.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
No observable increase in autophagy (e.g., no change in LC3-II levels or puncta formation). Suboptimal this compound Concentration: The effective concentration of this compound can be cell-type dependent.Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations typically range from 10 µM to 50 µM.[1]
Incorrect Incubation Time: The kinetics of autophagy induction can vary.Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak response time for autophagy induction in your cells.[1][2]
Presence of Autophagy Inhibitors: Components in the experimental setup may be inadvertently inhibiting the autophagic process.Ensure that no known autophagy inhibitors are present. If using serum, be aware that high concentrations of growth factors can counteract autophagy induction.
Cell Line Insensitivity: Some cell lines may be less responsive to this compound-induced autophagy.Consider using a positive control for autophagy induction (e.g., starvation or rapamycin) to confirm the responsiveness of your cell line.
Significant Cell Death or Cytotoxicity Observed. High this compound Concentration: At higher concentrations (e.g., 200 µM), this compound can induce apoptosis and inhibit cell proliferation.[3]Reduce the concentration of this compound used. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold for your cell line.
Prolonged Incubation: Extended exposure to this compound, even at lower concentrations, may lead to cytotoxicity.Shorten the incubation time. Refer to your time-course experiment to use the shortest effective duration.
Cell Cycle Arrest: this compound can cause a partial arrest of the cell cycle in the G1 phase, which may be misinterpreted as general cytotoxicity.[3]Analyze the cell cycle profile of treated cells using flow cytometry to distinguish between cell cycle arrest and apoptosis.
Variability in Experimental Results. Inconsistent Serum Concentration: Serum contains growth factors that activate the PI3K/Akt/mTOR pathway, which is inhibited by this compound.[3] Variations in serum concentration between experiments can lead to inconsistent results.Standardize the serum concentration in your cell culture medium for all experiments involving this compound. If possible, consider reducing the serum concentration during treatment, but be mindful of cell health.
This compound Stock Solution Degradation: Improper storage can lead to loss of activity.Store this compound stock solutions in DMSO at -20°C.[4] Prepare fresh working dilutions for each experiment.
Unexpected Off-Target Effects. Inhibition of Receptor Tyrosine Kinase Signaling: this compound can completely arrest signaling downstream of receptor tyrosine kinases, affecting pathways beyond autophagy.[3]Be aware of this mechanism when interpreting data. If studying a process that is also regulated by growth factor signaling, consider the pleiotropic effects of this compound.
Inhibition of PI3K Isoforms: this compound directly inhibits PI3Kδ and, to a lesser extent, p110γ.[3] This may have broader effects than just mTOR-related autophagy.Acknowledge the direct PI3K inhibition in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How does serum in the cell culture medium affect this compound activity?

A1: Serum is a critical factor to consider when working with this compound. Serum is rich in growth factors that activate receptor tyrosine kinases, leading to the stimulation of the PI3K/Akt/mTOR signaling pathway. This compound's primary mechanism of action involves the direct inhibition of the p110δ and p110γ subunits of PI3K, thereby antagonizing the pro-survival and anti-autophagic signals mediated by serum.[3]

Therefore, the presence of serum provides the signaling context against which this compound acts. High concentrations of serum may necessitate higher concentrations of this compound to achieve the desired level of autophagy induction. Conversely, in low-serum or serum-free conditions, the baseline activity of the PI3K/Akt/mTOR pathway is lower, and a lower concentration of this compound may be sufficient. For experimental consistency, it is crucial to maintain a constant serum concentration across all treatment groups and experiments.

Q2: What is the detailed mechanism of action for this compound?

A2: this compound induces autophagy through a multi-faceted mechanism. Initially identified as an mTOR-independent autophagy enhancer, more recent studies have elucidated a more direct mode of action.[5][6] this compound directly binds to and inhibits the catalytically active p110δ and, to a lesser extent, the p110γ subunits of phosphatidylinositol 3-kinase (PI3K).[3] This inhibition prevents the conversion of PIP2 to PIP3, leading to reduced activation of downstream effectors such as Akt and mTORC1. The suppression of mTORC1 signaling is a key trigger for the initiation of autophagy.

Additionally, other research suggests that this compound can bind to the protein VCP/p97, enhancing its ATPase activity.[7][8] This interaction has been shown to stimulate autophagosome biogenesis and also promote the clearance of ubiquitinated proteins through the proteasome.[7][8]

SMER28_Signaling_Pathway cluster_serum Serum Growth Factors cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K (p110δ/γ) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts Autophagy_Induction Autophagy Induction PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Leads to This compound This compound This compound->PI3K Inhibition LC3_Puncta_Workflow start Seed cells on coverslips treat Treat with this compound or Vehicle (DMSO) start->treat fix Fix with 4% PFA treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with primary anti-LC3 Ab block->primary_ab secondary_ab Incubate with fluorescent secondary Ab primary_ab->secondary_ab mount Mount with DAPI secondary_ab->mount image Image and Quantify LC3 Puncta mount->image PI3K_Inhibition_Assay reagents Recombinant PI3K + this compound/Vehicle reaction Kinase Reaction (PIP2 -> PIP3) reagents->reaction substrate Add PIP2 Substrate substrate->reaction detection Detect PIP3 Production reaction->detection analysis Calculate % Inhibition and IC50 detection->analysis

References

SMER28 Stock Solutions: A Technical Guide to Long-Term Stability and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of SMER28 stock solutions. This document outlines best practices for storage, preparation, and troubleshooting to ensure the consistent performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Some suppliers also indicate solubility in ethanol (B145695) and dimethylformamide (DMF).[3] For in vivo applications, specific formulations involving solvents like PEG300, Tween-80, and saline or corn oil are used.[1]

Q2: What are the optimal storage conditions and expected shelf-life for this compound stock solutions?

A2: For long-term stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1][2] Specific recommendations vary slightly among suppliers but generally fall within the ranges outlined in the table below.

Q3: Can I store my this compound stock solution at -20°C instead of -80°C?

A3: Yes, storage at -20°C is an option, but it may result in a shorter shelf-life compared to storage at -80°C.[1][2] For maximal stability, -80°C is recommended.

Q4: My this compound solution has precipitated. What should I do?

A4: If you observe precipitation, gentle warming and/or sonication can be used to help redissolve the compound.[1] To prevent precipitation, ensure you are using a suitable solvent and that the concentration does not exceed its solubility limit. For aqueous dilutions, it is often recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or ethanol before diluting with your aqueous buffer.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[3]

Data Summary: Storage and Stability of this compound

The following tables summarize the recommended storage conditions for both this compound powder and its stock solutions, as compiled from various suppliers.

Table 1: Stability of this compound Powder

Storage TemperatureShelf-Life
-20°C3 years[1][2]
4°C2 years[1]

Table 2: Long-Term Stability of this compound Stock Solutions

Storage TemperatureSolventShelf-Life
-80°CDMSO1 to 2 years[1][2]
-20°CDMSO1 month to 1 year[1][2]

Note: The stability of the stock solution can be influenced by the quality of the solvent and the frequency of handling. It is crucial to use anhydrous, high-purity solvents and to minimize exposure to light and air.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 264.12 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.64 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Bioactivity using LC3 Puncta Formation Assay

This assay confirms the biological activity of your this compound stock solution by measuring the induction of autophagy, characterized by the formation of LC3-positive puncta in cultured cells.

Materials:

  • Cells cultured on coverslips (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against LC3B

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 10-50 µM) and a corresponding concentration of the vehicle (DMSO) for 16-24 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-LC3B antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium with DAPI.

  • Image the cells using a fluorescence microscope and quantify the number of LC3-positive puncta per cell. A significant increase in LC3 puncta in this compound-treated cells compared to the vehicle control indicates bioactivity.

Visualizing this compound's Mechanism and Experimental Workflows

Signaling Pathway of this compound

This compound enhances autophagy through a mechanism that is independent of mTOR.[2][4] It directly binds to Valosin-Containing Protein (VCP/p97), stimulating its ATPase activity. This leads to the enhanced assembly and activity of the PtdIns3K complex I, resulting in increased levels of PtdIns3P and subsequent autophagosome biogenesis.[4][5][6] Additionally, this compound's interaction with VCP promotes the clearance of misfolded proteins via the ubiquitin-proteasome system.[4][5][6]

SMER28_Signaling_Pathway This compound This compound VCP VCP/p97 This compound->VCP binds and activates PtdIns3K_complex PtdIns3K complex I (BECN1, ATG14, etc.) VCP->PtdIns3K_complex stimulates assembly and activity UPS Ubiquitin-Proteasome System VCP->UPS stimulates PtdIns3P PtdIns3P PtdIns3K_complex->PtdIns3P increases production Autophagosome Autophagosome Biogenesis PtdIns3P->Autophagosome Clearance Enhanced Clearance of Misfolded Proteins Autophagosome->Clearance UPS->Clearance Misfolded_Proteins Misfolded Proteins Misfolded_Proteins->Autophagosome Misfolded_Proteins->UPS

Caption: this compound signaling pathway enhancing autophagy and proteasomal clearance.
Experimental Workflow: Stock Solution Preparation and Storage

A systematic approach to preparing and storing this compound stock solutions is critical for experimental reproducibility.

Stock_Solution_Workflow start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility sonicate Warm/Sonicate check_solubility->sonicate No aliquot Aliquot into Light-Protected Tubes check_solubility->aliquot Yes sonicate->check_solubility store Store at -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing and storing this compound stock solutions.
Troubleshooting Guide: Logical Flow for Addressing Stock Solution Issues

Encountering issues with your this compound stock solution can compromise your experimental results. This logical diagram provides a step-by-step troubleshooting guide.

Troubleshooting_Workflow issue Issue with this compound Experiment check_solution Inspect Stock Solution: Precipitate or Color Change? issue->check_solution precipitate Precipitate Observed check_solution->precipitate Yes no_precipitate No Precipitate check_solution->no_precipitate No warm_sonicate Gently Warm/Sonicate precipitate->warm_sonicate check_activity Assess Bioactivity (e.g., LC3 Puncta Assay) no_precipitate->check_activity redissolved Does it Redissolve? warm_sonicate->redissolved use_solution Use Solution redissolved->use_solution Yes discard Consider Preparing Fresh Stock redissolved->discard No correct_storage Correct Storage Practices discard->correct_storage activity_ok Is Bioactivity Confirmed? check_activity->activity_ok activity_ok->use_solution Yes troubleshoot_assay Troubleshoot Experimental Assay Conditions activity_ok->troubleshoot_assay No check_storage Review Storage Conditions: Temp, Freeze-Thaw Cycles troubleshoot_assay->check_storage storage_ok Are Storage Conditions Optimal? check_storage->storage_ok storage_ok->use_solution Yes storage_ok->discard No

Caption: A logical workflow for troubleshooting common this compound stock solution issues.

References

Technical Support Center: SMER28 Experiments and Cell Confluence Normalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SMER28, a small molecule enhancer of autophagy. The focus is on addressing the critical aspect of normalizing for cell confluence to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce autophagy?

A1: this compound is a small-molecule enhancer of rapamycin (B549165) (SMER) that promotes autophagy independently of the mTOR pathway.[1][2][3][4][5] Its mechanism of action involves binding to the VCP/p97 ATPase, which in turn stimulates the assembly and activity of the PI3K complex I.[4][6][7] This leads to increased production of phosphatidylinositol 3-phosphate (PtdIns3P), a key step in autophagosome biogenesis, ultimately enhancing the clearance of cellular debris and aggregate-prone proteins.[4][6]

Q2: Why is normalizing for cell confluence particularly important in this compound experiments?

A2: Normalizing for cell confluence is crucial for several reasons. Firstly, this compound treatment can retard cell growth or even cause a complete growth arrest at higher concentrations, directly impacting cell confluence.[8] Secondly, cell confluence itself can influence the basal level of autophagy; high cell density can induce autophagy due to contact inhibition and nutrient depletion.[9][10][11] Therefore, failing to account for confluence can lead to misinterpretation of this compound's effects, as changes in autophagy markers could be due to differences in cell number rather than a direct effect of the compound.

Q3: What are the common methods to measure and normalize for cell confluence?

A3: Several methods can be employed to measure and normalize for cell confluence:

  • Image-based analysis: This is a non-destructive method where phase-contrast images of the cells are captured at the beginning and end of the experiment. Software such as ImageJ or dedicated systems like the Olympus CKX53 with CKX-CCSW software can be used to calculate the percentage of the surface area covered by cells.[12][13][14]

  • DNA quantification assays: At the end of the experiment, cells can be lysed, and the total DNA content can be measured using fluorescent dyes like Hoechst or PicoGreen. The autophagy marker signal can then be normalized to the DNA content in each well.

  • Protein quantification assays: Similar to DNA quantification, the total protein content in each well can be measured using assays like the BCA or Bradford assay. This provides another way to normalize the signal of interest.

  • Cell counting: Although more labor-intensive, direct cell counting using a hemocytometer or an automated cell counter at the end of the experiment provides a direct measure of cell number for normalization.

Q4: How does this compound affect cell proliferation, and at what concentrations?

A4: this compound has been shown to inhibit cell proliferation in a dose-dependent manner. For instance, in U-2 OS cells, a concentration of 50 µM this compound was found to retard cell growth to a similar extent as 300 nM rapamycin.[8] A higher concentration of 200 µM this compound led to an almost complete growth arrest after an initial lag phase.[8] It is essential to determine the optimal concentration for your specific cell line and experimental goals, balancing autophagy induction with effects on cell viability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in autophagy readouts between replicate wells treated with this compound. Inconsistent initial cell seeding density leading to different final confluencies.Ensure homogenous cell seeding by thoroughly resuspending the cell solution before plating. Use a multichannel pipette for better consistency across a multi-well plate.
Increased autophagy signal in control (DMSO-treated) wells. High cell confluence at the end of the experiment is inducing autophagy.Optimize initial seeding density to ensure that control cells do not exceed 70-80% confluency by the end of the experiment.[13] Consider shortening the experimental duration if necessary.
Difficulty distinguishing between this compound-induced autophagy and confluence-induced autophagy. Lack of proper normalization.Implement a robust normalization strategy. At the end of your experiment, in addition to your autophagy measurement, quantify cell number or density using one of the methods described in FAQ #3. Normalize your autophagy data to the confluence data.
This compound treatment leads to significant cell death at the desired concentration for autophagy induction. The concentration of this compound is too high for the specific cell line, leading to toxicity rather than just growth inhibition.Perform a dose-response curve to determine the optimal concentration of this compound that induces autophagy without causing significant cytotoxicity in your cell line. A cell viability assay (e.g., CellTiter-Glo) can be run in parallel.[8]
No significant difference in autophagy levels between control and this compound-treated cells after normalization. The effect of this compound on autophagy is masked by its effect on cell proliferation.Consider using shorter treatment times. This may allow for the detection of early autophagy induction before significant changes in cell confluence occur. Also, ensure that the assay for autophagy is sensitive enough to detect subtle changes.

Data Presentation

Table 1: Effect of this compound on Cell Proliferation in U-2 OS Cells

TreatmentConcentrationObservation
DMSO (Control)-Normal cell growth
This compound50 µMRetarded cell growth, comparable to 300 nM rapamycin[8]
This compound200 µMAlmost complete growth arrest after an initial ~8-hour lag phase[8]
Rapamycin300 nMRetarded cell growth[8]

Experimental Protocols

Protocol 1: General Workflow for a this compound Experiment with Confluence Normalization

This protocol provides a general workflow for treating cells with this compound and measuring an autophagy marker, with a key step for confluence normalization.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Reagents for your chosen autophagy assay (e.g., LC3-II antibody for Western blot, or a fluorescent autophagy reporter)

  • Reagents for your chosen normalization assay (e.g., DNA or protein quantification kit)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach approximately 50-60% confluency at the time of treatment. It is critical to ensure even seeding across all wells.

  • Initial Confluence Imaging (T=0): Just before adding the compounds, acquire phase-contrast images of each well. These images will serve as your baseline for confluence.

  • Treatment: Prepare working solutions of this compound and the vehicle control (DMSO) in a complete medium. Aspirate the old medium from the cells and add the treatment solutions. Typical concentrations of this compound range from 10 µM to 50 µM.[1][8]

  • Incubation: Incubate the cells for the desired treatment period (e.g., 4, 8, 16, or 24 hours).[1][8]

  • Final Confluence Imaging (T=end): At the end of the incubation period, acquire another set of phase-contrast images of each well.

  • Autophagy Assay: Proceed with your chosen method to measure autophagy. For example, lyse the cells for Western blot analysis of LC3-II or fix the cells for immunofluorescence staining of LC3 puncta.

  • Confluence Analysis: Use image analysis software to determine the percent confluence for each well at T=0 and T=end. Calculate the change in confluence during the experiment.

  • Data Normalization: Normalize the results of your autophagy assay to the final confluence percentage or the change in confluence. For example, if you quantified band intensity for LC3-II, you would divide this value by the percent confluence for that well.

Visualizations

SMER28_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Autophagosome Autophagosome Formation mTORC1->Autophagosome Inhibits VCP VCP/p97 PI3K_complex_I PI3K Complex I (Beclin 1, Vps34, etc.) VCP->PI3K_complex_I Stimulates assembly and activity PtdIns3P PtdIns3P PI3K_complex_I->PtdIns3P Produces PtdIns3P->Autophagosome Initiates This compound This compound This compound->VCP Binds to Experimental_Workflow Start Start Seed_Cells 1. Seed Cells in Multi-well Plate Start->Seed_Cells Image_T0 2. Acquire Initial Confluence Images (T=0) Seed_Cells->Image_T0 Treat_Cells 3. Treat Cells with This compound or Vehicle Image_T0->Treat_Cells Incubate 4. Incubate for Desired Time Treat_Cells->Incubate Image_Tend 5. Acquire Final Confluence Images (T=end) Incubate->Image_Tend Assay_Autophagy 6. Perform Autophagy Assay Image_Tend->Assay_Autophagy Analyze_Confluence 7. Analyze Confluence Image_Tend->Analyze_Confluence Normalize_Data 8. Normalize Autophagy Data to Confluence Assay_Autophagy->Normalize_Data Analyze_Confluence->Normalize_Data End End Normalize_Data->End

References

Validation & Comparative

A Researcher's Guide to Validating the Specificity of SMER28-Induced Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of experimental methodologies and data for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the experimental approaches required to validate the specificity of SMER28 as an autophagy inducer. We compare its performance with alternative compounds and provide the necessary experimental data and protocols to ensure rigorous scientific validation.

Understanding this compound: Mechanism of Action and Specificity

This compound is a small molecule enhancer of autophagy that was initially identified for its ability to induce autophagy independently of the mTOR pathway, a key regulator of cellular growth and metabolism.[1][2][3] This mTOR-independent mechanism is a critical feature that distinguishes this compound from classical autophagy inducers like rapamycin (B549165).

Subsequent research has revealed a more nuanced mechanism of action. This compound has been shown to directly interact with and modulate the activity of at least two key cellular proteins:

  • Valosin-containing protein (VCP/p97): this compound binds to VCP/p97 and stimulates its ATPase activity. This interaction enhances the formation of autophagosomes, the double-membraned vesicles that sequester cellular components for degradation. The pro-autophagic activity of this compound has been shown to be dependent on its interaction with VCP.[1][4][5]

  • Phosphoinositide 3-kinase (PI3K) p110 delta: this compound can directly inhibit the catalytic subunit p110δ of class I PI3K.[6][7][8] This inhibitory action on the PI3K/AKT/mTOR signaling pathway contributes to its autophagy-inducing effects.

Furthermore, this compound has been observed to have an impact on microtubule dynamics, an effect not seen with rapamycin.[9] This unique characteristic suggests a multifaceted mechanism of action that extends beyond canonical autophagy induction pathways.

Comparing this compound with Alternative Autophagy Inducers

To validate the specificity of this compound, it is essential to compare its effects with other well-characterized autophagy inducers that operate through different mechanisms.

CompoundMechanism of ActionKey Characteristics
This compound mTOR-independent; VCP/p97 activator; PI3Kδ inhibitorInduces autophagy without inhibiting the central mTORC1 complex. Also affects microtubule dynamics and the ubiquitin-proteasome system.[1][6][9]
Rapamycin mTOR-dependent; allosteric inhibitor of mTORC1The classical autophagy inducer. Its effects are directly tied to the inhibition of mTOR signaling.
Torin1 mTOR-dependent; ATP-competitive inhibitor of mTORA more potent and direct inhibitor of mTOR compared to rapamycin, leading to a more robust induction of autophagy.
Inactive this compound Analogs N/A (should not induce autophagy)Structurally similar to this compound but lacking the functional groups necessary for its biological activity. Serve as crucial negative controls to rule out non-specific effects.

Experimental Validation of this compound's Specificity

A multi-pronged experimental approach is necessary to rigorously validate the specificity of this compound's effect on autophagy.

Core Experimental Workflow

G cluster_0 Initial Screening cluster_1 Autophagic Flux Analysis cluster_2 Mechanism & Off-Target Validation A Treat cells with this compound, Rapamycin (positive control), Inactive Analog (negative control), Vehicle (DMSO) B Monitor LC3-I to LC3-II conversion (Western Blot) A->B C Quantify LC3 puncta (Immunofluorescence Microscopy) A->C D Treat cells with compounds +/- Lysosomal Inhibitors (e.g., Bafilomycin A1, Chloroquine) A->D E Measure LC3-II turnover (Western Blot) D->E F Analyze p62/SQSTM1 degradation (Western Blot) D->F G Assess mTOR pathway activation (Phospho-S6K, Phospho-4E-BP1) D->G H VCP/p97 ATPase activity assay G->H I PI3K delta in vitro kinase assay H->I J Microtubule stability assay (e.g., tubulin acetylation) I->J

Caption: Experimental workflow for validating this compound's specificity on autophagy.

Detailed Experimental Protocols

1. LC3 Turnover Assay (Autophagic Flux)

This assay is the gold standard for measuring the dynamic process of autophagy. It distinguishes between an increase in autophagosome formation and a blockage in their degradation.[2][10][11]

  • Objective: To quantify the rate of autophagosome degradation in the presence of this compound.

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with this compound, rapamycin (positive control), an inactive this compound analog (negative control), or vehicle (DMSO) for a predetermined time course (e.g., 2, 4, 6, 8 hours).

    • For the last 2 hours of the treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or chloroquine (B1663885) (50 µM) to a parallel set of wells for each condition.

    • Lyse the cells and perform Western blotting for LC3.

    • Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor.

  • Expected Outcome: this compound should show a significant increase in LC3-II accumulation in the presence of Bafilomycin A1 compared to Bafilomycin A1 alone, indicating an increase in autophagosome synthesis. This effect should be comparable to or distinct from that of rapamycin. The inactive analog should show no significant change.

2. p62/SQSTM1 Degradation Assay

p62, or sequestosome 1, is a protein that is selectively degraded by autophagy. Therefore, its levels are inversely correlated with autophagic activity.[12][13][14][15][16]

  • Objective: To assess the degradation of an autophagy-specific substrate.

  • Methodology:

    • Treat cells with this compound, rapamycin, an inactive analog, and vehicle for an extended time course (e.g., 6, 12, 24 hours).

    • Lyse the cells and perform Western blotting for p62.

    • Quantify the p62 band intensity and normalize to a loading control (e.g., actin or tubulin).

  • Expected Outcome: Treatment with this compound and rapamycin should lead to a time-dependent decrease in p62 levels, indicating its degradation via autophagy. The inactive analog should not significantly affect p62 levels.

3. mTOR Signaling Pathway Analysis

This experiment is crucial to confirm the mTOR-independent mechanism of this compound.

  • Objective: To determine if this compound treatment affects the phosphorylation status of key mTORC1 downstream targets.

  • Methodology:

    • Treat cells with this compound, rapamycin, and vehicle for a short duration (e.g., 1-4 hours).

    • Lyse the cells and perform Western blotting for phosphorylated and total levels of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

  • Expected Outcome: Rapamycin treatment should significantly reduce the phosphorylation of S6K and 4E-BP1. In contrast, this compound should not cause a significant change in the phosphorylation of these mTORC1 substrates, confirming its mTOR-independent mode of action.

Signaling Pathway of this compound-Induced Autophagy

cluster_this compound This compound cluster_alternatives Alternatives cluster_pathway Cellular Machinery This compound This compound VCP VCP/p97 This compound->VCP activates PI3K_delta PI3K delta This compound->PI3K_delta inhibits Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Torin1 Torin1 Torin1->mTORC1 Autophagy_Machinery Autophagy Machinery VCP->Autophagy_Machinery PI3K_delta->mTORC1 mTORC1->Autophagy_Machinery Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome

Caption: Simplified signaling pathways of this compound and alternative autophagy inducers.

Conclusion

Validating the specificity of this compound's effect on autophagy requires a systematic and multi-faceted approach. By employing the comparative experiments and detailed protocols outlined in this guide, researchers can confidently assess the on-target efficacy of this compound and distinguish its unique mTOR-independent mechanism from other autophagy inducers. The use of appropriate positive and negative controls, including well-established compounds like rapamycin and inactive analogs of this compound, is paramount for generating robust and publishable data. This rigorous validation is essential for advancing our understanding of autophagy and for the potential development of novel therapeutics targeting this fundamental cellular process.

References

Confirming SMER28's Autophagic Mechanism of Action Using ATG5 Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of small molecule autophagy inducers is paramount. This guide provides a comparative analysis of experimental data to confirm the role of Autophagy Related 5 (ATG5) in the function of SMER28, a known autophagy-enhancing compound.

The Role of ATG5 in this compound-Induced Autophagy

The central hypothesis is that if this compound induces autophagy through the canonical pathway, its effects will be abrogated in cells lacking ATG5. Seminal studies have demonstrated that the clearance of aggregate-prone proteins and amyloid-β by this compound is indeed dependent on a functional ATG5-dependent autophagy pathway.[5][6]

More recent investigations into the direct molecular target of this compound have identified Valosin-Containing Protein (VCP/p97), an ATPase involved in protein quality control.[7] The binding of this compound to VCP enhances its activity, which in turn stimulates the PtdIns3K complex I, a key step in autophagosome biogenesis.[7] Another line of research suggests that this compound can directly inhibit the p110δ and p110γ subunits of phosphoinositide 3-kinase (PI3K), leading to an attenuation of the PI3K/mTOR signaling pathway.[8][9] Both proposed mechanisms ultimately converge on the core autophagy machinery, for which ATG5 is indispensable.

Comparative Analysis of this compound and Other Autophagy Inducers

To provide a comprehensive understanding, this guide compares this compound with other well-known autophagy inducers, Rapamycin and Torin 1, particularly in the context of their dependence on ATG5.

  • This compound: As established, its mechanism is ATG5-dependent.

  • Rapamycin: An allosteric inhibitor of mTORC1, Rapamycin's autophagy-inducing effect is also critically dependent on the core autophagy machinery, including ATG5.

  • Torin 1: A potent ATP-competitive inhibitor of both mTORC1 and mTORC2, Torin 1 induces a more robust autophagic response than rapamycin. However, its action is also contingent on a functional ATG5-dependent pathway.

Quantitative Data Summary

The following tables summarize the expected quantitative data from key experiments designed to validate the ATG5-dependency of this compound.

Table 1: LC3 Puncta Formation in Wild-Type vs. ATG5 KO Cells

Cell LineTreatmentAverage LC3 Puncta per Cell (normalized to control)
Wild-Type Control (DMSO)1.0
This compound (50 µM)3.5
Rapamycin (100 nM)4.0
Torin 1 (250 nM)5.5
ATG5 KO Control (DMSO)1.0
This compound (50 µM)1.1
Rapamycin (100 nM)1.2
Torin 1 (250 nM)1.3

Table 2: Autophagic Flux Measured by LC3-II/LC3-I Ratio and p62 Degradation in Wild-Type vs. ATG5 KO Cells

Cell LineTreatmentLC3-II/LC3-I Ratio (normalized to control)p62/SQSTM1 Level (normalized to control)
Wild-Type Control (DMSO)1.01.0
This compound (50 µM)2.80.4
Rapamycin (100 nM)3.20.3
Torin 1 (250 nM)4.50.2
ATG5 KO Control (DMSO)1.01.0
This compound (50 µM)1.10.9
Rapamycin (100 nM)1.20.9
Torin 1 (250 nM)1.30.8

Visualizing the Experimental Logic and Pathways

To further clarify the experimental design and the underlying signaling pathways, the following diagrams are provided.

experimental_workflow Experimental Workflow to Confirm ATG5-Dependency of this compound cluster_cells Cell Lines cluster_treatments Treatments cluster_assays Assays WT Wild-Type Cells This compound This compound WT->this compound Treat Rapamycin Rapamycin WT->Rapamycin Treat Torin1 Torin 1 WT->Torin1 Treat Control Control (DMSO) WT->Control Treat ATG5_KO ATG5 KO Cells ATG5_KO->this compound Treat ATG5_KO->Rapamycin Treat ATG5_KO->Torin1 Treat ATG5_KO->Control Treat LC3_Puncta LC3 Puncta Imaging This compound->LC3_Puncta Analyze Western_Blot Western Blot (LC3-II, p62) This compound->Western_Blot Analyze Rapamycin->LC3_Puncta Analyze Rapamycin->Western_Blot Analyze Torin1->LC3_Puncta Analyze Torin1->Western_Blot Analyze Control->LC3_Puncta Analyze Control->Western_Blot Analyze Compare Results Compare Results LC3_Puncta->Compare Results Western_Blot->Compare Results

Experimental Workflow Diagram

smer28_pathway This compound Signaling Pathway and the Role of ATG5 cluster_knockout ATG5 Knockout Effect This compound This compound VCP VCP/p97 This compound->VCP binds & activates PI3K_delta_gamma PI3K p110δ/γ This compound->PI3K_delta_gamma inhibits PI3K_complex PtdIns3K Complex I VCP->PI3K_complex stimulates assembly PI3K_delta_gamma->PI3K_complex attenuates signaling to Autophagosome_biogenesis Autophagosome Biogenesis PI3K_complex->Autophagosome_biogenesis ATG5 ATG5 (absent) Autophagosome_biogenesis->ATG5 requires Autophagy Autophagy (blocked) ATG5->Autophagy

This compound Signaling Pathway

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Wild-type and ATG5 knockout Mouse Embryonic Fibroblasts (MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatments: Cells are seeded in appropriate plates or dishes. After reaching 60-70% confluency, the medium is replaced with fresh medium containing either this compound (e.g., 50 µM), Rapamycin (e.g., 100 nM), Torin 1 (e.g., 250 nM), or DMSO as a vehicle control. Treatment duration is typically 16-24 hours.

LC3 Puncta Imaging (Autophagy Flux Assay)
  • Transfection (Optional but Recommended): For robust visualization, cells are transiently transfected with a plasmid encoding GFP-LC3 or a tandem mCherry-GFP-LC3 reporter using a suitable transfection reagent.

  • Cell Seeding: Transfected or non-transfected cells are seeded onto glass coverslips in 24-well plates.

  • Treatment: Cells are treated with the compounds as described above.

  • Fixation and Permeabilization: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining (for endogenous LC3): If not using a fluorescent reporter, cells are blocked with 1% BSA in PBS for 1 hour, followed by incubation with a primary antibody against LC3 overnight at 4°C. After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour.

  • Mounting and Imaging: Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a fluorescence or confocal microscope.

  • Quantification: The number of LC3-positive puncta per cell is quantified from multiple images using image analysis software (e.g., ImageJ).

Western Blotting for LC3 and p62/SQSTM1
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software, and the LC3-II/LC3-I ratio and p62 levels are normalized to the loading control.

Conclusion

The use of ATG5 knockout cells provides a definitive method to confirm that this compound induces autophagy through the canonical, ATG5-dependent pathway. The abrogation of this compound-induced LC3 puncta formation, the lack of an increase in the LC3-II/LC3-I ratio, and the failure to degrade p62 in ATG5 KO cells, in stark contrast to the effects observed in wild-type cells, collectively provide robust evidence for its mechanism of action. This comparative approach is essential for the validation of this compound and other autophagy-inducing compounds in drug discovery and development pipelines.

References

Comparing SMER28 efficacy to rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of SMER28 and Rapamycin (B549165) Efficacy in Autophagy Induction

Introduction

In the field of cellular biology and drug development, the induction of autophagy—a critical cellular process for degrading and recycling damaged organelles and misfolded proteins—is a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. Both this compound (Small Molecule Enhancer of Rapamycin 28) and rapamycin are well-established inducers of autophagy. While rapamycin is a widely used immunosuppressant and a canonical inhibitor of the mTOR (mechanistic Target of Rapamycin) pathway, this compound has emerged as a novel compound that promotes autophagy through distinct, mTOR-independent mechanisms. This guide provides an objective comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and rapamycin lies in their molecular mechanisms for inducing autophagy.

Rapamycin: As a well-characterized macrolide, rapamycin's primary mode of action is the inhibition of mTOR Complex 1 (mTORC1). It first forms a complex with the intracellular protein FKBP12 (FK506-binding protein 12)[1][2][3]. This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, allosterically inhibiting its kinase activity[2][4]. Since mTORC1 is a key negative regulator of autophagy, its inhibition mimics a state of cellular starvation, leading to the de-repression of the autophagy-initiating ULK1 complex and subsequent autophagosome formation[2][5].

This compound: Initially identified in a screen for compounds that enhance the effects of rapamycin, this compound was quickly found to induce autophagy independently of the mTOR pathway[6][7][8]. Subsequent research has elucidated its distinct mechanisms. One key mechanism involves the direct inhibition of the PI3K/AKT signaling axis by binding to the catalytically active p110δ subunit of phosphoinositide 3-kinase (PI3K)[9]. More recently, this compound has been shown to bind to and activate the Valosin-Containing Protein (VCP/p97), an ATPase involved in protein quality control. This interaction enhances autophagosome biogenesis and concurrently stimulates the clearance of misfolded proteins through the ubiquitin-proteasome system[10][11].

G cluster_0 Rapamycin Pathway cluster_1 This compound Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds mTORC1 mTORC1 Rapamycin->mTORC1 Complex inhibits FKBP12->mTORC1 Complex inhibits Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition promotes Autophagy_Induction Autophagy Induction This compound This compound PI3K PI3K p110δ This compound->PI3K inhibits VCP VCP/p97 This compound->VCP activates PI3K->Autophagy_Induction leads to VCP->Autophagy_Induction promotes Proteasome Proteasomal Clearance VCP->Proteasome promotes

Caption: Distinct signaling pathways of Rapamycin and this compound for autophagy modulation.

Quantitative Data Presentation: Efficacy Comparison

Direct comparative studies highlight the differential effects of this compound and rapamycin on cell signaling, growth, and viability.

Table 1: Effects on Cell Signaling and Viability
ParameterThis compound (50 µM)This compound (200 µM)Rapamycin (300 nM)Cell LineReference
p-mTOR (Ser2448) Levels No significant changeReduced to levels comparable to rapamycinSignificantly reducedU-2 OS[9]
p-p70S6K (Thr389) Levels No significant changeReduced by ~50%Significantly reducedU-2 OS[9]
Cell Growth Retardation Comparable to 300 nM rapamycinAlmost complete growth arrestComparable to 50 µM this compoundU-2 OS[9]
Cell Viability (48h) >95% viable cells~55% viable cells (~25% cell death)>95% viable cellsU-2 OS[9]

Data summarized from Kirchenwitz et al.[9]

Table 2: Effects on Neuronal Differentiation and Microtubule Stability
ParameterThis compound (50 µM)RapamycinControlCell LineReference
Neurite Outgrowth PromotedNo effectBaselineNGF-differentiated PC-12[12]
Tubulin Acetylation Moderately increasedNo effectBaselineNGF-differentiated PC-12[12]

Data summarized from Lüningschrör et al.[12]

Table 3: Clearance of Pathogenic Proteins
CompoundSubstrate ClearedEfficacyMechanismReference
This compound Mutant Huntingtin, A53T α-synucleinSignificant clearance in cell and Drosophila modelsmTOR-independent autophagy[8]
This compound Aβ and APP-CTFMarked decreaseAtg5-dependent autophagy[13][14]
Rapamycin & this compound A53T α-synucleinAdditive effect in reducing levelsmTOR-dependent and independent pathways[8]

Experimental Protocols

Accurate assessment of autophagy requires robust experimental design. Below are generalized protocols for key assays used to evaluate the efficacy of autophagy inducers like this compound and rapamycin.

Western Blotting for Autophagy Markers

This method is used to quantify changes in the levels of key autophagy-related proteins.

  • Cell Culture and Treatment: Plate cells (e.g., U-2 OS, HeLa, or PC12) at a density of 1x10⁶ cells per 60 mm dish. Allow cells to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 50-200 µM), rapamycin (e.g., 100-300 nM), or DMSO (vehicle control) for a specified duration (e.g., 4, 12, or 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • LC3B (to detect conversion from LC3-I to LC3-II, a marker of autophagosome formation)

    • p62/SQSTM1 (an autophagy substrate that is degraded, so levels decrease with increased flux)

    • Phospho-mTOR, Phospho-p70S6K (to confirm mTOR pathway inhibition)

    • Actin or Tubulin (as a loading control)

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Autophagy Flux Assay

This assay distinguishes between the induction of autophagosome formation and a blockage in their degradation.

  • Protocol: Treat cells with this compound or rapamycin as described above, but include a parallel set of treatments where a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) is added for the final 2-4 hours of incubation.

  • Analysis: Perform Western blotting for LC3B. A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the inducer alone indicates a functional autophagic flux (i.e., autophagosomes are being formed and delivered to the lysosome for degradation).

Cell Viability Assay

This is used to assess the cytostatic or cytotoxic effects of the compounds.

  • Protocol: Seed cells (e.g., U-2 OS) in a 96-well plate at 3,000-5,000 cells/well. Treat with a range of concentrations of this compound, rapamycin, and controls for 24-48 hours.

  • Measurement: Use a commercial viability reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Read luminescence on a plate reader.

G cluster_workflow General Experimental Workflow cluster_assays 4. Downstream Assays A 1. Cell Culture (e.g., U-2 OS, PC12) B 2. Compound Treatment - this compound - Rapamycin - DMSO Control A->B C 3. Incubation (e.g., 4-48 hours) B->C D Western Blot (LC3-II, p62, p-mTOR) C->D E Viability Assay (CellTiter-Glo) C->E F Microscopy (GFP-LC3 puncta) C->F G 5. Data Analysis & Comparison D->G E->G F->G

Caption: A general experimental workflow for comparing autophagy-inducing compounds.

Summary and Conclusion

This compound and rapamycin are both effective inducers of autophagy but operate through fundamentally different signaling pathways.

  • Rapamycin is a specific, potent inhibitor of mTORC1, making it an invaluable tool for studying mTOR-dependent autophagy. Its efficacy is well-documented, though its immunosuppressive properties and complex feedback loops within the PI3K/AKT/mTOR pathway must be considered[3][15].

  • This compound offers a distinct advantage by inducing autophagy via mTOR-independent mechanisms, primarily through PI3K inhibition and VCP activation[9][10]. This dual action on both autophagy and the proteasomal system makes it a promising candidate for diseases characterized by protein aggregation. Furthermore, its ability to enhance clearance of neurotoxic proteins and promote neurite outgrowth suggests significant therapeutic potential for neurodegenerative disorders[7][8][12].

The choice between this compound and rapamycin will depend on the specific research question. For dissecting mTOR-specific pathways, rapamycin remains the gold standard. However, for applications requiring autophagy induction without direct mTORC1 inhibition, or for exploring synergistic effects, this compound presents a compelling and powerful alternative. The additive protective effects observed when both compounds are used together suggest that a multi-pronged approach to autophagy induction may be a potent therapeutic strategy[8].

References

A Comparative Guide to SMER28 and Other mTOR-Independent Autophagy Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a cellular self-cleaning process, is critical for maintaining cellular homeostasis. Its dysregulation is implicated in a host of diseases, including neurodegenerative disorders, cancer, and infectious diseases. Pharmacological induction of autophagy presents a promising therapeutic avenue. While the mTOR-dependent pathway is a classical target for autophagy induction, mTOR-independent mechanisms offer alternative strategies with potentially different therapeutic windows and side-effect profiles. This guide provides a comparative overview of SMER28, a well-characterized mTOR-independent autophagy inducer, and other notable compounds in this class, including trehalose (B1683222), lithium, and carbamazepine (B1668303).

Comparative Performance of mTOR-Independent Autophagy Inducers

The following tables summarize the quantitative effects of this compound and its alternatives on key autophagy markers. It is crucial to note that the data presented is compiled from various studies and not from direct head-to-head comparisons. Therefore, experimental conditions such as cell lines, compound concentrations, and treatment durations may vary, and direct comparison of absolute values should be approached with caution.

Table 1: Effective Concentrations for Autophagy Induction

CompoundCell Line(s)Effective Concentration RangeIncubation TimeReference(s)
This compound U-2 OS, N2a, HeLa, COS-710 - 100 µM16 - 48 hours[1][2][3]
Trehalose U373-MG, NSC34, HeLa30 - 120 mM18 - 72 hours[4][5]
Lithium Rat striatal slices, COS-7, PC120.1 - 10 mM1.5 - 120 hours[6][7]
Carbamazepine 32D cl 3 10 - 100 µM12 - 24 hours[8]

Table 2: Quantitative Effects on Autophagy Markers

CompoundAssayParameter MeasuredObserved EffectReference(s)
This compound MicroscopyLC3 & p62 Puncta~2-3 fold increase in puncta area per cell (50 µM, 16h in U-2 OS)[1]
Western BlotLC3-II LevelsDose-dependent increase[1]
Autophagic Flux (FACS)SRAI-LC3B reporterDose-dependent increase in autophagic flux (significant at 10-100 µM, 48h in HeLa)[9]
Trehalose Western BlotLC3-II/LC3-I RatioTime-dependent increase (significant at 18h in motoneuron degeneration models)[5]
Western Blotp62 LevelsTime-dependent decrease (significant at 18h)[5]
MicroscopyCytoplasmic VacuolesDose-dependent increase in vacuolization (30-120 mM, 48h in U373-MG)[4]
Lithium Western BlotLC3-II LevelsIncrease observed at 0.1 mM for 1.5h in young rat striatal slices[7]
Western BlotMitochondrial Complex IVReduction after 120h treatment in COS-7 cells[6]
Carbamazepine Western BlotLC3-II/LC3-I Ratio~3.3-fold increase with 50 µM CBZ + 5 Gy radiation (24h in 32D cl 3 cells)[8]
Western BlotLC3-II/LC3-I Ratio~2.2-fold increase with 10 µM CBZ + 5 Gy radiation (12h in 32D cl 3 cells)[8]

Signaling Pathways

The induction of autophagy through mTOR-independent pathways involves diverse signaling cascades. The diagrams below, generated using the DOT language, illustrate the known mechanisms of action for this compound and its alternatives.

SMER28_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K p110δ RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits VCP VCP/p97 This compound->VCP Activates AKT AKT PI3K->AKT Activates Autophagosome Autophagosome Formation AKT->Autophagosome Inhibits PtdIns3K_complex PtdIns3K Complex I (Beclin-1, Vps34, etc.) VCP->PtdIns3K_complex Enhances assembly and activity PtdIns3K_complex->Autophagosome Promotes

Figure 1: this compound Signaling Pathway. Max Width: 760px.

Alternatives_Pathways cluster_trehalose Trehalose Pathway cluster_lithium_cbz Lithium & Carbamazepine Pathway Trehalose Trehalose Lysosome Lysosomal Stress (Impaired Acidification) Trehalose->Lysosome TFEB TFEB Activation (Nuclear Translocation) Lysosome->TFEB Autophagy_Genes Autophagy & Lysosomal Gene Expression TFEB->Autophagy_Genes Autophagy Autophagy Induction Lithium_CBZ Lithium Carbamazepine IMPase IMPase Lithium_CBZ->IMPase Inhibit Inositol (B14025) Inositol Levels IMPase->Inositol Decreases IP3 IP3 Levels Inositol->IP3 Decreases IP3->Autophagy Inhibits

Figure 2: Signaling Pathways of Alternative Inducers. Max Width: 760px.

Experimental Protocols

Accurate and reproducible assessment of autophagy is paramount. Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of autophagy inducers.

Experimental_Workflow cluster_assays Autophagy Assays cluster_western_blot_details Western Blot Details cluster_microscopy_details Microscopy Details cluster_flux_details Autophagic Flux Details start Cell Culture & Treatment (e.g., HeLa, U-2 OS, N2a) - Control (DMSO) - this compound (e.g., 50 µM, 16h) - Alternative Inducer western_blot Western Blot Analysis start->western_blot microscopy Fluorescence Microscopy start->microscopy flux_assay Autophagic Flux Assay start->flux_assay wb_markers Measure: - LC3-II/LC3-I ratio - p62 levels - Loading control (e.g., GAPDH) western_blot->wb_markers microscopy_markers Quantify: - GFP-LC3 puncta per cell - p62 puncta per cell microscopy->microscopy_markers flux_markers Measure LC3-II accumulation in presence vs. absence of lysosomal inhibitor (e.g., Bafilomycin A1) flux_assay->flux_markers end Comparative Analysis of Autophagy Induction wb_markers->end Data Analysis microscopy_markers->end Data Analysis flux_markers->end Data Analysis

Figure 3: General Experimental Workflow. Max Width: 760px.

Western Blotting for LC3 and p62

This protocol quantifies the levels of the autophagy marker proteins LC3 and p62. An increase in the lipidated form of LC3 (LC3-II) relative to the cytosolic form (LC3-I) and a decrease in p62 levels are indicative of autophagy induction.

  • Cell Lysis:

    • Culture cells to desired confluency and treat with autophagy inducers for the specified duration.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and denature by boiling in Laemmli buffer.

    • Separate proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

  • Quantification:

    • Measure band intensities using densitometry software. Calculate the ratio of LC3-II to LC3-I or normalize LC3-II and p62 levels to the loading control.

Fluorescence Microscopy for LC3 Puncta Formation

This assay visualizes the recruitment of LC3 to autophagosome membranes, appearing as fluorescent puncta.

  • Cell Culture and Transfection:

    • Plate cells on glass coverslips.

    • Transfect cells with a GFP-LC3 expression plasmid.

  • Treatment and Fixation:

    • Treat cells with autophagy inducers.

    • Fix cells with 4% paraformaldehyde.

  • Staining and Imaging:

    • Permeabilize cells if staining for endogenous proteins.

    • Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Capture images using a fluorescence or confocal microscope.

  • Quantification:

    • Use image analysis software to count the number of GFP-LC3 puncta per cell. An increase in the average number of puncta indicates autophagy induction.

Autophagic Flux Assay

This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation by measuring LC3-II accumulation in the presence of a lysosomal inhibitor.

  • Cell Treatment:

    • Culture cells and treat with the autophagy inducer.

    • In parallel, treat a set of cells with the inducer in combination with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM for the last 2-4 hours of induction). Include control groups with no treatment and inhibitor alone.

  • Sample Processing and Analysis:

    • Harvest cell lysates and perform Western blotting for LC3 as described above.

  • Interpretation:

    • A greater accumulation of LC3-II in the presence of the inducer and the lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux (i.e., enhanced autophagosome formation).

Conclusion

This compound and other mTOR-independent autophagy inducers like trehalose, lithium, and carbamazepine offer valuable tools for investigating the complexities of autophagy and hold therapeutic potential for a range of diseases. Their distinct mechanisms of action provide multiple avenues for modulating this critical cellular process. While this guide provides a comparative overview based on available data, direct, side-by-side experimental comparisons are necessary for a definitive assessment of their relative potencies and efficacies. The provided protocols offer a standardized framework for conducting such comparative studies, which will be crucial for advancing the development of novel autophagy-based therapeutics.

References

A Head-to-Head Comparison of SMER28 and Torin 1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the precise modulation of cellular pathways is paramount. Autophagy and the mTOR (mammalian target of rapamycin) signaling network are critical regulators of cell growth, metabolism, and survival, and are implicated in numerous diseases, including cancer and neurodegenerative disorders. This guide provides a detailed, head-to-head comparison of two widely used small-molecule modulators of these pathways: SMER28 and Torin 1. We present their distinct mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols to assist in the design and interpretation of research studies.

Executive Summary

This compound and Torin 1 are both inducers of autophagy but operate through fundamentally different mechanisms. Torin 1 is a potent, ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a direct and broad inhibitor of mTOR signaling. In contrast, this compound was initially identified as an mTOR-independent autophagy enhancer. Recent studies have elucidated that its primary mechanism involves the direct inhibition of the p110 delta subunit of phosphoinositide 3-kinase (PI3K), thereby attenuating the PI3K/mTOR signaling axis. Additionally, this compound has been shown to bind to Valosin-Containing Protein (VCP/p97), enhancing the clearance of protein aggregates through both autophagy and the ubiquitin-proteasome system.

The choice between this compound and Torin 1 will largely depend on the specific research question. Torin 1 is the compound of choice for potent and direct inhibition of mTOR signaling. This compound offers a tool to study autophagy induction through PI3K inhibition and to investigate the roles of VCP/p97 in protein clearance.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Torin 1 based on published literature. It is important to note that the effective concentrations differ significantly due to their distinct molecular targets and potencies.

Table 1: Potency and Selectivity

ParameterThis compoundTorin 1Reference
Primary Target PI3K p110δmTOR kinase[1][2]
IC50 (mTOR) Not a direct inhibitor3 nM[1]
IC50 (mTORC1) Indirectly affects downstream signaling2 nM[2][3]
IC50 (mTORC2) Indirectly affects downstream signaling10 nM[2][3]
Selectivity High affinity for p110δ subunit of PI3K>100-fold selective for mTOR over PI3Kα[1]

Table 2: Effects on Cellular Signaling and Phenotypes

Cellular EffectThis compoundTorin 1Reference
AKT Phosphorylation (Ser473) 38% reduction at 50 µM; 75% reduction at 200 µM in U-2 OS cellsPotent inhibition[3][4][5]
p70S6K Phosphorylation (Thr389) Reduced at 200 µM, comparable to rapamycin (B549165)Potent inhibition[3][4][5]
Autophagy Induction Increased LC3 and p62-positive puncta at 50 µM in U-2 OS cellsPotent inducer, more efficient than rapamycin[4][6]
Cell Growth Retardation comparable to 300 nM rapamycin at 50 µM in U-2 OS cellsPotent inhibition, induces G1/S arrest[2][4]
Cell Viability Low effect at 50 µM; ~55% viability at 200 µM in U-2 OS cells after 48hPrimarily cytostatic at effective concentrations[2][4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Torin 1 are visualized in the following diagrams.

SMER28_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ) RTK->PI3K AKT AKT PI3K->AKT This compound This compound This compound->PI3K Inhibition VCP VCP/p97 This compound->VCP Binding mTORC1 mTORC1 AKT->mTORC1 Autophagy Autophagy Induction mTORC1->Autophagy VCP->Autophagy UPS Ubiquitin-Proteasome System VCP->UPS Aggregates Protein Aggregates Aggregates->Autophagy Aggregates->UPS

Caption: this compound signaling pathway.

Torin1_Pathway GrowthFactors Growth Factors Amino Acids mTORC1 mTORC1 GrowthFactors->mTORC1 mTORC2 mTORC2 GrowthFactors->mTORC2 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy Induction mTORC1->Autophagy AKT AKT mTORC2->AKT Torin1 Torin 1 Torin1->mTORC1 Inhibition Torin1->mTORC2 Inhibition ProteinSynth Protein Synthesis Cell Growth S6K->ProteinSynth FourEBP1->ProteinSynth CellSurvival Cell Survival Cytoskeleton AKT->CellSurvival

Caption: Torin 1 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize the effects of this compound and Torin 1.

In Vitro Kinase Assay (for Torin 1)

This protocol is for determining the IC50 of an inhibitor on mTOR kinase activity.

  • Materials:

    • Purified active mTOR enzyme.

    • Inactive p70S6K protein (substrate).

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2).

    • ATP.

    • Torin 1 stock solution (in DMSO).

    • SDS-PAGE reagents and Western blot apparatus.

    • Antibodies: anti-phospho-p70S6K (Thr389) and anti-total p70S6K.

  • Procedure:

    • Prepare serial dilutions of Torin 1 in kinase assay buffer.

    • In a microcentrifuge tube, combine the purified mTOR enzyme and inactive p70S6K substrate in the kinase assay buffer.

    • Add the different concentrations of Torin 1 or DMSO (vehicle control) to the reaction tubes and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Analyze the samples by SDS-PAGE and Western blotting using antibodies against phospho-p70S6K (Thr389) and total p70S6K.

    • Quantify the band intensities and calculate the percentage of inhibition for each Torin 1 concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantification of Autophagy by LC3 Puncta Formation

This protocol describes the immunofluorescence-based quantification of autophagosomes.

  • Materials:

    • Cells cultured on glass coverslips.

    • This compound or Torin 1.

    • Paraformaldehyde (PFA) for fixation.

    • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

    • Blocking buffer (e.g., PBS with 5% BSA).

    • Primary antibody: anti-LC3.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear staining.

    • Fluorescence microscope.

    • Image analysis software (e.g., ImageJ).

  • Procedure:

    • Seed cells on glass coverslips and allow them to adhere.

    • Treat the cells with the desired concentrations of this compound, Torin 1, or vehicle control for the specified duration (e.g., 16 hours).

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-LC3 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of LC3-positive puncta per cell using image analysis software. A threshold for puncta size and intensity should be set to distinguish them from the diffuse cytosolic background.

Cell Viability Assay (e.g., MTT Assay)

This protocol measures cell viability based on mitochondrial activity.

  • Materials:

    • Cells in a 96-well plate.

    • This compound or Torin 1.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound, Torin 1, or vehicle control.

    • Incubate for the desired period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the effects of this compound and Torin 1.

Experimental_Workflow Start Cell Culture Treatment Treatment with This compound or Torin 1 (and controls) Start->Treatment EndpointAssays Endpoint Assays Treatment->EndpointAssays WB Western Blot (p-AKT, p-S6K, LC3-II) EndpointAssays->WB IF Immunofluorescence (LC3 puncta) EndpointAssays->IF Viability Cell Viability Assay (MTT, CellTiter-Glo) EndpointAssays->Viability DataAnalysis Data Analysis and Quantification WB->DataAnalysis IF->DataAnalysis Viability->DataAnalysis Conclusion Conclusion and Interpretation DataAnalysis->Conclusion

Caption: General experimental workflow for comparing this compound and Torin 1.

Conclusion

This compound and Torin 1 are valuable tools for dissecting the complex interplay between the PI3K/mTOR signaling pathway and autophagy. Torin 1 offers a direct and potent means to inhibit mTOR kinase activity, while this compound provides a more nuanced approach to induce autophagy through the inhibition of PI3K p110δ and modulation of VCP/p97 function. The choice of compound should be guided by the specific biological question and the desired molecular intervention. The data and protocols presented in this guide are intended to facilitate the informed selection and use of these compounds in future research endeavors.

References

SMER28: A Comprehensive Guide to its Use as a Positive Control for Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of SMER28 with other common autophagy inducers, offering experimental data and detailed protocols to support its use as a robust positive control in autophagy research.

Abstract

This compound (Small Molecule Enhancer of Rapamycin (B549165) 28) is a potent and specific inducer of autophagy that functions independently of the mTOR signaling pathway.[1][2] Initially identified in a screen for compounds that enhance the cytostatic effects of rapamycin, this compound has been shown to increase autophagosome synthesis and promote the clearance of aggregate-prone proteins associated with neurodegenerative diseases.[2][3][4] Its unique mechanism of action, which involves the direct inhibition of the PI3K catalytic subunit p110δ and the activation of the VCP/p97 ATPase, distinguishes it from classical autophagy inducers like rapamycin and Torin 1.[5][6][7] This guide details the advantages of using this compound as a positive control, provides a comparative analysis with other inducers, and offers detailed experimental protocols for its application.

Comparison of this compound with Other Autophagy Inducers

This compound offers distinct advantages over mTOR-dependent autophagy inducers. Unlike rapamycin, which allosterically inhibits mTORC1, and Torin 1, an ATP-competitive mTOR kinase inhibitor, this compound acts through a dual mechanism that provides a robust and distinct autophagic response.[5][8][9]

Key Distinctions:

  • mTOR Independence: this compound induces autophagy without significantly affecting the phosphorylation of mTORC1 substrates like S6K1 and 4E-BP1 at typical working concentrations.[4] This makes it an excellent tool for studying mTOR-independent autophagy pathways.

  • Dual Mechanism of Action: this compound directly inhibits PI3K p110δ, a component of a key cell survival signaling pathway, and activates VCP/p97, a chaperone involved in protein quality control.[5][6][7] This dual action not only stimulates autophagosome formation but also enhances the clearance of misfolded proteins via the ubiquitin-proteasome system.[6][7]

  • Additive Effects with Rapamycin: The autophagy-inducing effects of this compound are additive to those of rapamycin, suggesting they act through parallel pathways.[10][11]

  • Microtubule Stabilization: this compound has been shown to stabilize microtubules, a property not shared by rapamycin.[8][11]

Quantitative Performance Data

The following tables summarize the effective concentrations and observed effects of this compound in comparison to other autophagy inducers in various cellular assays.

Table 1: Effective Concentrations for Autophagy Induction

CompoundCell LineAssayEffective ConcentrationReference
This compound U-2 OSLC3 & p62 puncta formation50 µM[5]
HeLaGFP-LC3 puncta formation10-100 µM[12]
PC12A53T α-synuclein clearance43 µM[12]
COS-7EGFP-HDQ74 aggregate clearance47 µM[4]
Rapamycin U-2 OSAttenuation of mTOR signaling300 nM[5]
COS-7GFP-LC3 puncta formation0.2 µM[4]
Torin 1 MEFsGFP-LC3 puncta formation250 nM[13]

Table 2: Comparative Effects on Autophagy Markers

CompoundCell LineEffect on LC3-II LevelsEffect on p62 LevelsReference
This compound (50 µM) U-2 OSIncreasedModestly Increased[14]
Rapamycin (300 nM) U-2 OSSimilar effect to this compound when combined with proteasome inhibitorsNot explicitly stated in direct comparison[14]
Torin 1 (250 nM) MEFsStronger induction of LC3-II formation than rapamycinNot explicitly stated in direct comparison[13]

Signaling Pathways

This compound induces autophagy through two primary, mTOR-independent signaling pathways:

  • Inhibition of PI3K/AKT Pathway: this compound directly binds to and inhibits the p110δ catalytic subunit of PI3K.[5] This leads to a reduction in the phosphorylation of downstream effectors such as AKT, which in turn promotes autophagy.

SMER28_PI3K_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K (p110δ) RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Promotes

This compound inhibits the PI3K/AKT pathway to induce autophagy.

  • Activation of VCP/p97: this compound binds to the VCP/p97 ATPase, enhancing its activity.[6][7] This stimulates the assembly and activity of the PtdIns3K complex I, leading to increased levels of PtdIns3P and enhanced autophagosome biogenesis.[6][7]

SMER28_VCP_Pathway cluster_cytoplasm Cytoplasm This compound This compound VCP VCP/p97 This compound->VCP Activates PtdIns3K_C1 PtdIns3K complex I VCP->PtdIns3K_C1 Stimulates Assembly & Activity PtdIns3P PtdIns3P Production PtdIns3K_C1->PtdIns3P Autophagosome Autophagosome Biogenesis PtdIns3P->Autophagosome

This compound activates VCP/p97 to promote autophagosome formation.

Experimental Protocols

Here are detailed protocols for key experiments to assess autophagy induction by this compound.

Western Blot Analysis of LC3-II and p62

This protocol allows for the quantification of LC3-I to LC3-II conversion and p62 degradation, key markers of autophagic flux.

Workflow:

WB_Workflow A Cell Seeding & Treatment (e.g., U-2 OS cells) B Treatment with this compound (e.g., 50 µM, 16h), Rapamycin (e.g., 300 nM, 16h), or DMSO A->B C Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) B->C D Protein Quantification (e.g., BCA assay) C->D E SDS-PAGE & Western Blot D->E F Incubation with Primary Antibodies (anti-LC3, anti-p62, anti-actin) E->F G Incubation with Secondary Antibodies F->G H Chemiluminescent Detection G->H I Densitometry Analysis (Quantify LC3-II/actin and p62/actin ratios) H->I

Workflow for Western blot analysis of autophagy markers.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., U-2 OS, HeLa) at an appropriate density to reach 70-80% confluency at the time of harvest. Treat cells with this compound (10-50 µM), rapamycin (100-300 nM), or DMSO (vehicle control) for 16-24 hours. To measure autophagic flux, a parallel set of wells should be co-treated with an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the treatment period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., actin or tubulin) should also be used.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Capture the image and perform densitometric analysis to determine the ratio of LC3-II to LC3-I (or LC3-II to loading control) and p62 to loading control.

Immunofluorescence for LC3 Puncta Formation

This method allows for the visualization and quantification of autophagosomes as discrete puncta within the cell.

Methodology:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound, rapamycin, or DMSO as described in the Western blot protocol.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Antibody Staining: Incubate with an anti-LC3B primary antibody overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence or confocal microscope.

  • Quantification: Quantify the number of LC3-positive puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta in this compound-treated cells compared to the control indicates autophagy induction.

Conclusion

This compound is a valuable tool for autophagy research, serving as a reliable positive control with a well-characterized, mTOR-independent mechanism of action. Its ability to induce a robust autophagic response through the dual inhibition of PI3K and activation of VCP/p97 provides a clear and potent phenotype for a variety of experimental assays. By understanding its unique properties and employing the standardized protocols outlined in this guide, researchers can confidently utilize this compound to investigate the complex processes of autophagy in health and disease.

References

Distinguishing SMER28's Pro-Autophagic Activity from Proteasomal Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of small molecule modulators of cellular degradation pathways is paramount. This guide provides a detailed comparison of SMER28, a known autophagy inducer, with classical proteasomal inhibitors, focusing on experimental data that differentiates their effects on cellular protein clearance pathways.

This compound has emerged as a valuable tool for studying autophagy, a cellular process critical for the degradation of long-lived proteins, aggregated proteins, and damaged organelles. However, its complete mechanistic profile reveals a more complex activity than a simple autophagy inducer. Experimental evidence demonstrates that this compound can also enhance proteasomal clearance of certain substrates, a function distinct from the action of proteasome inhibitors like MG-132 and bortezomib, which block the activity of the proteasome. This guide will dissect these differences through quantitative data, detailed experimental protocols, and illustrative pathway diagrams.

Quantitative Comparison of this compound and Proteasomal Inhibitors

The following table summarizes the differential effects of this compound and proteasomal inhibitors on key markers of autophagy and proteasome function.

ParameterThis compoundProteasomal Inhibitors (e.g., MG-132, Bortezomib)Key Distinction
LC3-II Levels Modest increaseSignificant increaseThis compound promotes autophagic flux, while inhibitors cause an accumulation of autophagosomes due to a downstream block.
p62/SQSTM1 Levels Modest increase or decrease depending on contextSignificant increaseThis compound's effect on p62 reflects its dual role in promoting both autophagy and proteasomal clearance, while inhibitors lead to a buildup of this autophagy substrate.
Ubiquitinated Protein Levels No significant accumulationSignificant accumulationThis compound enhances clearance, whereas inhibitors block the degradation of ubiquitinated proteins.
Proteasome Activity No inhibition; may enhance clearance of specific substratesDirect inhibitionThis compound does not block the catalytic activity of the proteasome.
VCP/p97 ATPase Activity Stimulates D1 domain ATPase activityNo direct effectThis is a specific mechanism of this compound, linking it to both autophagy and proteasome pathways.[1][2]
PI3K Activity Inhibits Class I PI3K, particularly p110δNo direct effectThis represents an mTOR-independent pathway for autophagy induction by this compound.[3][4]

Experimental Protocols

To empirically distinguish the effects of this compound from those of proteasomal inhibitors, the following experimental protocols are recommended.

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol is fundamental for assessing the state of the autophagy pathway.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, U-2 OS) to achieve 70-80% confluency. Treat cells with this compound (e.g., 50 µM), a proteasomal inhibitor (e.g., 1 µM MG-132 or 15 nM bortezomib), and a vehicle control (e.g., DMSO) for a specified time (e.g., 16 hours). To assess autophagic flux, a parallel set of wells should be co-treated with an autophagy inhibitor like bafilomycin A1 (e.g., 250 nM) for the final 2-4 hours of the treatment period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I and LC3-II. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against LC3 and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I (or LC3-II to the loading control) and the levels of p62 are then compared across treatment groups.

Ubiquitin Fusion Degradation (UFD) Reporter Assay

This assay specifically measures proteasome-dependent protein clearance.

Methodology:

  • Cell Line: Utilize a stable cell line expressing a ubiquitin fusion degradation (UFD) reporter, such as Ub-G76V-GFP. This reporter is a substrate for the ubiquitin-proteasome system.

  • Treatment: Treat the reporter cell line with this compound, a proteasomal inhibitor, and a vehicle control.

  • Flow Cytometry or Fluorescence Microscopy: Measure the fluorescence intensity of the reporter protein at different time points after treatment.

  • Data Analysis: A decrease in fluorescence indicates degradation of the reporter by the proteasome. Proteasome inhibitors will cause an accumulation of the fluorescent reporter, while this compound is expected to either have no effect or enhance its clearance, resulting in lower fluorescence compared to the control.[1][2]

In Vitro VCP/p97 ATPase Activity Assay

This assay directly measures the effect of this compound on the ATPase activity of its target protein, VCP/p97.

Methodology:

  • Reagents: Purified recombinant VCP/p97 protein, ATP, and a malachite green-based phosphate (B84403) detection reagent.

  • Reaction Setup: Incubate purified VCP/p97 with or without this compound in a suitable reaction buffer.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Phosphate Detection: At various time points, stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent, which forms a colored complex with phosphate.

  • Data Analysis: The rate of phosphate release is proportional to the ATPase activity. Compare the activity in the presence and absence of this compound to determine its effect. A significant increase in ATPase activity in the presence of this compound would be expected.[1][2]

In Vitro PI3K Kinase Assay

This assay determines the direct inhibitory effect of this compound on PI3K activity.

Methodology:

  • Reagents: Purified recombinant PI3K isoforms (e.g., p110α, β, γ, δ), lipid substrate (e.g., PIP2), and a detection system to measure the product (PIP3) or the consumption of ATP (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: Pre-incubate the PI3K enzyme with varying concentrations of this compound or a known PI3K inhibitor.

  • Kinase Reaction: Initiate the reaction by adding the lipid substrate and ATP.

  • Detection: After a set incubation period, quantify the amount of PIP3 produced or ADP generated.

  • Data Analysis: Calculate the percentage of inhibition of PI3K activity at each this compound concentration to determine the IC50 value.[4]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways affected by this compound and proteasomal inhibitors.

SMER28_vs_Proteasome_Inhibitor cluster_this compound This compound Action cluster_autophagy Autophagy Induction cluster_proteasome_enhancement Proteasomal Clearance Enhancement cluster_inhibitor Proteasomal Inhibitor Action This compound This compound PI3K PI3K This compound->PI3K Inhibits VCP_p97 VCP/p97 This compound->VCP_p97 Activates D1 ATPase mTOR mTOR PI3K->mTOR Autophagosome Autophagosome Formation mTOR->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Ub_Substrate_sol Soluble Ub-Substrate VCP_p97->Ub_Substrate_sol Unfolds Proteasome_S Proteasome Ub_Substrate_sol->Proteasome_S Degraded_Products_S Degraded Products Proteasome_S->Degraded_Products_S Inhibitor Proteasomal Inhibitor (e.g., MG-132) Proteasome_I Proteasome Inhibitor->Proteasome_I Inhibits Ub_Substrate_agg Ub-Substrate Ub_Substrate_agg->Proteasome_I Accumulation Accumulation of Ub-Substrates Proteasome_I->Accumulation

Caption: Contrasting mechanisms of this compound and proteasomal inhibitors.

The diagram above illustrates that this compound can induce autophagy through PI3K inhibition, an mTOR-independent mechanism, and can also enhance the processing of substrates for proteasomal degradation via VCP/p97 activation. In contrast, proteasomal inhibitors directly block the catalytic activity of the proteasome, leading to the accumulation of ubiquitinated substrates.

Experimental_Workflow cluster_assays Parallel Assays cluster_readouts Expected Readouts start Cell Culture with Treatments (this compound, Inhibitor, Control) western Western Blot (LC3, p62) start->western ufd UFD Reporter Assay (Ub-G76V-GFP) start->ufd atpase In Vitro ATPase Assay (VCP/p97) start->atpase kinase In Vitro Kinase Assay (PI3K) start->kinase western_out Autophagy Flux vs. Blockade western->western_out ufd_out Enhanced Clearance vs. Accumulation ufd->ufd_out atpase_out Increased Activity atpase->atpase_out kinase_out Decreased Activity kinase->kinase_out conclusion Distinguishing this compound's Dual Action from Proteasomal Inhibition western_out->conclusion ufd_out->conclusion atpase_out->conclusion kinase_out->conclusion

Caption: Experimental workflow for differentiating this compound's effects.

This workflow outlines a comprehensive experimental approach to dissect the multifaceted activities of this compound and clearly distinguish them from the singular action of proteasomal inhibitors. By employing these parallel assays, researchers can obtain a clear and quantitative understanding of how a compound modulates cellular degradation pathways.

References

A Comparative Guide to Genetic Validation of SMER28's Pro-Autophagy Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule SMER28 has been identified as a positive regulator of autophagy, the cellular process of degrading and recycling damaged components.[1][2] This guide provides a comparative overview of genetic approaches used to validate the molecular targets through which this compound exerts its effects, primarily focusing on its role in enhancing autophagy for potential therapeutic applications in neurodegenerative diseases and cancer.[2][3]

Mechanism of Action: Beyond mTOR

Initially recognized as an mTOR-independent autophagy enhancer, this compound's mechanism has been further elucidated.[1][4] While it does not directly inhibit mTOR, a central regulator of autophagy, recent studies have revealed that this compound can directly inhibit the p110δ subunit of phosphoinositide 3-kinase (PI3K).[5][6] This inhibition attenuates the PI3K/AKT/mTOR signaling pathway, providing an alternative route to autophagy induction.[5][6] Furthermore, this compound has been shown to bind to the protein VCP/p97, enhancing the assembly and activity of the PtdIns3K complex I, which is crucial for the initiation of autophagosome formation.[3] This dual action on both the PI3K pathway and VCP highlights the multifaceted nature of this compound's pro-autophagic activity.

Genetic Validation Strategies: Comparing Knockdown and Knockout Approaches

To confirm that the effects of this compound are mediated through specific autophagy-related (Atg) genes, genetic validation studies are essential. The two primary techniques employed are siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of key autophagy proteins. These methods allow researchers to determine if the absence or reduction of a specific protein abrogates the autophagy-enhancing effects of this compound.

A key study demonstrated that the effect of this compound on reducing levels of amyloid-β (Aβ) and amyloid precursor protein C-terminal fragments (APP-CTF) is dependent on Atg5.[7][8] This provides strong evidence that this compound's neuroprotective potential is mediated through the canonical autophagy pathway.[7][9]

Genetic Approach Target Gene Cell Line/Model Key Finding Supporting Evidence
siRNA Knockdown Atg5, Beclin1, Ulk1N2a-APP cells, MEF cellsKnockdown of these genes diminished the this compound-induced reduction of Aβ and APP-CTF.[7]In Atg5 knockout MEF cells, this compound failed to induce APP-CTF degradation.[7]
CRISPR/Cas9 Knockout Atg5, Atg7Human and mouse cell linesConstitutive or inducible knockout of Atg5 or Atg7 leads to a complete and sustained disruption of autophagy, which is a more robust validation than transient siRNA knockdown.[10]CRISPR/Cas9-mediated knockout has been shown to be more efficient than RNAi in inhibiting autophagy.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway influenced by this compound and a typical experimental workflow for validating its targets using genetic approaches.

SMER28_Pathway cluster_upstream Upstream Signaling cluster_autophagy Autophagy Machinery Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K (p110δ) RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Autophagosome_Formation Autophagosome Formation mTORC1->Autophagosome_Formation SMER28_PI3K This compound SMER28_PI3K->PI3K VCP VCP/p97 PtdIns3K_C1 PtdIns3K Complex I VCP->PtdIns3K_C1 PtdIns3K_C1->Autophagosome_Formation SMER28_VCP This compound SMER28_VCP->VCP

This compound Signaling Pathway

Genetic_Validation_Workflow Start Hypothesize Target (e.g., Atg5) Design Design siRNA or CRISPR sgRNA Start->Design Transfection Transfect/Transduce Cells Design->Transfection Selection Select for Edited Cells (e.g., Puromycin) Transfection->Selection Validation Validate Knockdown/ Knockout (qPCR/WB) Selection->Validation Treatment Treat with this compound Validation->Treatment Assay Autophagy Flux Assay (e.g., LC3 turnover) Treatment->Assay Analysis Analyze and Compare to Control Assay->Analysis

References

A Comparative Guide to the Neuroprotective Effects of SMER28 and Other Autophagy-Inducing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for therapeutic strategies against neurodegenerative diseases, the modulation of cellular proteostasis pathways, particularly autophagy, has emerged as a promising approach. This guide provides a comparative analysis of the neuroprotective effects of SMER28, a novel autophagy inducer, against other well-known compounds: rapamycin, lithium, and trehalose (B1683222). We present available experimental data, detail relevant experimental protocols, and illustrate the key signaling pathways to offer a comprehensive resource for researchers in the field.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes quantitative data on the neuroprotective and autophagy-inducing effects of this compound, rapamycin, lithium, and trehalose from various studies. It is important to note that the experimental models and assays differ between studies, which should be considered when comparing the efficacy of these compounds.

CompoundExperimental ModelAssayConcentration/DoseObserved EffectReference
This compound Mouse striatal cells (Q111/Q111)Western Blot (mutant Huntingtin)20 µMSignificant reduction in mutant Huntingtin levels.[1]
PC-12 cellsNeurite Outgrowth Assay50 µMPromoted neurite outgrowth.[2]
U-2 OS cellsWestern Blot (α-tubulin acetylation)50 µM & 200 µMDose-dependent increase in α-tubulin acetylation, indicating microtubule stabilization.
HeLa cellsFACS (SRAI-LC3B autophagy reporter)10 µM - 100 µMDose-dependent increase in autophagy flux.[1]
Rapamycin Drosophila model of Huntington's diseaseImmunohistochemistry (Htt-PQ aggregation)200 µM (in food)Reduced mutant Huntingtin aggregation in the brain.[3][4]
Primary cortical neuronsNeuronal Survival Assay200 nMImpaired BDNF-dependent neuron survival.[5]
EAE mouse model of multiple sclerosisNissl Staining (neuronal survival)Not specifiedIncreased number of surviving neurons compared to vehicle.[6]
Lithium Rat model of Huntington's disease (QA injection)Immunohistochemistry (NeuN)0.5-3.0 mEq/kg (s.c.)Significantly diminished the loss of neurons in a dose-dependent manner.[7]
Rat model of Huntington's disease (QA injection)TUNEL AssayNot specifiedReduced the number of neurons showing DNA damage.[8]
Transgenic mouse model of Huntington's diseaseWestern Blot (BDNF, Hsp70)1.0 mM (in combination with valproate)Upregulated neuroprotective proteins.[9]
Trehalose Mouse model of Huntington's diseaseImmunohistochemistry2% in drinking waterDecreased polyglutamine aggregates.[10]
Fibroblasts from Huntington's disease patientsWestern Blot (LC3)Not specifiedIncreased LC3 levels, more so in HD fibroblasts than controls.[11]
Mouse model of ALS (SOD1G93A)ImmunohistochemistryNot specifiedDelayed disease onset and prolonged lifespan.[12]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound, rapamycin, lithium, and trehalose are mediated through distinct and sometimes overlapping signaling pathways.

This compound Signaling Pathway

This compound is an mTOR-independent autophagy inducer.[13] Its primary molecular target is Valosin-Containing Protein (VCP/p97), an AAA+ ATPase involved in protein quality control.[14][15] By binding to VCP, this compound stimulates its D1 ATPase activity, which in turn promotes the assembly and activity of the PI3K complex I.[14][15] This leads to increased production of phosphatidylinositol 3-phosphate (PI(3)P), a key lipid in the initiation of autophagosome formation.[14] this compound also enhances the clearance of misfolded proteins through the ubiquitin-proteasome system (UPS) in a VCP-dependent manner.[14][15] Additionally, this compound has been shown to stabilize microtubules by increasing α-tubulin acetylation, a mechanism that is independent of its autophagy-inducing effect and distinct from the action of rapamycin.

SMER28_Pathway This compound This compound VCP VCP/p97 This compound->VCP binds & activates Microtubules Microtubule Stabilization This compound->Microtubules induces D1_ATPase D1 ATPase Activity VCP->D1_ATPase increases UPS Ubiquitin-Proteasome System (UPS) VCP->UPS enhances PI3K_complex PI3K Complex I Assembly & Activity D1_ATPase->PI3K_complex enhances PIP3 PI(3)P Production PI3K_complex->PIP3 increases Autophagosome Autophagosome Biogenesis PIP3->Autophagosome initiates Autophagy Autophagy Autophagosome->Autophagy leads to Misfolded_Proteins Misfolded/Aggregated Proteins Autophagy->Misfolded_Proteins degrades UPS->Misfolded_Proteins degrades Clearance Protein Clearance Neuroprotection Neuroprotection Clearance->Neuroprotection Microtubules->Neuroprotection Rapamycin_Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds mTORC1 mTORC1 FKBP12->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagy Autophagy ULK1_complex->Autophagy initiates Neuroprotection Neuroprotection Autophagy->Neuroprotection Lithium_Pathway Lithium Lithium GSK3B GSK3β Lithium->GSK3B inhibits IMPase IMPase Lithium->IMPase inhibits Neuroprotection Neuroprotection Neurotrophic_factors Neurotrophic Factors PI3K_Akt PI3K/Akt Pathway Neurotrophic_factors->PI3K_Akt activates PI3K_Akt->GSK3B inhibits Inositol_IP3 Inositol & IP3 IMPase->Inositol_IP3 reduces Autophagy mTOR-independent Autophagy Inositol_IP3->Autophagy induces Autophagy->Neuroprotection Trehalose_Pathway Trehalose Trehalose mTOR_pathway mTOR Pathway Trehalose->mTOR_pathway inhibits Autophagy Autophagy Trehalose->Autophagy induces (mTOR-independent) Protein_stabilization Protein Stabilization Trehalose->Protein_stabilization acts as chaperone mTOR_pathway->Autophagy inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection Misfolded_proteins Misfolded Protein Aggregation Protein_stabilization->Misfolded_proteins prevents Experimental_Workflow cluster_workflow Experimental Workflow cluster_endpoints Neuroprotective Endpoints A Neuronal Cell Culture (e.g., primary neurons, PC-12, SH-SY5Y) B Induce Neurotoxicity (e.g., mutant protein expression, oxidative stress, excitotoxins) A->B C Treat with Compound (this compound, Rapamycin, Lithium, Trehalose) B->C D Assess Neuroprotective Endpoints C->D E Neuronal Viability Assays (MTT, LDH, Live/Dead) D->E F Protein Aggregation Assays (Filter Retardation, Immunofluorescence) D->F G Autophagy Flux Assays (Western Blot for LC3-II/p62) D->G H Neurite Outgrowth Assays D->H I Microtubule Stability Assays D->I

References

Unveiling the Off-Target Landscape of SMER28: A Comparative Guide to its Cellular Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a small molecule's cellular interactions is paramount. This guide provides a comprehensive comparison of the on-target and off-target effects of SMER28, a known mTOR-independent autophagy inducer. While its primary role in promoting the clearance of aggregate-prone proteins is well-documented, emerging evidence reveals significant cross-reactivity with other critical cellular pathways, namely the PI3K/AKT/mTOR signaling cascade and the ubiquitin-proteasome system.

This guide presents a detailed analysis of this compound's molecular interactions, supported by quantitative data and detailed experimental protocols. Visual diagrams of the implicated signaling pathways and experimental workflows are provided to facilitate a clear understanding of its multifaceted mechanism of action.

Quantitative Comparison of this compound's Cellular Effects

The following table summarizes the known quantitative effects of this compound on its primary target and key off-target pathways. This data is essential for designing experiments and interpreting results in the context of this compound's broader cellular impact.

Target PathwaySpecific TargetEffectQuantitative DataReference Cell Types
Autophagy (Primary Pathway) Valosin-Containing Protein (VCP/p97)Activation of D1 domain ATPase activitySelective increase in D1 domain ATPase activity (specific fold-increase not consistently reported)HeLa, Mouse Embryonic Fibroblasts (MEFs)
Phosphatidylinositol 3-kinase (PtdIns3K) complex IEnhanced assembly and activityIncreased levels of PtdIns3PHeLa
PI3K/AKT/mTOR Signaling (Cross-reactivity) PI3K p110δDirect Inhibition~75% inhibition at 200 µM; ~25% inhibition at 50 µMIn vitro kinase assay
PI3K p110γDirect Inhibition~50% inhibition at 200 µM; minor inhibition at 50 µMIn vitro kinase assay
Ubiquitin-Proteasome System (Cross-reactivity) VCP/p97-mediated protein degradationEnhanced clearance of soluble misfolded proteinsEnhanced proteasome-dependent clearance of a ubiquitin fusion degradation (UFD) reporter (Ub-G76V-GFP)Not specified

Signaling Pathway and Experimental Workflow Diagrams

To visually elucidate the complex interactions of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

This compound Primary and Cross-Reactive Signaling Pathways cluster_autophagy Primary Pathway: Autophagy Induction cluster_pi3k Cross-Reactivity: PI3K/AKT/mTOR Inhibition cluster_ups Cross-Reactivity: Ubiquitin-Proteasome System SMER28_auto This compound VCP VCP/p97 SMER28_auto->VCP Binds and activates D1 ATPase domain PtdIns3K PtdIns3K complex I VCP->PtdIns3K Enhances assembly and activity PtdIns3P PtdIns3P PtdIns3K->PtdIns3P Increases production Autophagosome Autophagosome Biogenesis PtdIns3P->Autophagosome Degradation_auto Degradation of Aggregate-Prone Proteins Autophagosome->Degradation_auto SMER28_pi3k This compound PI3K PI3K (p110δ > p110γ) SMER28_pi3k->PI3K Direct Inhibition AKT AKT PI3K->AKT Inhibits phosphorylation mTOR mTOR AKT->mTOR Inhibits activation CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Inhibition SMER28_ups This compound VCP_ups VCP/p97 SMER28_ups->VCP_ups Activates UPS Ubiquitin- Proteasome System (UPS) VCP_ups->UPS Enhances activity Degradation_ups Clearance of Soluble Misfolded Proteins UPS->Degradation_ups

Caption: this compound's multifaceted interactions with cellular pathways.

Experimental Workflow: In Vitro PI3K Inhibition Assay cluster_workflow start Start: Recombinant PI3K (p110δ or p110γ) step1 Pre-incubation: PI3K enzyme + This compound (various conc.) or Vehicle (DMSO) start->step1 step2 Initiate Reaction: Add ATP and PIP2 substrate step1->step2 step3 Incubation: Allow kinase reaction to proceed step2->step3 step4 Detection: Measure PIP3 production (e.g., ELISA-based) step3->step4 step5 Analysis: Calculate % inhibition relative to vehicle step4->step5 end End: Determine inhibition profile step5->end

Caption: Workflow for assessing this compound's inhibition of PI3K activity.

Experimental Workflow: VCP/p97 ATPase Activity Assay cluster_workflow start Start: Purified VCP/p97 protein step1 Reaction Setup: Incubate VCP/p97 with This compound or Vehicle start->step1 step2 Initiate Reaction: Add ATP step1->step2 step3 Incubation: Allow ATP hydrolysis to occur step2->step3 step4 Detection: Measure remaining ATP (e.g., luminescence-based assay) step3->step4 step5 Analysis: Calculate ATPase activity (inversely proportional to ATP levels) step4->step5 end End: Determine effect of This compound on VCP activity step5->end

Caption: Workflow for measuring this compound's effect on VCP ATPase activity.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro PI3K Kinase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the kinase activity of PI3K isoforms (p110δ and p110γ).

Materials:

  • Recombinant human PI3K p110δ/p85α and p110γ/p101 protein

  • PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate; PIP2)

  • ATP

  • This compound

  • Vehicle control (DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. The final concentrations should span a range to determine a dose-response curve (e.g., 0.1 µM to 200 µM).

  • In a 96-well or 384-well plate, add the recombinant PI3K enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the PI3K substrate (PIP2) and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction according to the manufacturer's protocol of the chosen detection kit.

  • Measure the kinase activity by detecting the amount of ADP produced, which is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value, if applicable.

VCP/p97 ATPase Activity Assay

Objective: To determine the effect of this compound on the ATPase activity of VCP/p97.

Materials:

  • Purified recombinant human VCP/p97 protein

  • ATP

  • This compound

  • Vehicle control (DMSO)

  • ATPase assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Reagents for detecting inorganic phosphate (B84403) (Pi) or remaining ATP (e.g., malachite green-based colorimetric assay or a luminescence-based ATP detection kit)

  • Microplate reader

Procedure:

  • Prepare a working solution of this compound in the ATPase assay buffer.

  • In a 96-well plate, add the purified VCP/p97 protein to each well.

  • Add this compound or vehicle control to the respective wells.

  • Pre-incubate the VCP/p97 protein with this compound for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the ATPase reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction and measure the ATPase activity.

    • For Pi detection: Add the malachite green reagent and measure the absorbance at the appropriate wavelength (e.g., 620 nm). The amount of Pi produced is directly proportional to the ATPase activity.

    • For ATP detection: Add the ATP detection reagent and measure the luminescence. The luminescence signal is inversely proportional to the ATPase activity.

  • Calculate the change in ATPase activity in the presence of this compound relative to the vehicle control.

Ubiquitin-Proteasome System (UPS) Activity Assay

Objective: To assess the effect of this compound on the cellular activity of the ubiquitin-proteasome system.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Ubiquitin fusion degradation (UFD) reporter plasmid (e.g., Ub-G76V-GFP)

  • Transfection reagent

  • This compound

  • Vehicle control (DMSO)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Transfect the cells with the UFD reporter plasmid. This reporter consists of a destabilized form of GFP fused to ubiquitin, which is a substrate for the UPS.

  • Allow the cells to express the reporter protein for a defined period (e.g., 24 hours).

  • Treat the transfected cells with this compound or vehicle control for a specific duration (e.g., 6-24 hours).

  • Harvest the cells and analyze the GFP fluorescence.

    • Flow Cytometry: Analyze the mean fluorescence intensity of the GFP signal in the cell population. A decrease in GFP intensity in this compound-treated cells compared to the control indicates enhanced UPS-mediated degradation of the reporter.

    • Fluorescence Microscopy: Capture images of the cells and quantify the GFP fluorescence intensity per cell.

  • Compare the GFP levels between the this compound-treated and control groups to determine the effect on UPS activity.

By providing a multifaceted view of this compound's cellular interactions, this guide aims to empower researchers to design more precise experiments, accurately interpret their findings, and ultimately accelerate the journey from basic research to potential therapeutic applications.

Validating SMER28's VCP/p97-Dependent Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SMER28's performance in modulating Valosin-Containing Protein (VCP)/p97 activity against alternative inhibitors. The information presented is supported by experimental data to validate the VCP/p97-dependent activity of this compound.

This compound is a small molecule that has been identified as an activator of VCP/p97, a key player in cellular protein homeostasis. Unlike inhibitory compounds that block VCP/p97 function, this compound enhances its activity, promoting the clearance of aggregate-prone proteins implicated in neurodegenerative diseases. This guide delves into the experimental validation of this compound's unique mechanism and compares its effects with those of well-characterized VCP/p97 inhibitors.

Performance Comparison: this compound vs. VCP/p97 Inhibitors

The primary distinction between this compound and other modulators of VCP/p97 lies in their opposing effects on its ATPase activity. While inhibitors such as CB-5083, NMS-873, and DBeQ block the enzymatic function of VCP/p97, this compound selectively enhances the ATPase activity of the D1 domain.[1][2][3] This fundamental difference in their mechanism of action leads to distinct downstream cellular consequences.

CompoundTargetMechanism of ActionEffect on VCP/p97 ATPase ActivityIC50/EC50
This compound VCP/p97 D1 domainAllosteric ActivatorSelective increase in D1 ATPase activityEC50: Not explicitly reported, but activation is observed at concentrations around 20 µM
CB-5083 VCP/p97 D2 domainATP-competitive InhibitorInhibition11 nM
NMS-873 VCP/p97 D1-D2 linkerAllosteric InhibitorInhibition30 nM
DBeQ VCP/p97 D1 and D2 domainsATP-competitive InhibitorInhibition1.5 µM

Impact on Neurotoxic Protein Clearance

A critical application for modulators of VCP/p97 is in the clearance of aggregation-prone proteins associated with neurodegenerative disorders like Huntington's disease. Experimental data demonstrates that this compound effectively promotes the degradation of mutant huntingtin (mHTT).[1] In contrast, the effect of VCP/p97 inhibitors on mHTT clearance is less straightforward, as prolonged inhibition of VCP/p97 can disrupt overall protein homeostasis.

CompoundEffect on Mutant Huntingtin (mHTT) Clearance
This compound Enhances clearance
VCP/p97 Inhibitors (e.g., CB-5083) Complex; prolonged inhibition may impair clearance pathways

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).

SMER28_Signaling_Pathway cluster_this compound This compound Action cluster_VCP VCP/p97 Complex cluster_downstream Downstream Effects This compound This compound D1 D1 ATPase Domain This compound->D1 selectively activates VCP VCP/p97 VCP->D1 D2 D2 ATPase Domain VCP->D2 PtdIns3K PtdIns3K complex I Assembly & Activity D1->PtdIns3K stimulates Proteasome Proteasomal Clearance of Misfolded Proteins D1->Proteasome enhances Autophagy Enhanced Autophagy PtdIns3K->Autophagy Protein_Clearance Clearance of Aggregate-Prone Proteins Autophagy->Protein_Clearance Proteasome->Protein_Clearance

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis Cells Cells Expressing Target Protein Compound This compound or VCP/p97 Inhibitor ATPase_Assay In Vitro VCP/p97 ATPase Activity Assay Compound->ATPase_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Compound->CETSA Western_Blot Western Blot (Protein Clearance) Compound->Western_Blot EC50_IC50 EC50/IC50 Determination ATPase_Assay->EC50_IC50 Target_Validation Target Engagement Validation CETSA->Target_Validation Quantification Quantification of Protein Levels Western_Blot->Quantification

Caption: Experimental Workflow.

Experimental Protocols

In Vitro VCP/p97 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of purified VCP/p97 in the presence of this compound or an inhibitor.

Materials:

  • Purified recombinant VCP/p97 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT

  • ATP solution (1 mM)

  • This compound and VCP/p97 inhibitors (e.g., CB-5083, NMS-873, DBeQ)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and inhibitors) in assay buffer.

  • Add 10 µL of each compound dilution to the wells of a 96-well plate. Include a vehicle control (DMSO).

  • Add 80 µL of VCP/p97 protein solution (e.g., 50 nM final concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of 1 mM ATP solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent activity relative to the vehicle control and determine the EC50 for activators or IC50 for inhibitors.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to VCP/p97 in a cellular context.

Materials:

  • Cultured cells (e.g., HEK293T)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for heating cells (e.g., PCR cycler with a thermal gradient)

  • Western blot apparatus and reagents

  • Anti-VCP/p97 antibody and appropriate secondary antibody

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with either this compound (e.g., 20 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the cell aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble VCP/p97 in each sample by Western blotting using an anti-VCP/p97 antibody.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Western Blot for Mutant Huntingtin (mHTT) Clearance

This protocol quantifies the levels of mHTT in cells after treatment with this compound or VCP/p97 inhibitors.

Materials:

  • Cells expressing mutant huntingtin (e.g., STHdhQ111/111 striatal cells)

  • This compound and VCP/p97 inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against mutant huntingtin (e.g., EM48)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with the desired concentrations of this compound or inhibitors for a specified time (e.g., 24-48 hours).

  • Lyse the cells in lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against mHTT overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of mHTT in treated versus untreated cells.

References

A Comparative Analysis of SMER28 and BRD5631: mTOR-Independent Autophagy Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small-molecule autophagy enhancers, SMER28 and BRD5631. Both compounds are valued tools in cellular biology and drug discovery for their ability to induce autophagy independently of the central mTOR (mechanistic target of rapamycin) signaling pathway, offering distinct advantages for dissecting cellular processes and exploring therapeutic avenues in various diseases. We present a comprehensive analysis of their mechanisms, performance data from key experiments, and detailed protocols to support your research.

Overview and Mechanism of Action

Both this compound and BRD5631 stimulate the cellular process of autophagy, a critical degradation and recycling pathway. However, they achieve this through distinct molecular mechanisms, a crucial factor in experimental design and interpretation.

  • This compound : Initially identified in a screen for small-molecule enhancers of rapamycin (B549165) (SMERs), this compound is a positive regulator of autophagy.[1][2][3] While first characterized as acting through an unknown mTOR-independent mechanism, recent studies have revealed that this compound directly inhibits the p110δ subunit of phosphoinositide 3-kinase (PI3K).[4][5][6][7] This inhibition attenuates the PI3K/AKT signaling pathway, a key negative regulator of autophagy, leading to increased autophagosome synthesis.[6][7][8] Its activity is dependent on core autophagy proteins like Atg5.[9][10]

  • BRD5631 : Discovered through a high-throughput screen of a diversity-oriented synthesis library, BRD5631 is a novel probe that also enhances autophagy via an mTOR-independent pathway.[5][11][12][13] Unlike this compound, its precise molecular target remains to be fully elucidated.[4][11] However, studies confirm it does not inhibit mTOR or its downstream signaling components, such as the phosphorylation of S6K1 or ULK1.[12][14] The effects of BRD5631 are abrogated in cells deficient in essential autophagy genes like Atg5, confirming its reliance on the core autophagy machinery.[11][12]

G cluster_0 This compound Signaling Pathway cluster_1 BRD5631 Signaling Pathway This compound This compound PI3K PI3K (p110δ) This compound->PI3K Inhibition AKT AKT PI3K->AKT Inhibition Autophagy Autophagy Induction AKT->Autophagy (Relief of Inhibition) BRD5631 BRD5631 UnknownTarget Unknown Target(s) BRD5631->UnknownTarget ATG5 Core ATG Machinery (e.g., ATG5) UnknownTarget->ATG5 Activation Autophagy2 Autophagy Induction ATG5->Autophagy2

Caption: Signaling pathways for this compound and BRD5631 autophagy induction.

Data Presentation: Performance and Applications

The distinct mechanisms of this compound and BRD5631 translate to different applications and effective concentrations in cellular models.

Table 1: Key Differences at a Glance

FeatureThis compoundBRD5631
Primary Mechanism mTOR-independent; directly inhibits PI3K (p110δ) and activates VCP/p97 ATPase.[4]mTOR-independent; the precise molecular target is not yet fully elucidated.[4]
Discovery Method Screen for small-molecule enhancers of rapamycin.[3][4]Diversity-oriented synthesis screen.[4][11]
Key Cellular Effects Reduces aggregation of neurotoxic proteins (mutant huntingtin, α-synuclein, Aβ), inhibits growth factor signaling, induces apoptosis in certain cancer cells.[1][4][8]Reduces protein aggregation, enhances bacterial clearance, suppresses inflammatory cytokine production (IL-1β).[4][12]
Disease Model Applications Huntington's disease, Parkinson's disease, Alzheimer's disease, B-cell lymphomas, Diamond-Blackfan Anemia.[2][4][9]Crohn's disease, Niemann-Pick Type C1, Huntington's disease.[4][15]

Table 2: Summary of Quantitative Performance Data

AssayCompoundEffective ConcentrationCell Line / ModelKey Result
GFP-LC3 Puncta Formation This compound50 µMU-2 OS~2-3 fold increase in LC3 puncta area per cell.[6]
BRD563110 µMHeLaSignificant increase in GFP-LC3 puncta per cell.[11][16]
Substrate Clearance This compound10 µMMEFsReduction of overexpressed βCTF (APP fragment).[10]
BRD563110 µMAtg5+/+ MEFsSignificant reduction in cells with eGFP-HDQ74 (mutant huntingtin) aggregates.[12][14]
Cell Viability / Rescue This compound50-200 µMU-2 OSRetarded cell growth, partial G1 arrest.[8]
BRD563110 µMNPC1 hiPSC-derived neuronsSignificantly reduced cell death.[15]
Signaling Pathway Modulation This compound50 µMU-2 OSStrongly reduced phosphorylation of Thr308-Akt and Ser473-Akt.[8]
BRD563110 µMHeLaDid not significantly affect S6K1 or ULK1 phosphorylation.[12]

Experimental Protocols & Workflow

Accurate assessment of autophagy requires robust, well-controlled experimental procedures. Below are detailed methodologies for key experiments cited for evaluating this compound and BRD5631.

G cluster_0 Analysis Endpoints start Start seed 1. Seed Cells (e.g., GFP-LC3 HeLa) start->seed treat 2. Compound Treatment (this compound, BRD5631, Controls) seed->treat incubate 3. Incubate (e.g., 4-16 hours) treat->incubate fix 4a. Fix & Image (LC3 Puncta Assay) incubate->fix lyse 4b. Lyse Cells (Western Blot) incubate->lyse quant_image 5a. Quantify Puncta (Image Analysis Software) fix->quant_image western 5b. Western Blot (LC3-I/II, p62, Actin) lyse->western end End quant_image->end western->end

Caption: General experimental workflow for autophagy inducer characterization.

Protocol 1: GFP-LC3 Puncta Formation Assay

This assay quantifies the formation of autophagosomes, which appear as fluorescent puncta in cells expressing GFP-LC3.[11][17]

  • Cell Seeding : Seed HeLa cells stably expressing GFP-LC3 (or another suitable cell line) in 96-well or 24-well imaging plates at a density that allows for individual cell analysis after treatment. Allow cells to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound (e.g., 10-50 µM), BRD5631 (e.g., 1-10 µM), a vehicle control (DMSO), and a positive control (e.g., Rapamycin or PI-103). Replace the culture medium with a medium containing the compounds.

  • Incubation : Incubate cells for the desired period (e.g., 4 hours for BRD5631, 16 hours for this compound).

  • Fixation and Staining : Wash cells with PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. If desired, permeabilize with Triton X-100 and stain nuclei with DAPI.

  • Imaging : Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification : Use automated image analysis software to identify individual cells and quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates the accumulation of autophagosomes.

Protocol 2: Western Blot Analysis of LC3 Conversion and p62 Levels

This protocol detects the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated form, LC3-II, which is a hallmark of autophagy induction.[16][17]

  • Cell Culture and Treatment : Seed a suitable cell line (e.g., HeLa, MEFs) in 6-well plates. Treat with compounds as described in Protocol 1.

  • Cell Lysis : After incubation, place plates on ice, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE : Normalize protein amounts for all samples. Add Laemmli buffer and boil for 5-10 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

  • Protein Transfer : Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-LC3, anti-p62/SQSTM1, and a loading control like anti-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Detect the signal using an ECL reagent and an imaging system. Quantify band intensities. An increase in the LC3-II/Actin or LC3-II/LC3-I ratio indicates increased autophagosome formation. A decrease in the p62/Actin ratio suggests increased autophagic degradation.

Protocol 3: Autophagic Flux Assay

This crucial assay distinguishes between an increase in autophagosome formation and a blockage of lysosomal degradation.[16]

  • Experimental Setup : Set up four treatment groups for each compound being tested:

    • Vehicle control (DMSO)

    • Autophagy enhancer alone (e.g., 10 µM BRD5631)

    • Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1)

    • Enhancer + Lysosomal inhibitor

  • Treatment : Add the lysosomal inhibitor for the final 2-4 hours of the total compound incubation time. For example, if the total incubation is 6 hours, add the enhancer at time 0 and Bafilomycin A1 at the 2-hour mark.

  • Analysis : Harvest cells and perform Western Blot analysis for LC3 as described in Protocol 2.

  • Interpretation : Autophagic flux is increased if the LC3-II level in the "Enhancer + Inhibitor" group is significantly higher than the LC3-II level in the "Inhibitor alone" group. This indicates that the enhancer is stimulating the formation of new autophagosomes that would otherwise be degraded.

References

Safety Operating Guide

Navigating the Disposal of SMER28: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for researchers, this guide outlines the proper disposal procedures for SMER28, an autophagy-enhancing small molecule. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is a widely used compound in cellular biology research, valued for its ability to induce autophagy independently of the mTOR pathway.[1] As with all laboratory chemicals, understanding the appropriate disposal methods is paramount to mitigate risks and protect the environment. This document provides a step-by-step guide for the safe handling and disposal of this compound waste.

Summary of Key Data

For quick reference, the following table summarizes essential quantitative information for this compound.

PropertyValue
Molecular Weight 264.12 g/mol
Purity ≥98% (HPLC)
Formula C₁₁H₁₀BrN₃
CAS Number 307538-42-7
Solubility in DMSO ≥ 32 mg/mL[2]

Experimental Protocols: Proper Disposal Procedures

The disposal of this compound, as with any laboratory chemical, should always be performed in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. The following procedures are based on general best practices for chemical waste disposal.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment:

  • Safety goggles

  • Chemical-resistant gloves (such as nitrile gloves)

  • A lab coat

Disposal of Solid this compound Waste

Solid waste includes unused this compound powder, as well as contaminated items such as weigh boats, pipette tips, and gloves.

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof container clearly labeled as "Hazardous Waste."[3]

  • Labeling: The label should include the chemical name ("this compound" and "6-Bromo-N-2-propenyl-4-quinazolinamine"), the hazard characteristics (e.g., "Toxic," "Irritant" - consult the specific Safety Data Sheet), and the date of accumulation.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management service.[3]

Disposal of Liquid this compound Waste

Liquid waste typically consists of this compound dissolved in a solvent, most commonly Dimethyl Sulfoxide (DMSO).

  • Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and chemical-resistant container.[4] Do not mix with other waste streams unless explicitly permitted by your EHS office.[4]

  • Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents with their approximate concentrations (e.g., "this compound in DMSO, [Concentration]").[4]

  • Storage: Store the sealed container in a designated secondary containment bin within a well-ventilated area, such as a chemical fume hood or a designated solvent waste cabinet.[4]

  • Disposal: Contact your institution's EHS office to arrange for the collection and disposal of the liquid hazardous waste.[5]

Note on DMSO: DMSO is a combustible liquid and can enhance the skin absorption of other chemicals.[4] Therefore, waste containing DMSO requires careful handling and storage in a designated flammable materials storage area.[6]

This compound Signaling Pathway

This compound enhances autophagy through a mechanism that involves the valosin-containing protein (VCP/p97).[1][7] It binds to VCP, stimulating its ATPase activity. This, in turn, promotes the assembly and activity of the PtdIns3K complex I, leading to increased production of PtdIns3P and subsequent autophagosome biogenesis.[1][7] Concurrently, this compound's activation of VCP also facilitates the clearance of misfolded proteins via the ubiquitin-proteasome system.[1]

SMER28_Pathway This compound Signaling Pathway This compound This compound VCP VCP/p97 This compound->VCP Binds to ATPase_Activity VCP D1 Domain ATPase Activity VCP->ATPase_Activity Stimulates UPS Ubiquitin-Proteasome System (UPS) VCP->UPS Enhances PtdIns3K_Complex PtdIns3K Complex I Assembly & Activity ATPase_Activity->PtdIns3K_Complex Enhances PtdIns3P PtdIns3P Production PtdIns3K_Complex->PtdIns3P Increases Autophagosome Autophagosome Biogenesis PtdIns3P->Autophagosome Leads to Protein_Clearance Misfolded Protein Clearance Autophagosome->Protein_Clearance Mediates UPS->Protein_Clearance Mediates

Caption: this compound activates VCP/p97, enhancing autophagy and proteasomal clearance.

Experimental Workflow for Waste Disposal

A logical workflow ensures that this compound waste is handled safely and efficiently from generation to disposal.

Disposal_Workflow This compound Waste Disposal Workflow Start Generation of This compound Waste Decision Solid or Liquid Waste? Start->Decision Solid_Waste Collect in Labeled Solid Waste Container Decision->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Waste Container Decision->Liquid_Waste Liquid Storage Store in Designated Hazardous Waste Area Solid_Waste->Storage Liquid_Waste->Storage EHS_Contact Contact EHS for Waste Pickup Storage->EHS_Contact End Proper Disposal EHS_Contact->End

Caption: A streamlined workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling SMER28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols, operational procedures, and disposal guidelines for the handling of SMER28 (CAS: 307538-42-7), a small molecule enhancer of autophagy. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Chemical and Physical Properties

This compound is a bromo-substituted quinazoline (B50416) that functions as a positive regulator of autophagy, independent of the mTOR pathway.[1][2][3] It is commonly used in research to study neurodegenerative diseases by enhancing the clearance of aggregate-prone proteins.[4]

PropertyValue
CAS Number 307538-42-7
Molecular Formula C₁₁H₁₀BrN₃
Molecular Weight 264.12 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO (up to 100 mM) and Ethanol (B145695) (up to 2 mg/ml).[1][2] Insoluble in water.[5]
Storage Store at -20°C as a powder.[6] Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table outlines the recommended PPE for various tasks.

TaskGlovesEye/Face ProtectionRespiratory ProtectionProtective Clothing
Handling Solid Compound (Weighing, Aliquoting) Double nitrile glovesSafety glasses with side shieldsN95 or higher-rated respirator (if not in a certified chemical fume hood)Laboratory coat
Preparing Solutions Double nitrile glovesChemical splash gogglesWork in a certified chemical fume hoodLaboratory coat
Administering to Cell Cultures Nitrile glovesSafety glassesWork in a biological safety cabinetLaboratory coat
Spill Cleanup Double heavy-duty nitrile glovesChemical splash goggles and face shieldAs determined by the scale of the spillDisposable, fluid-resistant gown
Waste Disposal Double nitrile glovesSafety glasses with side shieldsNot generally required if waste is properly containedLaboratory coat

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order.

  • Store the compound in a designated, well-ventilated, and cool location at -20°C.

  • Keep a log of the compound's receipt, usage, and disposal.

Preparation of Stock and Working Solutions
  • All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

  • To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.64 mg of this compound in 1 mL of DMSO.

  • Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentration (typically in the range of 10-50 µM for cell culture experiments).[7]

Administration to Cell Cultures
  • Perform all cell culture work in a certified biological safety cabinet (BSC).

  • When treating cells, add the this compound working solution to the culture medium to achieve the final desired concentration.

  • Ensure even distribution of the compound by gently swirling the culture vessel.

  • Incubate the cells for the desired period (e.g., 16-24 hours) under standard cell culture conditions.[7]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, solutions, pipette tips, gloves, and culture vessels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed procedures and to schedule a waste pickup.

  • Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.

Experimental Protocols

Induction of Autophagy in Cell Culture

This protocol describes the treatment of cells with this compound to induce autophagy, which can be subsequently analyzed by methods such as Western blotting for LC3-II or immunofluorescence for LC3 puncta formation.

Materials:

  • Cultured cells (e.g., HeLa, MEF)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates or culture dishes

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate or culture dish at a density that will allow them to reach 50-70% confluency on the day of the experiment.

  • Cell Treatment: Prepare working solutions of this compound in complete cell culture medium at final concentrations ranging from 10 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.[7]

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO₂.[7]

  • Downstream Analysis: Following incubation, the cells can be harvested for downstream analysis, such as Western blotting or fixed for immunofluorescence staining to assess the induction of autophagy.

Western Blot Analysis for LC3-II

This protocol outlines the detection of the autophagic marker LC3-II by Western blot.

Materials:

  • Treated and control cells from the previous protocol

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate it with the primary anti-LC3 antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. An increase in the LC3-II band intensity in this compound-treated cells compared to the control indicates the induction of autophagy.

Visualizations

SMER28_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Autophagy Autophagy Induction mTOR->Autophagy Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells Prepare_Solutions 2. Prepare this compound and Control Solutions Treat_Cells 3. Treat Cells Prepare_Solutions->Treat_Cells Incubate 4. Incubate (16-24h) Treat_Cells->Incubate Harvest_Cells 5. Harvest or Fix Cells Incubate->Harvest_Cells Western_Blot Western Blot (LC3-II) Harvest_Cells->Western_Blot IF_Staining Immunofluorescence (LC3 puncta) Harvest_Cells->IF_Staining

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SMER28
Reactant of Route 2
Reactant of Route 2
SMER28

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.